artemen
Description
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Properties
CAS No. |
133533-80-9 |
|---|---|
Molecular Formula |
C17H22N2OS |
Synonyms |
artemen |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Artemin in the Peripheral Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), plays a multifaceted and critical role in the development, maintenance, and pathological responses of the peripheral nervous system (PNS). Primarily signaling through a receptor complex composed of the GDNF family receptor alpha 3 (GFRα3) and the RET receptor tyrosine kinase, Artemin has emerged as a key regulator of sensory and sympathetic neuron survival, axonal growth, and synaptic function.[1][2] Its expression and activity are dynamically regulated following nerve injury and during inflammation, implicating it as a significant factor in both nerve regeneration and the pathogenesis of chronic pain states. This technical guide provides an in-depth examination of Artemin's functions in the PNS, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its biological roles. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development investigating the therapeutic potential of targeting the Artemin signaling axis.
Core Functions of Artemin in the Peripheral Nervous System
Artemin's functions in the PNS are diverse, spanning from developmental roles to significant involvement in adult plasticity and disease.
Neuronal Survival and Development
Artemin is a potent survival factor for specific populations of peripheral neurons. During embryonic development, it supports the survival of sensory, sympathetic, and enteric neurons.[1][2] Transgenic mice overexpressing Artemin in the skin exhibit a notable increase in the total number of dorsal root ganglion (DRG) neurons, underscoring its role as a developmental survival factor.[1][3] This survival-promoting effect is mediated through the activation of the GFRα3/RET signaling complex, which triggers downstream pathways that inhibit apoptosis and promote cell growth and differentiation.[4]
Nerve Injury and Regeneration
Following peripheral nerve injury, the expression of Artemin and its receptor GFRα3 is often upregulated, suggesting a role in the regenerative response.[1][5] Systemic administration of Artemin has been shown to promote the regeneration of both sensory and motor axons after various types of nerve injury, including crush and transection models.[5][6][7] It facilitates the reinnervation of target tissues and can contribute to the restoration of sensory thresholds to pre-injury levels.[5][8] The neuroprotective actions of Artemin are also evidenced by its ability to diminish the expression of injury markers like ATF3 and the pro-apoptotic factor caspase 3 in DRG neurons.[5] Interestingly, while Artemin promotes the regeneration of motor neurons, its effect on functional recovery of motor performance may be limited.[6]
Modulation of Pain Signaling
Artemin is a significant modulator of nociceptive pathways and is implicated in both inflammatory and neuropathic pain states.[1][9][10]
-
Inflammatory Pain: In the context of inflammation, Artemin expression is upregulated in inflamed tissues.[1][11] It can sensitize nociceptors, the specialized sensory neurons that detect painful stimuli. For instance, injection of Artemin into the hindpaw of rodents produces transient thermal hyperalgesia.[1] This sensitization is, in part, mediated by the upregulation and potentiation of transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are key detectors of noxious heat and chemical irritants.[1][12]
-
Neuropathic Pain: The role of Artemin in neuropathic pain is more complex. While some studies suggest that overexpression of Artemin may contribute to neuropathic pain following nerve injury, other evidence indicates that exogenous administration of Artemin can reverse nerve injury-induced pain behaviors.[1][5] This apparent discrepancy may be related to the timing and context of Artemin signaling. It has been shown to be involved in cold allodynia, a condition where non-painful cold stimuli are perceived as painful, through its interaction with TRPM8 channels.[13][14]
-
Chronic Pain Conditions: Elevated levels of Artemin have been associated with various chronic pain conditions, including osteoarthritis, migraine, and chronic pancreatitis.[4][9][10][15] In these conditions, Artemin is thought to contribute to the sensitization of peripheral nociceptors, leading to persistent pain.
The Artemin Signaling Pathway
Artemin exerts its effects by binding to a multicomponent receptor complex on the surface of neurons.
The primary signaling cascade is initiated when Artemin binds to its high-affinity co-receptor, GFRα3, a glycosylphosphatidylinositol (GPI)-anchored protein.[1][2] This Artemin-GFRα3 complex then recruits and activates the RET receptor tyrosine kinase.[2][10] The activation of RET leads to its autophosphorylation and the subsequent engagement of several downstream intracellular signaling pathways, including:
-
The Ras/ERK (MAPK) Pathway: This pathway is crucial for cell growth, differentiation, and survival.[4][16]
-
The PI3K/AKT Pathway: This cascade is a key mediator of cell survival and proliferation.[4]
-
The p38 MAPK and JNK Pathways: These pathways are also involved in cellular responses to stress and can influence neuronal plasticity and pain sensitization.[4]
These signaling cascades ultimately lead to changes in gene expression and cellular function, such as the upregulation of ion channels involved in nociception (e.g., TRPV1, TRPA1) and the promotion of axonal growth.[1][12][17]
Artemin signaling through the GFRα3/RET receptor complex.
Quantitative Data on Artemin's Effects
The following tables summarize key quantitative findings from preclinical studies on Artemin's role in the peripheral nervous system.
Table 1: Effects of Artemin on Neuronal Survival and Phenotype
| Parameter | Model System | Treatment/Condition | Result | Reference |
| DRG Neuron Number | Transgenic mice overexpressing Artemin in skin (ART-OE) | Artemin Overexpression | 20% increase in total DRG neurons | [1][3] |
| GFRα3-positive Neurons | ART-OE Mice | Artemin Overexpression | Percentage unchanged, but total number increased | [1] |
| TRPV1 mRNA Levels | ART-OE Mice | Artemin Overexpression | Increased in sensory ganglia | [1][18] |
| TRPA1 mRNA Levels | ART-OE Mice | Artemin Overexpression | Increased in sensory ganglia | [1][18] |
| nAChRα3 mRNA Levels | ART-OE Mice | Artemin Overexpression | ~13-fold increase in trigeminal ganglia | [17][19] |
| GFRα3/nAChRα3 Co-labeled Neurons | ART-OE Mice | Artemin Overexpression | 4.74-fold increase in co-labeled neurons | [17] |
Table 2: Effects of Artemin on Pain-Related Behaviors
| Pain Modality | Model System | Treatment/Condition | Outcome | Reference |
| Thermal Hypersensitivity | Rats with L5 spinal nerve crush | Subcutaneous Artemin (2 weeks) | Transient reversal of thermal hypersensitivity | [5] |
| Tactile Hypersensitivity | Rats with L5 spinal nerve crush | Subcutaneous Artemin (2 weeks) | Transient reversal of tactile hypersensitivity | [5] |
| Thermal Hyperalgesia | Wild-type mice | Intraplantar Artemin injection | Transient thermal hyperalgesia | [1] |
| Mechanical Hypersensitivity | Mice with MIA-induced osteoarthritis | Systemic anti-Artemin antibody | Reversal of mechanical hypersensitivity | [9][20] |
| Heat Hypersensitivity | Mice with MIA-induced osteoarthritis | Systemic anti-Artemin antibody | Reversal of heat hypersensitivity | [9][20] |
| Cold Hypersensitivity | Mice with MIA-induced osteoarthritis | Systemic anti-Artemin antibody | Reversal of cold hypersensitivity | [9][20] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the function of Artemin in the peripheral nervous system.
Sciatic Nerve Crush Injury Model in Rats
This model is used to study nerve regeneration and neuropathic pain.
Workflow for a sciatic nerve crush injury experiment.
Protocol:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and sterilize the skin over the lateral aspect of the thigh.
-
Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Nerve Crush: Carefully isolate the sciatic nerve and crush it at a defined distance proximal to its trifurcation using fine, non-serrated forceps for a specific duration (e.g., 30-60 seconds).[3]
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Functional and Histological Analysis: At various time points post-injury, assess functional recovery using behavioral tests and collect tissues (DRG, spinal cord, nerve segments) for histological and molecular analysis.
Behavioral Assessment of Pain
This test measures sensitivity to mechanical stimuli.
Protocol:
-
Acclimation: Place the animals in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[17][21]
-
Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be calculated using the up-down method.
This test measures sensitivity to a thermal (heat) stimulus.
Protocol:
-
Acclimation: Place the animals in individual clear plastic chambers on a glass surface and allow them to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.[2][10]
-
Response: The latency to paw withdrawal is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
Immunohistochemistry for GFRα3 in DRG
This technique is used to visualize the expression and localization of the GFRα3 receptor in sensory neurons.
Workflow for immunohistochemical analysis.
Protocol:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Dissect the DRGs and post-fix them in 4% paraformaldehyde.
-
Cryoprotection: Transfer the DRGs to a sucrose solution (e.g., 30%) until they sink.
-
Sectioning: Embed the tissue in a cryo-embedding medium and cut thin sections (e.g., 10-20 µm) using a cryostat.
-
Blocking: Block non-specific antibody binding by incubating the sections in a solution containing normal serum (from the species in which the secondary antibody was raised) and a detergent (e.g., Triton X-100).[16]
-
Primary Antibody: Incubate the sections with a primary antibody against GFRα3 (e.g., goat anti-GFRα3) overnight at 4°C.
-
Secondary Antibody: After washing, incubate the sections with a fluorescently-labeled secondary antibody (e.g., donkey anti-goat IgG conjugated to a fluorophore).
-
Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize them using a fluorescence microscope.
Conclusion and Future Directions
Artemin is a pivotal neurotrophic factor in the peripheral nervous system, with profound implications for neuronal development, regeneration, and pain signaling. Its ability to promote neuronal survival and axonal growth makes it an attractive candidate for therapeutic interventions aimed at enhancing recovery from nerve injury. However, its role in sensitizing nociceptors and contributing to chronic pain states necessitates a cautious and nuanced approach to therapeutically targeting this pathway.
Future research should focus on dissecting the context-dependent effects of Artemin signaling. Understanding the specific downstream signaling cascades that mediate its regenerative versus its pro-nociceptive effects could pave the way for the development of selective modulators that promote nerve repair without exacerbating pain. Furthermore, exploring the interplay between Artemin and other neurotrophic factors and inflammatory mediators will be crucial for a comprehensive understanding of its role in the complex milieu of the injured or inflamed peripheral nervous system. The continued development of sophisticated preclinical models and analytical techniques will be instrumental in translating our growing knowledge of Artemin biology into novel and effective therapies for peripheral nerve disorders and chronic pain.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. imrpress.com [imrpress.com]
- 4. The Changes in Rats with Sciatic Nerve Crush Injury Supplemented with Evening Primrose Oil: Behavioural, Morphologic, and Morphometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 9. protocols.io [protocols.io]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 12. Rat Sciatic Nerve Crush Injury and Recovery Tracked by Plantar Test and Immunohistochemistry Analysis [hrcak.srce.hr]
- 13. benchchem.com [benchchem.com]
- 14. cris.unibo.it [cris.unibo.it]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Distribution of Artemin and GFRα3 Labeled Nerve Fibers in the Dura Mater of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Retrogradely Transported Fluorogold Accumulates in Lysosomes of Neurons and is Detectable Ultrastructurally using Post-embedding Immuno-gold Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Artemin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemin (ARTN), also known as Enovin or Neublastin, is a neurotrophic factor belonging to the Glial Cell Line-Derived Neurotrophic Factor (GDNF) family of ligands, a distinct group within the TGF-beta superfamily.[1][2] Discovered in 1998, Artemin was identified as a novel ligand that supports the survival and differentiation of various neuronal populations.[3][4] It plays a crucial role in the development and maintenance of the central and peripheral nervous systems.[5] Artemin signals primarily through a multicomponent receptor complex consisting of the GDNF family receptor alpha-3 (GFRα3) and the RET receptor tyrosine kinase.[3][6] Its functions in neuronal survival, neurite outgrowth, and synaptic plasticity have made it a subject of intense research.[7] Furthermore, emerging evidence implicates Artemin in pathological conditions, including neuropathic pain, migraine, and the progression of several cancers, highlighting its potential as a therapeutic target.[4][8][9][10]
Discovery and Molecular Characterization
Artemin was first identified in 1998 by Baloh et al. through a search for sequences related to Neurturin (NTN), another member of the GDNF family.[5] The protein is synthesized as a preproprotein that undergoes proteolytic processing to yield a mature, secreted homodimer.[11][12] The mature human Artemin consists of 113 amino acids and is characterized by the typical cysteine-knot motif found in the TGF-beta superfamily.[1][11]
Table 1: Molecular Characteristics of Human Artemin
| Property | Description | References |
| Gene Name | ARTN | [2] |
| Aliases | Enovin, Neublastin | [2][13] |
| Family | Glial Cell Line-Derived Neurotrophic Factor (GDNF) Ligand Family, TGF-beta Superfamily | [1][2] |
| Structure | Disulfide-linked homodimer | [1][11] |
| Mature Monomer Size | 113 amino acids | [1][11] |
| Total Molecular Mass | ~24.2 kDa (homodimer, non-glycosylated); ~28 kDa (glycosylated) | [1][11] |
| Key Structural Motif | Cysteine-knot | [11][12] |
| Post-translational Mods. | Glycosylation, Proteolytic cleavage of preproprotein | [11][13] |
| Source (Recombinant) | Commonly produced in E. coli | [1][14] |
Receptor System and Signaling Pathways
Artemin exerts its biological effects by binding to a receptor complex on the cell surface. This interaction initiates intracellular signaling cascades that regulate cellular processes like survival, differentiation, and migration.
Canonical GFRα3-RET Signaling
The primary and preferred signaling pathway for Artemin involves its binding to the GFRα3 co-receptor.[3][15] This Artemin-GFRα3 complex then recruits two molecules of the RET receptor tyrosine kinase, inducing their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[7][15] This activation of RET serves as a docking site for adaptor proteins, triggering multiple downstream signaling cascades.[9]
Key Downstream Pathways:
-
MAPK Cascade (ERK, JNK, p38): Involved in regulating cell survival, neurite outgrowth, and synaptic plasticity.[1][7]
-
PI3K/AKT Pathway: Plays a crucial role in promoting neuronal survival and growth.[1][9]
-
Src Kinase Pathway: Contributes to the diverse cellular responses mediated by Artemin.[7][9]
Although GFRα3 is its preferred co-receptor, Artemin can also exhibit cross-reactivity by binding to the GFRα1-RET complex, which is the primary receptor for GDNF.[3][16][17] This interaction allows Artemin to support the survival of dopaminergic midbrain neurons.[3][16]
Alternative NCAM-Mediated Signaling
Recent studies have revealed that Artemin can also signal through an alternative receptor, the Neural Cell Adhesion Molecule (NCAM).[15][18] Artemin binds directly to NCAM, and this interaction is required for Artemin-induced neuritogenesis.[15][18] This alternative pathway involves the activation of NCAM-associated signaling partners, such as the Fyn and FAK kinases, and can be potentiated by GFRα1.[9][15] This suggests a more complex signaling mechanism than previously understood, particularly in contexts where RET expression may be low or absent.[18]
Quantitative Data and Bioactivity
The biological activity of Artemin is often quantified through cell-based assays that measure its ability to induce a specific cellular response, such as proliferation or survival. Binding affinity is determined through functional enzyme-linked immunosorbent assays (ELISAs).
Table 2: Quantitative Bioactivity and Binding Data for Artemin
| Assay Type | Method | Cell Line / System | Measured Parameter | Value | Reference |
| Cell Proliferation | Cell-based assay | SH-SY5Y human neuroblastoma cells | ED₅₀ (Effective Dose, 50%) | 4-16 ng/mL | [12] |
| Receptor Binding | Functional ELISA | Immobilized human GFRα3 | Apparent Kd (Dissociation Constant) | <1 nM | [12] |
| Pain Behavior | In vivo dolognawmeter assay | HSC-3 tumor-bearing mice | Nociceptive Behavior (% change from baseline at day 20) | Control: 133.8 ± 85.5Anti-ARTN Ab: 22.0 ± 51.8 | [19] |
| Cancer Cell Invasion | Matrigel invasion assay | Pancreatic cancer cells | Fold-increase in invasion | Up to 5-fold | [20] |
Key Experimental Protocols
The characterization of Artemin relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Recombinant Artemin Production and Purification
Producing pure, biologically active Artemin is critical for in vitro and in vivo studies. A common method involves recombinant expression in E. coli.[14][21]
-
Vector Construction: The cDNA sequence for mature human Artemin is cloned into an expression vector, often as a fusion protein (e.g., with SUMO) to enhance solubility and simplify purification.[14]
-
Expression: The expression vector is transformed into an E. coli strain (e.g., BL21). Protein expression is induced, typically leading to the formation of insoluble inclusion bodies.[14]
-
Inclusion Body Isolation: Cells are harvested and lysed. Inclusion bodies are collected by centrifugation.
-
Refolding and Dimerization: The protein is solubilized and refolded from the inclusion bodies using a dialysis-based method. This step is crucial for forming the correct disulfide bonds and the native homodimer structure.[14]
-
Purification: The refolded protein is purified using chromatographic techniques (e.g., ion exchange, size exclusion). If a fusion tag was used, it is cleaved, and the tag is removed.[14]
-
Quality Control: Purity is assessed by SDS-PAGE and RP-HPLC (should be >95-98%).[1][16] Biological activity is confirmed using a relevant cell-based assay (e.g., SH-SY5Y cell proliferation).[12]
Western Blot Analysis for Artemin Expression
Western blotting is used to detect and quantify Artemin protein levels in tissues or cell lysates.[4][20]
Methodology:
-
Protein Extraction: Total protein is extracted from samples using a suitable lysis buffer containing protease inhibitors.[4]
-
Quantification: Protein concentration is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by molecular weight on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to Artemin (e.g., at a 1:500 or 1:2000 dilution).[4][20] A loading control antibody (e.g., GAPDH, β-actin) is used to normalize results.[22]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reaction.[4][20]
-
Analysis: Band intensity is quantified using densitometry software.[4]
Matrigel Invasion Assay
This assay is used to assess the effect of Artemin on the invasive potential of cancer cells in vitro.[20][23]
Methodology:
-
Chamber Preparation: Transwell inserts with an 8-μm pore size are coated with Matrigel, a basement membrane matrix.
-
Cell Seeding: Cancer cells are serum-starved, then seeded into the upper chamber of the insert in a serum-free medium.
-
Stimulation: The lower chamber is filled with a medium containing recombinant Artemin as a chemoattractant. A control group receives a medium without Artemin.
-
Incubation: The chambers are incubated (e.g., for 24-48 hours) to allow cells to invade through the Matrigel and pores.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The results are often expressed as a fold-increase in invasion compared to the control.[20]
In Vivo Pain Behavior Assessment
To study Artemin's role in pain, researchers use animal models where pain-like behaviors are measured following the administration of Artemin or an Artemin-blocking antibody.[24][25]
Methodology:
-
Animal Model: A relevant model is chosen, such as a neuropathic pain model or a cancer-induced pain model (e.g., injection of HSC-3 oral cancer cells into the tongue of a mouse).[19]
-
Treatment: Animals receive treatment, which could be an intraplantar injection of recombinant Artemin (e.g., 200 ng) to induce hypersensitivity or systemic administration of a function-blocking anti-Artemin monoclonal antibody to reduce existing pain.[19][25]
-
Behavioral Testing: Nociceptive behavior is assessed at various time points post-injection.
-
Mechanical Allodynia: Paw withdrawal threshold is measured in response to stimulation with von Frey filaments.[24]
-
Thermal Hyperalgesia: Paw withdrawal latency is measured in response to a radiant heat source.[24]
-
Cold Hypersensitivity: Cold-related behaviors (e.g., jumping, licking) are scored after applying a cold stimulus (e.g., acetone drop).[24]
-
-
Data Analysis: Behavioral scores or withdrawal latencies are compared between the treatment and control (e.g., vehicle or IgG isotype) groups using appropriate statistical tests (e.g., two-way ANOVA).[19]
Conclusion
Artemin is a pleiotropic neurotrophic factor with well-defined roles in the development and survival of the nervous system, mediated primarily through the GFRα3-RET signaling complex. Its characterization has revealed a complex biology, including alternative signaling via NCAM and critical involvement in disease states. The established protocols for its production and functional analysis are vital tools for ongoing research. The dual role of Artemin in promoting neuronal survival and contributing to pathologies like cancer invasion and neuropathic pain makes it a compelling and challenging target for the development of novel therapeutics. Further investigation into its tissue-specific signaling mechanisms will be crucial to fully harness its therapeutic potential for neurological disorders and cancer.[9]
References
- 1. prospecbio.com [prospecbio.com]
- 2. Artemin - Wikipedia [en.wikipedia.org]
- 3. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. GFRA3 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
- 8. The neurotrophic factor artemin and its receptor GFRα3 mediate migraine-like pain via the ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemin Promotes the Migration and Invasion of Cervical Cancer Cells through AKT/mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant Human Artemin Protein - Elabscience® [elabscience.com]
- 12. rndsystems.com [rndsystems.com]
- 13. uniprot.org [uniprot.org]
- 14. Recombinant expression, purification and dimerization of the neurotrophic growth factor Artemin for in vitro and in vivo use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. core.ac.uk [core.ac.uk]
- 18. Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Neurotrophic Factor Artemin Promotes Pancreatic Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Artemin, a Glial Cell Line-Derived Neurotrophic Factor Family Member, Induces TRPM8-Dependent Cold Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain [frontiersin.org]
Artemin: A Technical Guide to Gene Structure, Protein Isoforms, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Artemin (ARTN) gene, its protein products, and associated signaling pathways. The information is intended to support research and development efforts targeting this neurotrophic factor, which plays a crucial role in neuronal survival, development, and pain signaling.
Artemin (ARTN) Gene Structure
The human ARTN gene is a member of the transforming growth factor-beta (TGF-beta) superfamily, encoding the secreted neurotrophic factor Artemin.[1] This protein is a ligand for the RET receptor tyrosine kinase and signals through the GFRα3 coreceptor.[2][3]
Genomic Organization
The ARTN gene is located on the short (p) arm of human chromosome 1 at position 34.1.[4] It consists of three exons that are transcribed and processed into the final messenger RNA (mRNA) that codes for the Artemin preproprotein.[2]
| Attribute | Human ARTN Gene | Mouse ARTN Gene |
| Gene Symbol | ARTN | Artn |
| Aliases | ENOVIN, EVN, NBN[1][4] | - |
| Chromosomal Location | 1p34.1[2][4] | 4 D1[4] |
| Genomic Coordinates (GRCh38.p14) | Start: 43,933,801 bp, End: 43,937,240 bp[2] | Start: 117,783,359 bp, End: 117,786,960 bp[4] |
| Exon Count | 3[2] | - |
Artemin Protein Isoforms and Characteristics
The ARTN gene gives rise to a preproprotein that undergoes proteolytic processing to form the mature, active Artemin protein.[1][5] Different isoforms with varying molecular weights have been detected in tissues such as the brain, muscle, and kidney.[6] At least four alternatively spliced transcript variants have been identified, two of which encode the same protein.[7]
Post-Translational Modifications
Mature Artemin is a disulfide-linked homodimer.[5][7] Each monomer is a polypeptide chain of 113 amino acids, forming a characteristic cysteine-knot motif typical of the TGF-beta superfamily.[5] The protein is also presumed to be glycosylated, which can influence its stability and function.[5][8]
| Property | Description |
| Protein Size (monomer) | ~12 kDa (predicted)[8], 14 kDa (observed on SDS-PAGE)[5] |
| Protein Size (homodimer) | 24.2 kDa (non-glycosylated)[7], ~28 kDa (glycosylated)[5] |
| Structure | Disulfide-linked homodimer with a cysteine-knot motif[1][5][7] |
| Processing | Synthesized as a preproprotein that is proteolytically cleaved[1][5] |
| Modifications | Glycosylation[5][8] |
| Subcellular Location | Secreted, Extracellular Space[4][9] |
Artemin Signaling Pathways
Artemin exerts its biological effects by activating a multicomponent cell surface receptor complex. The primary and preferred signaling pathway involves the GDNF family receptor alpha-3 (GFRα3) and the RET proto-oncogene receptor tyrosine kinase.[10][11]
Canonical Signaling:
-
Binding: Two Artemin molecules (a homodimer) bind to two GFRα3 coreceptors, which are anchored to the cell membrane.[6]
-
Complex Formation: This ligand-coreceptor complex recruits two molecules of the RET receptor.[12]
-
Activation: The recruitment of RET induces its dimerization, leading to autophosphorylation of specific tyrosine residues in its intracellular domain.[1]
-
Downstream Cascades: The activated RET kinase triggers multiple downstream intracellular signaling cascades, including the MAPK (mitogen-activated protein kinase) pathway, which is crucial for promoting neuronal survival and differentiation.[1][4][12]
While GFRα3 is the preferred coreceptor, Artemin has also been shown to activate the GFRα1-RET complex, although with lower affinity.[8][10] This suggests potential cross-talk with other GDNF family ligands.
Experimental Protocols
This section details common methodologies used to investigate Artemin's gene expression, protein levels, and biological function.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify ARTN mRNA levels in tissues or cell lines.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR Reaction: Prepare the reaction mix containing cDNA template, ARTN-specific forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Amplification: Perform the qRT-PCR on a real-time thermal cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of ARTN to that of a stable housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[13]
Protein Detection: Western Blot
This technique is used to detect and semi-quantify Artemin protein in cell lysates or tissue extracts.[14]
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.[13] Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
SDS-PAGE: Denature 20-40 µg of protein extract by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13] Incubate the membrane with a primary antibody specific for Artemin (e.g., 1:1000-1:2000 dilution) overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[14] Normalize band intensity to a loading control like β-actin or GAPDH.
Functional Assay: Transwell Invasion Assay
This assay measures the effect of Artemin on the invasive potential of cells, particularly in cancer research.[14]
Methodology:
-
Cell Culture: Culture cells (e.g., pancreatic cancer cells) in appropriate media.[14] If testing the effect of Artemin expression, transfect cells with an Artemin overexpression vector or an empty vector control.[14]
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size membrane. Coat the upper surface of the membrane with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattraction: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel-coated membrane.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix the invading cells on the lower surface with methanol and stain them with crystal violet.
-
Analysis: Count the number of stained, invading cells in several microscopic fields. Compare the invasion rates between control and Artemin-overexpressing cells.[14]
In Vivo Functional Assay: Assessment of Pain Behavior
This protocol assesses the direct effect of Artemin on nociceptive sensitivity in animal models.[16]
Methodology:
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Baseline Measurement: Acclimate mice to the testing environment. Measure baseline mechanical, heat, and cold sensitivity using von Frey filaments, a radiant heat source (Hargreaves test), and a dry ice assay, respectively.[17][18]
-
Artemin Administration: Administer a subcutaneous intraplantar injection of recombinant Artemin (e.g., 200 ng in 10 µl of sterile saline) into one hind paw. Inject the contralateral paw with vehicle (saline) as a control.[16]
-
Post-Injection Assessment: Re-evaluate mechanical, heat, and cold sensitivity at multiple time points after injection (e.g., 1, 2, 4, 6, and 24 hours).[16]
-
Data Analysis: Compare the paw withdrawal thresholds (for mechanical sensitivity) or latencies (for thermal sensitivity) between the Artemin-injected and vehicle-injected paws over time. A significant decrease in threshold or latency indicates the induction of hyperalgesia (increased pain sensitivity). Statistical analysis can be performed using a two-way ANOVA.[16]
References
- 1. genecards.org [genecards.org]
- 2. ARTN artemin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ARTN artemin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Artemin - Wikipedia [en.wikipedia.org]
- 5. Recombinant Human Artemin Protein - Elabscience® [elabscience.com]
- 6. WikiGenes - ARTN - artemin [wikigenes.org]
- 7. prospecbio.com [prospecbio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the neurotrophic factor artemin on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. Role of artemin in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 16. Frontiers | Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Artemin, a Glial Cell Line-Derived Neurotrophic Factor Family Member, Induces TRPM8-Dependent Cold Pain - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of Artemin-RET Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, plays a critical role in the development, survival, and maintenance of neurons.[1][2] Its signaling is primarily mediated through a multicomponent receptor complex consisting of the GDNF family receptor alpha 3 (GFRα3) and the receptor tyrosine kinase RET.[1] Upon binding of Artemin to GFRα3, the complex recruits and activates RET, triggering a cascade of downstream signaling events that regulate a diverse array of cellular processes.[3] Dysregulation of the Artemin-RET signaling axis has been implicated in various neurological disorders and is increasingly recognized for its role in cancer progression, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the known downstream targets of Artemin-RET signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Artemin-GFRα3-RET Signaling Complex
The canonical signaling pathway is initiated by the binding of a homodimer of Artemin to two GFRα3 co-receptors. This ligand-co-receptor complex then recruits two molecules of the RET receptor tyrosine kinase, leading to their dimerization and trans-autophosphorylation on specific tyrosine residues within the intracellular domain.[3][4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, thereby initiating multiple downstream signaling cascades.
Core Downstream Signaling Pathways
Activation of the Artemin-RET signaling nexus propagates signals through several key intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, the c-Jun N-terminal kinase (JNK) pathway, and the Src family kinase (SFK) pathway.[3][5]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial mediator of cell survival, proliferation, and growth. Upon RET activation, phosphorylated tyrosine residues serve as docking sites for the recruitment of adaptor proteins such as Grb2-associated binder (GAB) and insulin receptor substrate (IRS), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, where AKT is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to exert its effects.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is centrally involved in cell proliferation, differentiation, and survival. Activated RET can recruit adaptor proteins like Shc and Grb2, which then activate the small GTPase Ras. Ras, in turn, initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression.
JNK and Src Signaling
Artemin-RET signaling also leads to the activation of the JNK and Src pathways.[3][5] JNK activation is implicated in responses to cellular stress and apoptosis, as well as in neuronal plasticity. Src family kinases are non-receptor tyrosine kinases that play roles in a variety of cellular processes, including cell adhesion, growth, and differentiation.
Quantitative Data on Downstream Targets
The activation of downstream signaling pathways by Artemin-RET results in quantifiable changes in protein phosphorylation and gene expression. The following tables summarize some of the reported quantitative effects.
| Target Protein | Change upon Artemin Stimulation | Cell Type | Reference |
| RET | ~600% increase in phosphorylation | PC12 cells | [4] |
| ERK | Significant increase in phosphorylation (p < 0.05) | Immature retina | [6] |
| JNK | Significant increase in phosphorylation (p < 0.05) | Immature retina | [6] |
| AKT | No significant change in phosphorylation | Immature retina | [6] |
| p38 | No significant change in phosphorylation | Immature retina | [6] |
| Target Gene | Change in mRNA Expression | Cell/Tissue Type | Fold Change | Reference |
| TRPV1 | Increased | Dorsal Root Ganglia (ART-OE mice) | Not specified | [7] |
| TRPA1 | Increased | Dorsal Root Ganglia (ART-OE mice) | Not specified | [7] |
| nAChR α3 | Increased | Trigeminal Ganglia (ART-OE mice) | 13.3 | [8] |
| nAChR β3 | Increased | Trigeminal Ganglia (ART-OE mice) | 4 | [8] |
| nAChR β4 | Increased | Trigeminal Ganglia (ART-OE mice) | 7.7 | [8] |
| CD24 | Increased | Endometrial Carcinoma Cells | Not specified | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Artemin-RET canonical signaling pathways.
Caption: General workflow for Western blot analysis.
Caption: Workflow for Transwell cell migration assay.
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is for the detection of phosphorylated RET, ERK, and AKT in cell lysates following Artemin stimulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET (Tyr1062), anti-phospho-ERK (Thr202/Tyr204), anti-phospho-AKT (Ser473))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells for 4-6 hours before stimulating with recombinant Artemin for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape adherent cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., total protein or a housekeeping protein like β-actin).
Transwell Cell Migration Assay
This assay measures the chemotactic effect of Artemin on cell migration.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium (serum-free and with serum)
-
Recombinant Artemin
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing Artemin (chemoattractant) to the lower chamber.
-
Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixation solution. Stain the cells with a suitable staining solution.
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per field.
Neurite Outgrowth Assay
This assay is used to assess the effect of Artemin on the promotion of neurite extension from neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Culture plates or slides coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Cell culture medium (growth and differentiation medium)
-
Recombinant Artemin
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
Procedure:
-
Cell Seeding: Seed neuronal cells onto coated plates or slides at a low density.
-
Cell Differentiation (if applicable): For cell lines like PC12, prime the cells for differentiation by culturing in low-serum medium.
-
Treatment: Treat the cells with varying concentrations of Artemin in differentiation medium. Include a negative control (vehicle) and a positive control (e.g., Nerve Growth Factor).
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with fixation solution, permeabilize, and block non-specific antibody binding. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length using image analysis software.
Conclusion
The Artemin-RET signaling pathway is a complex and multifaceted system that plays a pivotal role in both normal physiology and disease. A thorough understanding of its downstream targets and the intricate signaling networks it governs is essential for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals, offering a summary of the key downstream effectors, quantitative data on their modulation, and detailed protocols for their investigation. Further research, including comprehensive proteomic and transcriptomic analyses, will undoubtedly continue to unravel the full spectrum of Artemin-RET signaling and its therapeutic potential.
References
- 1. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.origene.com [cdn.origene.com]
- 6. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
- 7. Artemin Overexpression in Skin Enhances Expression of TRPV1 and TRPA1 in Cutaneous Sensory Neurons and Leads to Behavioral Sensitivity to Heat and Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemin growth factor increases nicotinic cholinergic receptor subunit expression and activity in nociceptive sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemin Reduces Sensitivity to Doxorubicin and Paclitaxel in Endometrial Carcinoma Cells through Specific Regulation of CD24 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characteristics of the Artemin Homodimer: A Technical Guide
Issued: December 2025
This technical guide provides a comprehensive overview of the core structural and functional characteristics of the Artemin (ARTN) homodimer. It is intended for researchers, scientists, and drug development professionals engaged in neurobiology and oncology. This document details the molecular architecture, receptor interactions, and signaling pathways associated with Artemin, supported by quantitative data, signaling diagrams, and summaries of key experimental protocols.
Molecular Architecture of the Artemin Homodimer
Artemin is a secreted neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), a distinct subgroup within the TGF-β superfamily.[1] The biologically active form of Artemin is a disulfide-linked homodimer.[2] Each monomer is characterized by a conserved cysteine-knot motif, which is crucial for its structural integrity, along with two β-sheet "fingers" and an α-helical "heel" region. The two monomers associate symmetrically, stabilized by an inter-chain disulfide bond, to form the functional homodimer.[2]
This dimeric structure is fundamental to its biological activity, enabling the simultaneous engagement of two co-receptor molecules, which is the initiating step for signal transduction.[1]
Quantitative Structural Data
The atomic structure of unbound human Artemin has been resolved by X-ray crystallography, providing precise quantitative data. The details corresponding to the Protein Data Bank (PDB) entry 2ASK are summarized below.[3]
| Parameter | Value | Reference |
| Method | X-RAY DIFFRACTION | [3] |
| Resolution | 1.55 Å | [3] |
| Total Structure Weight | 24.55 kDa | [3] |
| Atom Count | 1,770 | [3] |
| Modeled Residue Count | 202 | [3] |
| R-Value Free | 0.255 | [3] |
| R-Value Work | 0.221 | [3] |
| R-Value Observed | 0.231 | [3] |
The GFRα3-Artemin Binding Interface
Artemin initiates its signaling cascade by binding to its preferred glycosylphosphatidylinositol-linked co-receptor, GFRα3.[4] The crystal structure of the Artemin-GFRα3 complex (PDB ID: 2GYZ) reveals that the Artemin homodimer binds to two GFRα3 molecules.[1][5] This interaction is a critical determinant of signaling specificity.[1]
The binding interface is characterized by two primary contact patches: a hydrophobic patch and a hydrophilic patch. The "fingers" of the Artemin monomer insert into a pocket on the GFRα3 receptor.[1] The specific amino acid residues that constitute these interaction points are crucial for the stability and specificity of the complex.
| Interaction Patch | Artemin Residues | GFRα3 Residues |
| Hydrophobic | Met-199, Trp-205 | Tyr-182, Gly-183, Ala-236 |
| Hydrophilic | Glu-143 | Arg-179, Arg-230 |
Artemin-Mediated Signaling Pathways
The binding of the Artemin homodimer to two GFRα3 co-receptors induces a conformational change that promotes the recruitment of two molecules of the transmembrane receptor tyrosine kinase, RET.[4] This results in the formation of a stable ternary signaling complex (Artemin-GFRα3-RET), leading to the dimerization and autophosphorylation of the intracellular kinase domains of RET.[6]
Activated RET triggers multiple downstream signaling cascades that are crucial for neuronal survival, proliferation, and differentiation. The primary pathways include:
-
MAPK/ERK Pathway: Regulates cell proliferation and differentiation.
-
PI3K/AKT Pathway: A key pathway for promoting cell survival and inhibiting apoptosis.
-
JNK and p38 MAPK Pathways: Involved in cellular responses to stress and inflammation.[7][8]
While GFRα3 is the preferred co-receptor, Artemin can also signal through GFRα1-RET under certain conditions.[4]
Key Experimental Methodologies
The structural and functional characterization of the Artemin homodimer relies on established biochemical and biophysical techniques. Below are overviews of the core experimental protocols.
Protein X-ray Crystallography
This technique is used to determine the high-resolution, three-dimensional atomic structure of proteins.[9] It was the method used to solve the structures of both unbound Artemin and the Artemin-GFRα3 complex.[1][3] The general workflow is a multi-step process.[10][11]
Protocol Summary: X-ray Crystallography
-
Protein Expression and Purification: The gene for human Artemin is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or mammalian cells). The protein is then purified to >95% homogeneity using a series of chromatography steps, such as affinity, ion exchange, and size-exclusion chromatography.[11]
-
Crystallization: The purified protein is concentrated and subjected to high-throughput crystallization screening. This involves testing hundreds of different conditions (precipitants, salts, pH) to find the optimal environment for the formation of well-ordered, single crystals.[11]
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron facility. As the crystal is rotated, the X-rays diffract into a pattern of spots, which are recorded on a detector.[12]
-
Structure Determination: The diffraction data are processed to determine the electron density map of the molecule. The phases, which are lost during data collection, are determined using methods like molecular replacement (using a homologous structure) or anomalous dispersion.[12]
-
Model Building and Refinement: An atomic model of the protein is built into the electron density map. This model is then refined through iterative cycles to improve its fit to the experimental data and ensure it conforms to known stereochemical principles.[12]
Western Blot Analysis for Signaling Pathway Activation
Western blotting (or immunoblotting) is a widely used technique to detect and quantify specific proteins in a sample, including their phosphorylation status, which is a hallmark of signal pathway activation.[13]
Protocol Summary: Western Blotting
-
Sample Preparation: Target cells (e.g., neuronal cells) are treated with Artemin for various time points. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.[13][14] Protein concentration is determined using a method like the BCA assay.[13]
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[13]
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., phospho-ERK).[15] After washing, a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is added.[15]
-
Detection and Analysis: A chemiluminescent substrate is applied, which reacts with the HRP enzyme to produce light.[15] The light signal is captured by an imaging system, and the intensity of the bands is quantified to determine the relative amount of the target protein.[14] The membrane is often stripped and re-probed for total protein (e.g., total ERK) and a loading control (e.g., GAPDH) for normalization.[15]
References
- 1. Structure of artemin complexed with its receptor GFRalpha3: convergent recognition of glial cell line-derived neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. artemin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rcsb.org [rcsb.org]
- 4. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2gyz - Crystal structure of human artemin - Summary - Protein Data Bank Japan [pdbj.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 12. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Artemin Protein Levels in Tissue Samples: A Detailed Guide
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemin (ARTN) is a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, playing a crucial role in the development, survival, and maintenance of neurons.[1][2] Beyond its neurotrophic functions, Artemin is implicated in various physiological and pathological processes, including pain sensation, cancer progression, and tissue regeneration.[2][3][4][5][6][7] Accurate quantification of Artemin protein levels in tissue samples is therefore critical for advancing our understanding of its roles in health and disease and for the development of novel therapeutic strategies.
This document provides detailed protocols for the most common and robust methods for measuring Artemin protein levels in tissue samples: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC). Additionally, an overview of mass spectrometry-based approaches is included for high-throughput and in-depth quantitative analysis.
Core Methodologies & Data Presentation
Several techniques can be employed to measure Artemin protein levels, each with its own advantages in terms of sensitivity, specificity, and the nature of the data generated.
| Method | Principle | Sample Type | Output | Key Advantages |
| ELISA | Quantitative immunoassay using a capture and a detection antibody. | Tissue homogenates, cell lysates | Absolute quantification (e.g., ng/mL) | High sensitivity and specificity, high-throughput.[8][9][10] |
| Western Blot | Separation of proteins by size, followed by antibody-based detection. | Tissue homogenates, cell lysates | Relative quantification, protein size | Confirms protein identity and integrity.[11][12][13] |
| IHC | In situ detection of protein in tissue sections using antibodies. | Formalin-fixed, paraffin-embedded or frozen tissue sections | Localization of protein, semi-quantitative | Provides spatial information about protein expression.[6][14] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized peptides. | Tissue homogenates, tissue sections | Absolute or relative quantification, protein identification | High-throughput, can identify post-translational modifications.[15][16][17] |
Experimental Protocols
Protein Extraction from Tissue Samples
A robust protein extraction protocol is fundamental for accurate downstream analysis. The choice of lysis buffer is critical and should be optimized based on the downstream application. RIPA buffer is a common choice for total protein extraction.[18]
Materials:
-
Fresh or frozen tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[18]
-
Protease and phosphatase inhibitor cocktails
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)[19]
-
Microcentrifuge
-
Bradford or BCA protein assay kit
Protocol:
-
Excise tissue and immediately place it on ice. If not used immediately, snap-freeze in liquid nitrogen and store at -80°C.[20]
-
Thaw frozen tissue on ice and wash with ice-cold PBS to remove any blood contaminants.
-
Weigh the tissue and add 10 volumes of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.
-
Homogenize the tissue on ice until no visible chunks remain.[19]
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[18]
-
Carefully transfer the supernatant (containing the soluble protein) to a pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
Store the protein lysate at -80°C for long-term storage or use immediately for downstream applications.
Artemin Signaling Pathway
Artemin signals through a multicomponent receptor complex. It preferentially binds to the GDNF family receptor alpha-3 (GFRα3).[2][5] This ligand-receptor complex then recruits and activates the RET receptor tyrosine kinase, leading to the activation of several downstream signaling cascades, including the RAS/ERK, PI3K/AKT, and SRC pathways, which are involved in cell survival, proliferation, and differentiation.[1][2][5]
Caption: Artemin signaling cascade.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method for quantifying Artemin in tissue homogenates. Commercially available kits are recommended for their reliability and standardized protocols. The following is a general protocol for a sandwich ELISA.
Materials:
-
Artemin ELISA kit (e.g., from RayBiotech, Abcam, or ELK Biotechnology)[8][9][10]
-
Tissue lysate (prepared as described above)
-
Microplate reader
Protocol:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.[10]
-
Add 100 µL of Artemin standard or sample to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[10]
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate as directed (e.g., 1 hour at room temperature).[10]
-
Wash the wells again to remove unbound detection antibody.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).[10]
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark until a color develops (e.g., 30 minutes at room temperature).[10]
-
Add 50 µL of stop solution to each well to terminate the reaction.[10]
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of Artemin in the samples by interpolating their absorbance values on the standard curve.
Western Blotting
Western blotting allows for the semi-quantitative detection of Artemin and confirmation of its molecular weight.
Materials:
-
Tissue lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Artemin (e.g., from R&D Systems, Novus Biologicals, or Abcam)[21]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Mix the tissue lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary Artemin antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.[11]
-
For semi-quantitative analysis, perform densitometry on the bands and normalize to a loading control (e.g., β-actin or GAPDH).[22]
Immunohistochemistry (IHC)
IHC allows for the visualization of Artemin protein expression within the cellular context of the tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)[14]
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibody against Artemin
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in water.[23]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.[14][24]
-
Peroxidase Blocking: Incubate sections in hydrogen peroxide solution to quench endogenous peroxidase activity.[14]
-
Blocking: Apply blocking serum for 30-60 minutes to block non-specific binding sites.[23]
-
Primary Antibody Incubation: Incubate the sections with the primary Artemin antibody overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash and then incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash and incubate with ABC reagent.
-
Visualization: Wash and apply DAB substrate. The presence of Artemin will be indicated by a brown precipitate.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.[14]
-
Imaging: Examine the slides under a microscope.
Experimental Workflow for Artemin Protein Measurement
The following diagram illustrates the general workflow for measuring Artemin protein levels in tissue samples.
References
- 1. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurotrophic factor artemin and its receptor GFRα3 mediate migraine-like pain via the ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemin, a Member of the Glial Cell Line-derived Neurotrophic Factor Family of Ligands, Is HER2-regulated and Mediates Acquired Trastuzumab Resistance by Promoting Cancer Stem Cell-like Behavior in Mammary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neurotrophic Factor Artemin Promotes Pancreatic Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurotrophic factor artemin influences the extent of neural damage and growth in chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neurotrophic factor artemin influences the extent of neural damage and growth in chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Human Artemin ELISA Kit, colorimetric, 90-min ELISA (ab283538) | Abcam [abcam.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Automated mass spectrometry imaging of over 2000 proteins from tissue sections at 100-μm spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Imaging of Proteins in Tissue by Stable Isotope Labeled Mimetic Liquid Extraction Surface Analysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Protein Extraction | Xin Chen Lab [pharm.ucsf.edu]
- 20. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 24. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocol for Artemin ELISA in Human Serum
These application notes provide a comprehensive protocol for the quantitative determination of human Artemin in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. The information is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The human Artemin ELISA kit is a sandwich immunoassay designed for the quantitative measurement of Artemin protein in serum, plasma, and cell culture supernatants.[1][2] The principle of the assay relies on a specific antibody-antigen interaction. A microplate is pre-coated with a monoclonal antibody specific to human Artemin.[1][3] When standards or samples are added to the wells, the Artemin present binds to the immobilized capture antibody.[1] Subsequently, a biotin-conjugated polyclonal antibody that recognizes a different epitope of human Artemin is added, forming a "sandwich" complex.[1] Following a wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[3][4] Finally, a chromogenic substrate, TMB (3,3’,5,5’-tetramethylbenzidine), is introduced, and the HRP enzyme catalyzes a color change.[3][4] The intensity of the color is directly proportional to the concentration of Artemin in the sample.[1] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[3][4]
Performance Characteristics
The performance of commercially available Artemin ELISA kits can vary. The following table summarizes the key quantitative data from several manufacturers for easy comparison.
| Manufacturer | Catalog Number | Assay Type | Detection Range | Sensitivity | Sample Type |
| Abcam | ab283538 | Sandwich ELISA | 4.7 - 300 pg/mL | 1.5 pg/mL | Serum, Cell Culture Supernatant |
| RayBiotech | Varies | Sandwich ELISA | Not specified | Not specified | Serum, Plasma, Cell Culture Supernatants |
| Sigma-Aldrich | RAB1274 | Sandwich ELISA | 4.10 - 1000 pg/mL | 4 pg/mL | Serum, Plasma, Cell Culture Supernatants |
| ELK Biotechnology | Varies | Sandwich ELISA | 0.16 - 10 ng/mL | 0.055 ng/mL | Tissue homogenates, Cell lysates, Other biological fluids |
| Biomatik | EKU02575 | Sandwich ELISA | 0.156 - 10 ng/mL | 0.055 ng/mL | Tissue Homogenates, Cell Lysates, Other Biological Fluids |
| Ace Therapeutics | AC2691 | Sandwich ELISA | Not specified | 0.1 ng/mL | Serum, plasma or other biological fluids |
Required Materials
Materials Provided in a Typical Kit[5]
-
Pre-coated 96-well strip microplate
-
Lyophilized standard
-
Biotinylated detection antibody
-
Streptavidin-conjugated HRP
-
Wash buffer concentrate
-
Assay diluent(s)
-
TMB one-step substrate
-
Stop solution
-
Plate sealers
Materials Required but Not Provided[5]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes to deliver volumes between 2 µL and 1 mL
-
Adjustable 1-25 µL pipettes for reagent preparation
-
100 µL and 1-liter graduated cylinders
-
Tubes for standard and sample dilutions
-
Deionized or distilled water
-
Absorbent paper
-
Log-log graph paper or computer and software for ELISA data analysis
Experimental Protocols
Serum Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Blood Collection : Collect whole blood using a serum separator tube (SST).
-
Clotting : Allow the blood to clot for 30 minutes at room temperature. Alternatively, samples can be left to clot for 2 hours at room temperature or overnight at 2-8°C.[5]
-
Centrifugation : Centrifuge the clotted blood for 15 minutes at 1000 x g.
-
Serum Collection : Carefully remove the serum and transfer it to a clean tube.
-
Storage : Assay the serum immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.[5] For long-term storage, -80°C is recommended.[5] A recommended dilution for serum/plasma is 2-fold.[4]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer : If provided as a concentrate, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standard : Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a dilution series of the standard as instructed in the kit manual.
-
Biotinylated Detection Antibody and Streptavidin-HRP : Prepare the working solutions of the detection antibody and streptavidin-HRP by diluting the concentrated solutions in the appropriate diluent as per the kit's instructions.
ELISA Assay Procedure
-
Plate Preparation : Determine the number of wells required for standards, samples, and controls.
-
Add Standards and Samples : Add 100 µL of each standard and sample to the appropriate wells.[4]
-
Incubation : Cover the plate with a sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[4]
-
Wash : Aspirate or decant the contents of each well and wash the plate four times with 300 µL of wash buffer per well. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add Detection Antibody : Add 100 µL of the prepared biotinylated detection antibody to each well.[4]
-
Incubation : Cover the plate and incubate for 1 hour at room temperature.[4]
-
Wash : Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP : Add 100 µL of the prepared streptavidin solution to each well.[4]
-
Incubation : Cover the plate and incubate for 45 minutes at room temperature.[4]
-
Wash : Repeat the wash step as described in step 4.
-
Add TMB Substrate : Add 100 µL of TMB One-Step Substrate Reagent to each well.[4]
-
Incubation : Incubate the plate for 30 minutes at room temperature in the dark.[4]
-
Add Stop Solution : Add 50 µL of Stop Solution to each well.[4] The color in the wells should change from blue to yellow.
-
Read Plate : Read the absorbance of each well at 450 nm immediately.[4]
Data Analysis
-
Standard Curve : Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Concentrations : Use the standard curve to determine the concentration of Artemin in the samples.
-
Correction for Dilution : Multiply the calculated concentration by the dilution factor used for the serum samples to obtain the final concentration.
Signaling Pathway and Experimental Workflow
Artemin is a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands.[6] It signals through a multicomponent receptor complex consisting of the RET receptor tyrosine kinase and a GDNF family receptor alpha (GFRα) co-receptor, specifically GFRα3.[6] This signaling is crucial for the survival of certain neuronal populations.[6]
References
- 1. biosensis.com [biosensis.com]
- 2. innov-research.com [innov-research.com]
- 3. Human ARTN(Artemin) ELISA Kit [elkbiotech.com]
- 4. raybiotech.com [raybiotech.com]
- 5. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Recombinant Human Artemin [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols for Recombinant Human Artemin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of recombinant human Artemin (ARTN) in cell culture experiments. Artemin is a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands and plays a crucial role in the survival, differentiation, and maintenance of various neuronal populations.[1] It is also implicated in other biological processes, including cancer progression.[1]
Biological Activity and Applications
Recombinant human Artemin is a disulfide-linked homodimer that signals primarily through a receptor complex consisting of the GDNF family receptor alpha 3 (GFRα3) and the RET receptor tyrosine kinase.[2][3] This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are pivotal for neuronal survival and neurite outgrowth.[4]
Key applications of recombinant human Artemin in cell culture include:
-
Neurotrophic Support: Promoting the survival and maintenance of various neuronal cell types, including sensory, sympathetic, and dopaminergic neurons.[1][2]
-
Neurite Outgrowth Assays: Inducing and quantifying the growth of neurites from neuronal cells, which is a critical process in neural development and regeneration.[5][6][7]
-
Cell Viability and Proliferation Assays: Assessing the protective effects of Artemin against cellular stress and its influence on cell proliferation.[1][8]
-
Signal Transduction Studies: Investigating the intracellular signaling pathways activated by Artemin to understand its mechanism of action.
-
Cancer Research: Studying the role of Artemin in tumor progression, invasiveness, and perineural invasion in various cancers.[1]
-
Drug Discovery: Screening for compounds that modulate the Artemin signaling pathway for therapeutic purposes in neurological disorders and pain.[8]
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of recombinant Artemin in cell culture.
| Cell Type | Assay | Artemin Concentration | Observed Effect | Reference |
| Sympathetic Neurons (E14 mouse SCG) | Neuronal Survival | 0.1 ng/mL | ~40% increase in survival vs. control | Honma et al., 2002 |
| 1 ng/mL | ~75% increase in survival vs. control | Honma et al., 2002 | ||
| 10 ng/mL | ~85% increase in survival vs. control | Honma et al., 2002 | ||
| 100 ng/mL | ~85% increase in survival vs. control | Honma et al., 2002 | ||
| SH-SY5Y (human neuroblastoma) | Cell Proliferation | 4-16 ng/mL | ED50 for proliferation | R&D Systems |
| SH-SY5Y (human neuroblastoma) | Cell Proliferation | 2-8 ng/mL (mouse Artemin) | ED50 for proliferation | R&D Systems |
| Cerebellar Granule Neurons (CGNs) | Neurite Outgrowth | 0.013 nM (~0.3 ng/mL) | ~150% of control | Pankratova et al., 2019 |
| 0.042 nM (~1 ng/mL) | ~210% of control (maximum effect) | Pankratova et al., 2019[5] | ||
| 0.13 nM (~3.1 ng/mL) | ~180% of control | Pankratova et al., 2019 | ||
| 0.42 nM (~10 ng/mL) | ~140% of control | Pankratova et al., 2019 | ||
| 2.1 nM (~50 ng/mL) | ~120% of control | Pankratova et al., 2019 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of Artemin and a general experimental workflow for its use in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of neurite outgrowth in PC12 cells by artemisinin through activation of ERK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental changes in neurite outgrowth responses of dorsal root and sympathetic ganglia to GDNF, neurturin, and artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Artemin-Induced Neurite Outgrowth Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, plays a crucial role in the development, survival, and maintenance of neurons.[1] It exerts its effects by binding to a multicomponent receptor complex, primarily consisting of the GDNF family receptor alpha 3 (GFRα3) and the RET tyrosine kinase.[2] This interaction triggers a cascade of intracellular signaling pathways, including the activation of ERK, JNK, and p38 MAP kinases, which are pivotal in promoting neurite outgrowth.[3] The ability to quantitatively assess Artemin-induced neurite outgrowth is essential for understanding its neurotrophic potential and for the development of novel therapeutics targeting neurodegenerative diseases and nerve injury.
This application note provides a detailed protocol for performing an Artemin-induced neurite outgrowth assay using primary neurons or suitable neuronal cell lines. It includes information on the underlying signaling pathways, a summary of expected quantitative results, and a step-by-step experimental procedure.
Signaling Pathway
Artemin initiates its signaling cascade by binding to its high-affinity co-receptor, GFRα3. This Artemin-GFRα3 complex then recruits and activates the RET tyrosine kinase receptor. The activation of RET leads to the autophosphorylation of specific tyrosine residues within its intracellular domain, creating docking sites for various adaptor proteins and initiating downstream signaling. Key pathways implicated in Artemin-induced neurite outgrowth include the Ras/extracellular signal-regulated kinase (ERK) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately converge on cytoskeletal rearrangements and gene expression changes that drive the formation and extension of neurites.
Caption: Artemin signaling pathway leading to neurite outgrowth.
Data Presentation
The following table summarizes representative quantitative data on the effect of Artemin on neurite outgrowth in primary sensory neurons. The data illustrates a dose-dependent increase in the percentage of neurons with neurites and the average neurite length.
| Artemin Concentration (ng/mL) | Neurons with Neurites (%) | Average Neurite Length (µm/neuron) | Average Number of Branch Points/Neuron |
| 0 (Control) | 25 ± 4 | 150 ± 20 | 1.2 ± 0.3 |
| 1 | 45 ± 5 | 250 ± 30 | 2.5 ± 0.5 |
| 10 | 70 ± 8 | 400 ± 45 | 4.1 ± 0.8 |
| 50 | 75 ± 7 | 420 ± 50 | 4.5 ± 0.9 |
| 100 | 78 ± 6 | 430 ± 55 | 4.6 ± 1.0 |
Note: The data presented are hypothetical and compiled for illustrative purposes based on trends observed in published literature. Actual results may vary depending on the cell type and experimental conditions.
Experimental Protocol
This protocol details the steps for conducting an Artemin-induced neurite outgrowth assay using primary dorsal root ganglion (DRG) neurons. The protocol can be adapted for other neuronal cell types such as sympathetic neurons or SH-SY5Y cells.
Materials
-
Primary DRG neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Recombinant Artemin
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imaging system
Experimental Workflow
References
- 1. Transcriptional regulation of artemin is related to neurite outgrowth and actin polymerization in mature DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurite outgrowth in normal and injured primary sensory neurons reveals different regulation by nerve growth factor (NGF) and artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Artemin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of the neurotrophic factor Artemin (ARTN) in various rodent models. This document includes detailed protocols for pain, neuroprotection, and cancer studies, along with quantitative data for effective dosing and a summary of the primary signaling pathway.
Introduction
Artemin is a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands. It plays a crucial role in the development, survival, and maintenance of various neuronal populations.[1][2] In adult organisms, Artemin is implicated in pathological processes, including neuropathic pain, neurodegenerative diseases, and cancer progression.[3][4][5] It primarily signals through a receptor complex composed of the GDNF family receptor alpha-3 (GFRα3) and the RET proto-oncogene receptor tyrosine kinase.[6][7] Understanding its in vivo effects is critical for developing novel therapeutics.
Data Presentation: Artemin Dosing Regimens
The following tables summarize quantitative data for Artemin and anti-Artemin antibody administration in different rodent models.
Table 1: Recombinant Artemin Administration in Rodent Models
| Application | Rodent Model | Administration Route | Dosage | Vehicle | Reference |
| Pain (Hypersensitivity) | Mouse (C57BL/6) | Intraplantar (subcutaneous) | 200 ng in 10 µl | Sterile 0.9% Saline | [8] |
| Pain (Cold Hypersensitivity) | Mouse | Intraplantar | 200 ng (10 µg/ml in 20 µl) | Saline | [8] |
| Pain (Inflammatory Bone Pain) | Rat (Sprague-Dawley) | Intra-marrow (tibial) | Ligands were applied to the marrow cavity | Saline | [9] |
| Neuroprotection | Rat (P7 pups) | Intraperitoneal injection of DHF to upregulate ARTN | Not Applicable (Endogenous Upregulation) | Not Applicable | [10] |
| Neuropathic Pain Reversal | Rat | Systemic, intermittent | Dose- and time-related | Not specified | [1][3] |
Table 2: Anti-Artemin Neutralizing Antibody Administration
| Application | Rodent Model | Administration Route | Dosage | Vehicle | Reference |
| Osteoarthritis Pain | Mouse (MIA-induced) | Intraperitoneal | 25 µg in 100 µl | Phosphate Buffered Saline (PBS) | [8] |
| Inflammatory Bone Pain | Rat (CFA-induced) | Intra-marrow (tibial) | Not specified | Isotype control antibody | [9] |
| Neuroprotection Blockade | Rat (HI model) | Not specified | Not specified | PBS | [10] |
Signaling Pathway
Artemin initiates its cellular effects by binding to its primary co-receptor, GFRα3, which is typically anchored to the cell membrane. This Artemin-GFRα3 complex then recruits and activates the RET receptor tyrosine kinase.[6][11] This activation leads to the phosphorylation of several downstream signaling cascades, including the MAPK (ERK, JNK, p38), PI3K-AKT, and Src pathways, which are involved in cell survival, differentiation, and plasticity.[10][11]
Experimental Workflow
A typical in vivo study investigating the effects of Artemin follows a structured workflow, from animal acclimatization to data analysis. This process ensures reproducibility and minimizes confounding variables.
Experimental Protocols
Reagent Preparation: Recombinant Artemin
-
Reconstitution : Recombinant human or rodent Artemin is typically supplied in lyophilized form. Reconstitute the protein as per the manufacturer's instructions. A common method is to dissolve the lyophilized powder in sterile 4 mM HCl to a stock concentration of 100 µg/mL.[12] For enhanced stability, a carrier protein like 0.1% bovine serum albumin (BSA) can be included in the reconstitution buffer.[12]
-
Storage : Store the reconstituted stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution : On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration using a sterile vehicle (e.g., 0.9% saline or PBS). Keep the working solution on ice.
Protocol 1: Induction of Pain Hypersensitivity (Mouse)
This protocol is adapted from studies inducing localized hypersensitivity to assess the pro-nociceptive effects of Artemin.[8]
-
Animals : Adult mice (e.g., C57BL/6, 8-10 weeks old).
-
Acclimatization : Acclimatize mice to the testing environment and equipment for several days before the experiment.
-
Baseline Testing : Measure baseline responses to mechanical (von Frey filaments) and thermal (Hargreaves test, cold plate) stimuli.
-
Administration :
-
Gently restrain the mouse.
-
Using an insulin syringe with a 30-gauge needle, inject 10-20 µl of the Artemin working solution (e.g., 200 ng in 10 µl of saline) subcutaneously into the plantar surface of the hind paw.
-
Inject the contralateral paw or a separate cohort of animals with the same volume of vehicle (saline).
-
-
Post-Injection Testing : Re-evaluate mechanical and thermal sensitivity at various time points after injection (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of hypersensitivity.[8]
Protocol 2: Systemic Administration for Neuropathic Pain (Rat)
This protocol describes a general approach for systemic delivery to reverse established neuropathic pain, based on the findings that systemic Artemin can be therapeutic.[1][3]
-
Animals : Adult rats (e.g., Sprague-Dawley).
-
Model Induction : Induce a neuropathic pain model, such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the sciatic nerve. Allow 7-14 days for the pain phenotype to develop and stabilize.
-
Baseline Testing : Confirm the development of mechanical allodynia and thermal hyperalgesia in the injured limb.
-
Administration :
-
Administer Artemin or an anti-Artemin antibody via a systemic route, most commonly intraperitoneal (IP) or intravenous (IV) injection.
-
For IP injection, restrain the rat, locate the lower abdominal quadrant, and inject the solution at a 30-45 degree angle into the peritoneal cavity.
-
Dosing may be intermittent (e.g., once daily or every other day) over a period of several days or weeks.[3]
-
-
Post-Injection Testing : Monitor pain behaviors regularly throughout the treatment period and after the final dose to assess the therapeutic effect and its duration.
-
Tissue Analysis : At the end of the study, collect relevant tissues such as dorsal root ganglia (DRG) and the spinal cord to analyze changes in neuronal markers.
Protocol 3: Xenograft Cancer Model (Mouse)
This protocol is for studying the effects of Artemin on tumor growth and metastasis using a xenograft model.[13]
-
Animals : Immunocompromised mice (e.g., BALB/c nude, 5-6 weeks old).
-
Cell Preparation : Culture human cancer cells (e.g., SiHa cervical cancer cells, PANC-1 pancreatic cancer cells) that have been engineered to overexpress or knockdown Artemin.[13][14] Harvest and resuspend the cells in a sterile solution like PBS or Matrigel at a concentration of approximately 2 x 10^6 cells per 100 µl.
-
Administration/Implantation :
-
Metastasis Model : For studying metastasis, inject the cell suspension (e.g., 100 µl) into the lateral tail vein of the mouse.[13]
-
Orthotopic Model : For studying primary tumor growth and local invasion, anesthetize the mouse and surgically expose the target organ (e.g., pancreas). Inject the cell suspension directly into the organ.[14]
-
-
Monitoring :
-
Monitor the mice regularly (e.g., weekly) for tumor growth (using calipers for subcutaneous models or imaging for internal models), body weight, and overall health.
-
The study duration can range from several weeks to months.[13]
-
-
Endpoint Analysis :
-
At the study endpoint, euthanize the mice.
-
Excise the primary tumor and metastatic tissues (e.g., lungs, lymph nodes).
-
Perform histological analysis (e.g., H&E staining, immunohistochemistry) and molecular analysis (e.g., Western blot) to evaluate tumor invasion, metastasis, and expression of relevant markers.[13][14]
-
References
- 1. Effects of the neurotrophic factor artemin on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple actions of systemic artemin in experimental neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mice Experimentation Workflow (Layout) | BioRender Science Templates [biorender.com]
- 6. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The candidate neuroprotective agent artemin induces autonomic neural dysplasia without preventing peripheral nerve dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GDNF, Neurturin, and Artemin Activate and Sensitize Bone Afferent Neurons and Contribute to Inflammatory Bone Pain | Journal of Neuroscience [jneurosci.org]
- 10. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Recombinant Human Artemin - Leinco Technologies [leinco.com]
- 13. Artemin Promotes the Migration and Invasion of Cervical Cancer Cells through AKT/mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recombinant expression, purification and dimerization of the neurotrophic growth factor Artemin for in vitro and in vivo use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of Artemin and GFRalpha3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemin (ARTN) is a neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family of ligands. It plays a crucial role in the survival and maintenance of peripheral and central neurons.[1][2] Artemin signals through a receptor complex consisting of the GDNF family receptor alpha 3 (GFRalpha3) and the RET receptor tyrosine kinase.[1][3] The binding of Artemin to GFRalpha3 induces the recruitment and activation of RET, triggering downstream signaling cascades that are vital for neuronal function.[3][4] Dysregulation of the Artemin/GFRalpha3 signaling pathway has been implicated in various neurological disorders, including pain and migraine.[3][5][6]
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample.[7][8][9] This document provides a detailed protocol for the detection of Artemin and its primary receptor GFRalpha3 using Western blot analysis. The protocol covers all steps from sample preparation to data analysis and is intended to provide a robust methodology for researchers in academia and the pharmaceutical industry.
Signaling Pathway
The binding of the dimeric Artemin ligand to two GFRalpha3 co-receptors leads to the recruitment and dimerization of the RET receptor tyrosine kinase. This results in the autophosphorylation of specific tyrosine residues in the intracellular domain of RET, initiating downstream signaling pathways.
References
- 1. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novusbio.com [novusbio.com]
- 3. Expression of artemin and GFRα3 in an animal model of migraine: possible role in the pathogenesis of this disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and functional studies of the GDNF family receptor-alpha3 (GFRα3) in the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurotrophic factor artemin and its receptor GFRα3 mediate migraine-like pain via the ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. praxilabs.com [praxilabs.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for Immunohistochemical Localization of Artemin in the Pancreas
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Artemin in pancreatic tissues. The information is intended to guide researchers in academic and industrial settings through the process of detecting and quantifying Artemin expression, a key neurotrophic factor implicated in pancreatic diseases such as pancreatic ductal adenocarcinoma (PDAC) and chronic pancreatitis.
Introduction
Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, plays a crucial role in the survival, growth, and regeneration of neurons.[1][2] In the context of the pancreas, Artemin and its receptor complex, GFRα3/RET, are significantly overexpressed in pancreatic ductal adenocarcinoma and chronic pancreatitis compared to normal pancreatic tissue.[1][2][3] This upregulation is associated with increased cancer cell invasion and neuropathic pain, making Artemin a protein of interest for both basic research and as a potential therapeutic target.[4][5]
Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of Artemin within the complex microenvironment of the pancreas. These notes provide a comprehensive protocol for IHC staining of Artemin in formalin-fixed, paraffin-embedded pancreatic tissue sections, along with data on its differential expression and signaling pathways.
Quantitative Data Summary
The expression of Artemin is significantly elevated in pancreatic disease states compared to normal tissue. The following tables summarize quantitative data from studies on Artemin expression in pancreatic ductal adenocarcinoma (PDAC) and chronic pancreatitis.
Table 1: Artemin Protein and mRNA Expression in Pancreatic Ductal Adenocarcinoma (PDAC)
| Biomarker | Method | Normal Pancreas | PDAC | Fold Change | Reference |
| Artemin Protein | Western Blot | Low Expression | High Expression | ~30-fold increase | [1] |
| GFRα3 Protein | Western Blot | Low Expression | High Expression | ~20-fold increase | [1] |
| RET Protein | Western Blot | Low Expression | High Expression | ~3-fold increase | [1] |
| Artemin mRNA | QRT-PCR | Detectable | No Significant Difference | - | [1] |
Table 2: Immunohistochemical Localization and Intensity of Artemin in Pancreatic Tissues
| Tissue Type | Cellular Localization | Staining Intensity | Reference |
| Normal Pancreas | Smooth muscle cells of arterial walls | Faint/Weak | [1][2] |
| Intrapancreatic nerves, ducts, acini | No immunoreactivity | [2] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Arteries, nerves, ganglia, tubular complexes, PanIN lesions, cancer cells | Moderate to Strong | [1] |
| Chronic Pancreatitis | Smooth muscle cells of arteries, Schwann cells, neural ganglia, tubular complexes | Increased | [2][3] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: Artemin Signaling Pathway in Pancreatic Cells.
Caption: Immunohistochemistry Workflow for Artemin Detection.
Detailed Experimental Protocol: Immunohistochemistry for Artemin
This protocol is synthesized from methodologies reported in studies of Artemin in pancreatic tissue.[1][6][7]
Materials and Reagents:
-
Primary Antibody: Rabbit polyclonal anti-Artemin antibody (e.g., Abcam). A working dilution of 1:100 to 1:200 is a good starting point.[1]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit (e.g., DAKO Envision system).[1]
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
-
Blocking Solution: 10% Normal Goat Serum in PBS.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST).
-
Counterstain: Hematoxylin.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.[8]
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Mounting medium.
-
Paraffin-embedded human pancreatic tissue sections (4-5 µm thick).
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat sodium citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot citrate buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in distilled water and then in PBST.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBST.
-
Apply blocking solution (10% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution without rinsing.
-
Apply the diluted anti-Artemin primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
For a negative control, use rabbit polyclonal IgG at the same concentration as the primary antibody.[1]
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides with PBST for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash slides with PBST for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol: 70%, 95%, 100% (2 minutes each).
-
Clear in xylene for 2 x 5 minutes.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Positive Staining: A brown precipitate indicating the presence of Artemin.
-
Localization: In normal pancreas, faint staining is expected in the smooth muscle cells of arteries.[1][2] In PDAC and chronic pancreatitis, strong staining is anticipated in arterial walls, hypertrophic nerves, and cancer cells.[1][2] The staining is typically cytoplasmic.[6][9]
-
Negative Control: Should show no specific staining.
These application notes and protocols provide a robust framework for the investigation of Artemin in the pancreas. Adherence to these guidelines will facilitate reproducible and reliable immunohistochemical analysis, contributing to a deeper understanding of the role of Artemin in pancreatic health and disease.
References
- 1. The Neurotrophic Factor Artemin Promotes Pancreatic Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurotrophic factor artemin influences the extent of neural damage and growth in chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurotrophic factor artemin influences the extent of neural damage and growth in chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotrophic factor artemin promotes pancreatic cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular.pathology.ufl.edu [molecular.pathology.ufl.edu]
- 9. researchgate.net [researchgate.net]
Preparing Recombinant Artemin for Functional Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, is a crucial signaling protein with significant therapeutic potential, particularly in the fields of neurobiology and pain research.[1][2][3] It plays a vital role in the survival and growth of various neuronal populations.[3][4][5] This document provides a comprehensive guide to the preparation of recombinant human Artemin and its subsequent use in functional bioassays. Detailed protocols for the expression and purification of bioactive Artemin from E. coli, as well as methodologies for key functional assays such as cell proliferation, survival, and neurite outgrowth, are presented.
Introduction
Artemin is a disulfide-linked homodimer that belongs to the transforming growth factor-beta (TGF-β) superfamily.[5][6] It signals through a multicomponent receptor complex consisting of the RET receptor tyrosine kinase and a specific co-receptor, the GDNF family receptor alpha-3 (GFRα3).[6][7][8] This signaling cascade is essential for the development and maintenance of the nervous system.[3][6] The potential of Artemin as a therapeutic agent for conditions like neuropathic pain and neurodegenerative diseases has led to a growing interest in producing and functionally characterizing the recombinant protein.[1][2][9]
This application note details the necessary steps to produce highly pure and biologically active recombinant human Artemin and to verify its functionality through established in vitro bioassays.
Data Presentation
Table 1: Properties of Recombinant Human Artemin
| Property | Description |
| Alternative Names | Enovin, Neublastin[4][5] |
| Family | Glial cell line-derived neurotrophic factor (GDNF) family, TGF-β superfamily[3][4] |
| Structure | Disulfide-linked homodimer[6][10] |
| Monomer Molecular Weight | Approximately 12.1 kDa[11] |
| Dimer Molecular Weight | Approximately 24.2 kDa[10][11] |
| Amino Acids (Mature Protein) | 113[4][10] |
| Receptor Complex | GFRα3/RET[6][7] |
| Biological Activity | Promotes survival and growth of sensory and sympathetic peripheral neurons, as well as dopaminergic neurons.[4][5] |
Table 2: Typical Yield and Purity of Recombinant Human Artemin
| Expression System | Purification Method | Typical Yield | Purity |
| E. coli | Affinity Chromatography (His-tag or SUMO-tag), Size-Exclusion Chromatography | 1-5 mg/L of culture | >95% (as determined by SDS-PAGE and RP-HPLC)[10] |
Signaling Pathway
Artemin initiates intracellular signaling by binding to its primary receptor GFRα3. This binding event facilitates the recruitment and dimerization of the RET receptor tyrosine kinase, leading to its autophosphorylation and the activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[7][12][13]
Caption: Artemin signaling pathway.
Experimental Protocols
Recombinant Human Artemin Expression and Purification
This protocol describes the expression of human Artemin in E. coli as a fusion protein (e.g., with a SUMO tag to enhance solubility and proper folding) and its subsequent purification.[1][2]
Workflow Diagram:
Caption: Recombinant Artemin purification workflow.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human Artemin gene fused to a tag (e.g., pET-SUMO)
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme (B549824), DNase I)
-
Inclusion Body Solubilization Buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Refolding Buffer (50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)
-
Affinity Chromatography Column (e.g., Ni-NTA for His-tag)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SUMO Protease (if using SUMO tag)
-
Size-Exclusion Chromatography Column (e.g., Superdex 75)
-
Storage Buffer (e.g., PBS with 10% glycerol)
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.
-
Culture Growth: Inoculate a single colony into a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Incubate for 4-6 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension to disrupt the cells completely. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Inclusion Body Solubilization: Wash the inclusion body pellet with Lysis Buffer without lysozyme and DNase. Resuspend the washed pellet in Inclusion Body Solubilization Buffer and stir for 1 hour at room temperature.
-
Refolding: Slowly add the solubilized protein to a large volume of ice-cold Refolding Buffer with gentle stirring. Allow the protein to refold for 12-24 hours at 4°C.
-
Affinity Chromatography: Clarify the refolding mixture by centrifugation or filtration. Load the supernatant onto a pre-equilibrated affinity chromatography column. Wash the column with Wash Buffer and elute the fusion protein with Elution Buffer.
-
Tag Cleavage: Dialyze the eluted protein against a suitable buffer for the specific protease (e.g., SUMO protease). Add the protease and incubate according to the manufacturer's instructions to cleave the tag.
-
Size-Exclusion Chromatography: Purify the cleaved Artemin from the tag and protease using a size-exclusion chromatography column equilibrated with Storage Buffer. Collect fractions containing pure Artemin.
-
Verification: Confirm the purity and molecular weight of the recombinant Artemin using SDS-PAGE. The mature, non-glycosylated human Artemin dimer should appear at approximately 24.2 kDa under non-reducing conditions and 12.1 kDa under reducing conditions.[11]
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The human neuroblastoma cell line SH-SY5Y is commonly used to assess the bioactivity of Artemin.[10][11]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free culture medium
-
Recombinant human Artemin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours.
-
Treatment: Treat the cells with various concentrations of recombinant Artemin (e.g., 0.1 to 100 ng/mL). Include a negative control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of Solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The ED50 for Artemin-induced proliferation of SH-SY5Y cells is typically in the range of 4-8 ng/mL.[10][11]
Neurite Outgrowth Assay
This assay qualitatively and quantitatively assesses the ability of Artemin to promote the extension of neurites from neuronal cells.
Materials:
-
Primary neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Poly-L-lysine and laminin-coated culture plates or coverslips
-
Culture medium appropriate for the chosen cell type
-
Recombinant human Artemin
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Microscope with imaging software
Procedure:
-
Cell Plating: Plate the neuronal cells on coated plates or coverslips at a low density to allow for clear visualization of individual neurites.
-
Treatment: After allowing the cells to attach, treat them with different concentrations of recombinant Artemin.
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring parameters such as the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell using imaging analysis software.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the successful production of bioactive recombinant human Artemin and the subsequent validation of its function through key in vitro bioassays. The ability to reliably produce and test Artemin is fundamental for advancing research into its physiological roles and exploring its therapeutic applications in a variety of disease models.
References
- 1. Recombinant expression, purification and dimerization of the neurotrophic growth factor Artemin for in vitro and in vivo use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Artemin - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. uniprot.org [uniprot.org]
- 6. Frontiers | Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM [frontiersin.org]
- 7. Correlation of Artemin and GFRα3 With Osteoarthritis Pain: Early Evidence From Naturally Occurring Osteoarthritis-Associated Chronic Pain in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. sciencedaily.com [sciencedaily.com]
- 10. immunotools.de [immunotools.de]
- 11. cellgs.com [cellgs.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
Application Notes and Protocols for Quantitative Real-time PCR Analysis of Artemin mRNA Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemin (ARTN) is a neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family of ligands. It plays a crucial role in the development, survival, and maintenance of neurons.[1] Artemin signals through a receptor complex consisting of the GDNF family receptor alpha-3 (GFRα3) and the RET proto-oncogene, a receptor tyrosine kinase.[2] Activation of this complex triggers downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are involved in cell survival, proliferation, and migration.[2][3]
Dysregulation of Artemin expression has been implicated in various pathological conditions, including cancer and neurological disorders. Elevated levels of Artemin have been observed in several cancers, where it can promote tumor growth, metastasis, and resistance to chemotherapy.[4][5] In the nervous system, Artemin is involved in pain signaling and has shown potential in promoting neuronal regeneration after injury.[2]
Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring mRNA expression levels, making it an ideal tool for studying the role of Artemin in various biological contexts.[6] This document provides detailed protocols for the quantification of Artemin mRNA expression, guidelines for data analysis, and a summary of expected results in different experimental models.
Data Presentation: Quantitative Analysis of Artemin mRNA Expression
Table 1: Artemin mRNA Expression in Cancer Models
| Cell Line/Tissue | Experimental Condition | Fold Change in Artemin mRNA | Reference Housekeeping Gene(s) | Reference |
| Pancreatic Cancer Cell Line | Overexpression of Artemin | ~3-fold increase | Not specified | [7] |
| Pancreatic Cancer Cell Line | RNA interference (RNAi) against Artemin | ~4.8-fold decrease (expression lowered to 20.89%) | Not specified | [7] |
| Endometrial Carcinoma Cells (RL95-2) | Forced expression of Artemin | ~2-fold increase in downstream target CD24 mRNA | Not specified | [5] |
| Non-Small Cell Lung Cancer | Comparison to normal lung tissue | Significantly higher expression in cancer tissue | Not specified | [8] |
| Colorectal Carcinoma | Comparison to noncancerous tissue | Enhanced expression in cancer tissue | Not specified | [4] |
Table 2: Artemin and Receptor mRNA Expression in Neuronal Models
| Tissue/Cell Type | Experimental Condition | Fold Change in mRNA | Reference Housekeeping Gene(s) | Reference |
| Rat Dorsal Root Ganglion (DRG) | Dorsal root crush injury (2 days post-injury) | ~0.6-fold decrease in GFRα3 mRNA (Pfäffl ratio: 0.64) | GAPDH, HPRT | [4] |
| Rat Prefrontal Cortex and Striatum | Lipopolysaccharide-induced neuroinflammation | Decreased Artemin levels | Not specified | [9] |
| Immature Rat Retina | Hypoxic-ischemic injury + DHF treatment | Significant upregulation of Artemin | Multiple housekeeping genes | [8] |
Experimental Protocols
This section provides a comprehensive protocol for the quantification of Artemin mRNA expression using a two-step RT-qPCR method.
I. RNA Extraction and Quantification
High-quality, intact RNA is essential for accurate qPCR results.
A. Materials:
-
Tissue or cell samples
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
RNase/DNase-free tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
B. Protocol for RNA Extraction (using TRIzol):
-
Homogenize tissue samples or lyse cells in TRIzol reagent (1 ml per 50-100 mg of tissue or 5-10 x 10^6 cells).
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Cap the tubes securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 ml of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA in RNase-free water.
C. RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel or using an Agilent Bioanalyzer. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.
II. DNase Treatment and Reverse Transcription (cDNA Synthesis)
Removal of contaminating genomic DNA (gDNA) and efficient reverse transcription are critical for accurate results.
A. Materials:
-
DNase I, RNase-free
-
DNase I buffer
-
Reverse transcriptase (e.g., M-MLV Reverse Transcriptase)
-
Reverse transcription buffer
-
dNTPs
-
Oligo(dT) primers and/or Random Hexamers
-
RNase inhibitor
-
Purified RNA sample
B. Protocol:
-
DNase Treatment: Treat 1-2 µg of total RNA with DNase I according to the manufacturer's protocol to remove any contaminating gDNA.
-
Reverse Transcription Reaction Setup (example 20 µl reaction):
-
1-2 µg of DNase-treated RNA
-
1 µl Oligo(dT) primers (50 µM) or 1 µl Random Hexamers (50 ng/µl)
-
1 µl dNTP mix (10 mM each)
-
Add RNase-free water to a total volume of 13 µl.
-
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix for the reverse transcription:
-
4 µl 5X First-Strand Buffer
-
1 µl 0.1 M DTT
-
1 µl RNase inhibitor
-
1 µl M-MLV Reverse Transcriptase
-
-
Add 7 µl of the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 60 minutes.
-
Inactivate the reaction by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
III. Quantitative Real-time PCR (qPCR)
A. Materials:
-
cDNA template
-
SYBR Green or TaqMan qPCR Master Mix
-
Forward and reverse primers for Artemin and a reference gene (e.g., GAPDH, ACTB, HPRT1)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
B. Primer Design and Selection:
-
Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating gDNA.
-
The amplicon size should ideally be between 70 and 150 base pairs.
-
The melting temperature (Tm) of the primers should be between 58-63°C.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.[6]
Table 3: Validated qPCR Primer Sequences for Human Artemin (ARTN)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Human ARTN | AGAGAACAAGCATTGAAATGGTGG | CAAAGAGGCAGTATGGATGCACC | [10] |
For mouse and rat Artemin, validated primer sets are commercially available from vendors such as RealTimePrimers.com, Sino Biological, and AnyGenes.[1][4][7][8]
C. qPCR Protocol (using SYBR Green):
-
Prepare a qPCR reaction mix. For a 20 µl reaction:
-
10 µl 2x SYBR Green qPCR Master Mix
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
2 µl cDNA template (diluted 1:5 to 1:20)
-
6 µl Nuclease-free water
-
-
Pipette the reaction mix into a 96-well qPCR plate. Include triplicate reactions for each sample and no-template controls (NTCs) for each primer pair.
-
Seal the plate with an optical adhesive film and centrifuge briefly.
-
Place the plate in the real-time PCR instrument and run the following cycling program (example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
IV. Data Analysis
The comparative Cq (ΔΔCq) method is a widely used technique for relative quantification of gene expression.[9]
-
Calculate the ΔCq: For each sample, normalize the Cq value of the target gene (Artemin) to the Cq value of the reference gene.
-
ΔCq = Cq (Artemin) - Cq (Reference Gene)
-
-
Calculate the ΔΔCq: Normalize the ΔCq of the experimental samples to the ΔCq of a control or calibrator sample.
-
ΔΔCq = ΔCq (Experimental Sample) - ΔCq (Control Sample)
-
-
Calculate the Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.[9]
Visualizations
Artemin Signaling Pathway
Caption: Artemin signaling cascade.
Experimental Workflow for Artemin mRNA Quantification
Caption: Workflow for qPCR analysis.
References
- 1. Reference gene validation for qPCR in rat carotid body during postnatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of reference genes for quantitative PCR analyses in developing mouse gonads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artn MGI Mouse Gene Detail - MGI:1333791 - artemin [informatics.jax.org]
- 4. Artemin promotes functional long-distance axonal regeneration to the brainstem after dorsal root crush - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuronal activity-dependent gene expression is stimulus-specific and changes with neuronal maturation [frontiersin.org]
- 7. Computational advances in the design and discovery of artemis inhibitors for radiosensitization in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. PPAR-γ Agonist Pioglitazone Restored Mouse Liver mRNA Expression of Clock Genes and Inflammation-Related Genes Disrupted by Reversed Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study Artemin Signaling Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemin (ARTN) is a neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs).[1][2][3][4] It plays a crucial role in the development, survival, and differentiation of neurons.[5][6][7] Artemin initiates its signaling cascade by binding to its specific co-receptor, GDNF family receptor alpha-3 (GFRα3).[2][8][9] This ligand-receptor complex then recruits and activates the transmembrane receptor tyrosine kinase, RET.[9][10][11]
The activation of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular domain, creating docking sites for various adaptor proteins.[1] This leads to the activation of multiple downstream intracellular signaling pathways, primarily:
-
Ras/MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[1][12]
-
PI3K/Akt Pathway: A central pathway for cell survival, growth, and metabolism.[2][4]
-
PLCγ Pathway: Leads to the generation of second messengers and the mobilization of intracellular calcium.[10]
Dysregulation of Artemin signaling has been implicated in various pathological conditions, including neuropathic pain and cancer, making it an attractive target for drug discovery and development.[3][13] These application notes provide detailed protocols for robust cell-based assays designed to quantify the activation of key Artemin signaling pathways.
Artemin Signaling Pathway Overview
The binding of Artemin to the GFRα3/RET complex on the cell surface initiates a cascade of phosphorylation events. This leads to the activation of key downstream kinases such as ERK, Akt, and the release of intracellular calcium via PLCγ, ultimately modulating gene expression and cellular responses like survival and differentiation.
Caption: Overview of Artemin-induced intracellular signaling pathways.
Phospho-Protein Detection by Western Blot
Application Note
Principle: Western blotting is a cornerstone technique for analyzing the activation state of signaling pathways by detecting the phosphorylation of specific proteins. Upon stimulation with Artemin, downstream kinases like ERK1/2 and Akt become phosphorylated at specific threonine, serine, or tyrosine residues. This assay involves separating cellular proteins by size using SDS-PAGE, transferring them to a membrane, and using primary antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., phospho-ERK (Thr202/Tyr204) and phospho-Akt (Ser473)).[14][15] A chemiluminescent or fluorescent signal is generated by a secondary antibody, and its intensity, which correlates with the amount of phosphorylated protein, is quantified. Normalizing the phospho-protein signal to the total protein or a loading control (e.g., GAPDH, β-actin) is crucial for accurate quantification.[16]
Application: This method is ideal for confirming pathway activation, determining the dose-response and time-course of Artemin stimulation, and screening for inhibitors that block Artemin-induced phosphorylation.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, SH-SY5Y, or other cells endogenously or recombinantly expressing GFRα3/RET) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours prior to stimulation to reduce basal signaling activity.
-
Treat cells with varying concentrations of recombinant Artemin for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[17][18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration.
-
Heat samples at 95°C for 5 minutes.[16]
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[17][18]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software.
-
To normalize, strip the membrane and re-probe with an antibody for total ERK1/2, total Akt, or a loading control protein.[15]
-
Data Presentation
Table 1: Quantification of Artemin-Induced Protein Phosphorylation
| Artemin Conc. (ng/mL) | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 1 | 2.54 ± 0.21 | 1.89 ± 0.18 |
| 10 | 5.87 ± 0.45 | 4.21 ± 0.33 |
| 50 | 10.23 ± 0.88 | 7.55 ± 0.64 |
| 100 | 11.15 ± 0.95 | 8.12 ± 0.71 |
| Inhibitor + 50 ng/mL | 1.45 ± 0.19 | 1.28 ± 0.16 |
Data are presented as mean ± SD from three independent experiments.
Workflow Diagram
Caption: Experimental workflow for Western Blot analysis.
CREB Reporter Gene Assay
Application Note
Principle: The MAPK/ERK pathway, upon activation, leads to the phosphorylation and activation of downstream transcription factors, including the cAMP Response Element-Binding protein (CREB).[19] Activated CREB binds to specific DNA sequences called cAMP Response Elements (CRE) in the promoters of target genes, driving their transcription.[20] A CREB reporter assay utilizes a plasmid containing a firefly luciferase reporter gene under the control of a minimal promoter with multiple upstream CRE sequences.[21][22] When cells co-transfected with this reporter are stimulated with Artemin, the activation of the ERK/CREB axis leads to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of pathway activation. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.[21]
Application: This assay is a robust method for quantifying the transcriptional output of the Artemin-MAPK signaling cascade and is highly amenable to high-throughput screening (HTS) for agonists or antagonists.[19]
Experimental Protocol
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of growth medium.[23]
-
The next day, co-transfect cells with the CRE-luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Stimulation:
-
After 24 hours of transfection, replace the medium with a serum-free or low-serum medium.
-
Add serial dilutions of Artemin to the appropriate wells. Include untreated wells as a negative control and wells treated with a known CREB activator (e.g., Forskolin) as a positive control.[24]
-
Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform a dual-luciferase assay using a commercial kit (e.g., Dual-Glo® Luciferase Assay System).[21]
-
First, add the firefly luciferase substrate to all wells, mix gently, and incubate for 10-15 minutes at room temperature.
-
Measure the firefly luminescence using a plate luminometer.
-
Next, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) to all wells.
-
Incubate for 10-15 minutes and measure the Renilla luminescence.[21]
-
-
Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well to obtain the normalized luciferase activity.
-
Determine the fold induction by dividing the normalized activity of treated cells by the normalized activity of untreated control cells.[23]
-
Data Presentation
Table 2: Artemin-Induced CREB Reporter Activity
| Treatment | Normalized Luciferase Activity (RLU Ratio) | Fold Induction |
| Untreated Control | 15.2 ± 2.5 | 1.0 |
| Artemin (1 ng/mL) | 44.8 ± 5.1 | 2.9 |
| Artemin (10 ng/mL) | 120.1 ± 11.8 | 7.9 |
| Artemin (50 ng/mL) | 251.3 ± 24.6 | 16.5 |
| Artemin (100 ng/mL) | 265.9 ± 28.1 | 17.5 |
| MEK Inhibitor + 50 ng/mL | 22.5 ± 3.1 | 1.5 |
| Forskolin (10 µM) | 355.7 ± 31.4 | 23.4 |
RLU: Relative Light Units. Data are presented as mean ± SD.
Workflow Diagram
Caption: Workflow for the CREB dual-luciferase reporter assay.
Intracellular Calcium Mobilization Assay
Application Note
Principle: Activation of the PLCγ pathway by the Artemin/GFRα3/RET complex leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[25] This transient increase in intracellular Ca²⁺ concentration can be detected using fluorescent calcium indicators (e.g., Fluo-4 AM). These dyes are cell-permeable and exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺. The change in fluorescence over time is measured using a fluorescence plate reader, often one with integrated liquid handling capabilities like a FLIPR (Fluorometric Imaging Plate Reader), allowing for real-time monitoring of the response immediately after compound addition.[25]
Application: This is a rapid, high-throughput functional assay for detecting the activation of Gq-coupled signaling downstream of RET. It is widely used for compound screening and pharmacological characterization of agonists and antagonists.[25]
Experimental Protocol
-
Cell Plating:
-
Seed cells expressing the Artemin receptor complex into black-walled, clear-bottom 96- or 384-well microplates.
-
Allow cells to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[26][27]
-
Aspirate the growth medium from the cell plate.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.[26][27]
-
-
Compound Plate Preparation:
-
In a separate microplate (the "compound plate"), prepare serial dilutions of Artemin at a concentration 3-5x higher than the final desired concentration.
-
Include a vehicle control and a positive control (e.g., ATP or carbachol, which activate endogenous purinergic or muscarinic receptors, respectively).
-
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR).
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
Data Presentation
Table 3: Artemin-Induced Intracellular Calcium Mobilization
| Artemin Conc. (nM) | Peak Fluorescence (RFU) | % Maximal Response |
| 0 (Vehicle) | 1,250 ± 150 | 0 |
| 0.1 | 3,400 ± 280 | 15.9 |
| 1 | 8,950 ± 650 | 57.1 |
| 10 | 13,500 ± 980 | 90.7 |
| 100 | 14,800 ± 1100 | 100.0 |
| 1000 | 14,950 ± 1150 | 101.1 |
| EC₅₀ (nM) | - | 1.35 |
RFU: Relative Fluorescence Units. Data are presented as mean ± SD.
Workflow Diagram
Caption: Workflow for the intracellular calcium mobilization assay.
References
- 1. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
- 2. Artemin Promotes the Migration and Invasion of Cervical Cancer Cells through AKT/mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemin promotes oncogenicity, metastasis and drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neurotrophic Factor Artemin Promotes Pancreatic Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemin is a vascular-derived neurotropic factor for developing sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSV-mediated Transfer of Artemin Overcomes Myelin Inhibition to Improve Outcome After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The structure of GFRα1 domain 3 reveals new insights into GDNF binding and RET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. inventbiotech.com [inventbiotech.com]
- 19. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low signal in Artemin western blot troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Artemin western blots.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: Why am I getting a very faint or no band for Artemin?
A weak or absent signal for Artemin, a secreted protein, can stem from several factors throughout the western blot workflow. Key areas to investigate include sample preparation, protein concentration, antibody performance, and the specifics of the western blot procedure itself.[1][2][3] Since Artemin is actively secreted from cells, it may be present in low abundance within cell lysates.[4]
Q2: How can I increase the amount of Artemin in my sample?
For secreted proteins like Artemin, two primary strategies can be employed:
-
Inhibit Protein Secretion: Treat cells with a protein transport inhibitor, such as Brefeldin A. This compound blocks the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, causing Artemin to accumulate within the cells.[4][5]
-
Concentrate the Supernatant: Collect the cell culture medium and concentrate the secreted proteins using ultrafiltration spin columns with an appropriate molecular weight cutoff (MWCO).[4]
Q3: What is the correct molecular weight for Artemin?
The mature, non-glycosylated form of human Artemin has a predicted molecular weight of approximately 12 kDa. However, it is secreted as a disulfide-linked homodimer, which would run at approximately 24-28 kDa under non-reducing conditions.[6] Recombinant human Artemin is noted to have a molecular weight of 24.2 kDa.[7] Always check the antibody datasheet for the expected band size.
Q4: My background is too high, obscuring my Artemin band. What can I do?
High background can be caused by several factors:
-
Insufficient Blocking: Ensure the blocking step is adequate. You can try increasing the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA), extending the blocking time, or adding a small amount of detergent like Tween 20 to the blocking buffer.[4]
-
Antibody Concentration: The primary or secondary antibody concentrations may be too high. Titrate your antibodies to find the optimal dilution.[8]
-
Inadequate Washing: Increase the number and duration of wash steps to more effectively remove unbound antibodies.[9]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[8][10]
Q5: The bands on my blot are uneven or misshapen. What causes this?
Uneven bands can be a result of several issues:
-
Uneven Gel Polymerization: If you are pouring your own gels, ensure they polymerize evenly.[7]
-
Improper Sample Loading: Ensure samples are adequately prepared and that no air bubbles are introduced when loading the gel.[9]
-
Transfer Issues: Air bubbles trapped between the gel and the membrane can impede transfer, leading to uneven bands.[2][11]
Troubleshooting Low or No Signal for Artemin
This guide provides a systematic approach to diagnosing and resolving low signal issues when performing a western blot for Artemin.
Step 1: Evaluate Sample Preparation and Protein Loading
| Potential Cause | Recommended Solution |
| Low abundance of Artemin in cell lysate due to secretion. | Treat cells with Brefeldin A (e.g., 0.1-10 µg/mL for 1-6 hours) to cause intracellular accumulation of Artemin.[5] Alternatively, concentrate secreted Artemin from the cell culture supernatant.[4] |
| Insufficient total protein loaded. | Quantify your protein samples using a BCA or Bradford assay. For low-abundance proteins, you may need to load a higher amount of total protein (e.g., 20-50 µg per lane).[11] For recombinant Artemin, a detection limit of approximately 5 ng/lane has been reported.[1] |
| Protein degradation. | Always use fresh samples and add protease inhibitors to your lysis buffer. Keep samples on ice or at 4°C during preparation.[2][3] |
| Improper lysis buffer for a secreted/membrane-associated protein. | While Artemin is secreted, its precursor is membrane-associated. Use a robust lysis buffer like RIPA to ensure efficient extraction.[2] |
Step 2: Optimize Antibody Concentrations and Incubation
| Potential Cause | Recommended Solution |
| Primary antibody concentration is too low. | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher concentrations (e.g., 2-4 fold higher).[12] |
| Primary antibody is not specific or active. | Verify the antibody's specificity for the species you are testing. Check the antibody's datasheet and consider running a positive control, such as recombinant Artemin protein or a cell lysate known to express Artemin.[2] |
| Insufficient incubation time. | For low-abundance proteins, extend the primary antibody incubation time, for example, overnight at 4°C.[5] |
| Secondary antibody issues. | Ensure the secondary antibody is compatible with the primary antibody's host species and is used at the correct dilution. Confirm the secondary antibody is not expired or inactive.[3] |
Step 3: Verify Transfer Efficiency and Detection
| Potential Cause | Recommended Solution |
| Inefficient protein transfer. | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that transfer has occurred evenly across the gel.[3] Optimize transfer conditions (time, voltage) for a small protein like Artemin. |
| Incorrect membrane type or pore size. | For smaller proteins like the Artemin monomer (~12 kDa), a membrane with a smaller pore size (e.g., 0.22 µm) may be beneficial to prevent the protein from passing through the membrane.[2] |
| Inactive detection reagent. | Ensure your ECL substrate has not expired and is active. You can test this by adding a small amount of HRP-conjugated secondary antibody directly to a drop of the substrate to see if it luminesces.[2][3] |
| Insufficient exposure time. | Expose the blot for varying lengths of time to capture a faint signal.[2] |
Quantitative Data Summary Tables
Table 1: Recommended Antibody Dilutions for Artemin Western Blot
| Antibody Type | Host | Catalog Number (Example) | Recommended Dilution Range | Source |
| Polyclonal | Goat | NBP1-68857 | 0.1 - 0.3 µg/mL | [8] |
| Polyclonal | Rabbit | RA19009 | 1:500 | [9] |
| Polyclonal | Goat | GT15066 | 0.1 – 0.2 µg/mL | [1] |
| Monoclonal | Rat | MAB10851 | 1 µg/mL | [13] |
Note: Optimal dilutions should be determined by the end-user.
Table 2: General Protein Loading and Brefeldin A Concentrations
| Parameter | Recommended Range | Notes | Source |
| Total Protein Load (Cell Lysate) | 20 - 50 µg per lane | For low-abundance targets. May need optimization. | [14] |
| Recombinant Artemin Load | ~5 ng per lane (detection limit) | Useful as a positive control. | [1] |
| Brefeldin A Concentration | 0.1 - 10 µg/mL | Titration is recommended to determine the optimal concentration for your cell type. | [5] |
| Brefeldin A Incubation Time | 1 - 6 hours | Longer incubation times (up to 24 hours) have been reported but may affect cell viability.[5][12][15] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Secreted Proteins (Artemin)
Method A: Intracellular Accumulation with Brefeldin A
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Brefeldin A in DMSO or ethanol.[5]
-
Dilute the Brefeldin A stock solution to the desired final concentration (e.g., 1-5 µg/mL) in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the Brefeldin A-containing medium.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.[5]
-
Proceed to cell lysis (see Protocol 2).
Method B: Concentration of Cell Culture Supernatant
-
Culture cells in serum-free medium for 18-24 hours to avoid high concentrations of albumin and other serum proteins in the supernatant.[4][16]
-
Collect the cell culture supernatant and centrifuge at a low speed to pellet any detached cells.
-
Transfer the cleared supernatant to an ultrafiltration spin column with a molecular weight cutoff (MWCO) appropriate for Artemin (e.g., 3 kDa or 10 kDa).
-
Centrifuge the column according to the manufacturer's instructions to concentrate the proteins.
-
The concentrated protein sample in the upper chamber can be collected and prepared for SDS-PAGE by adding Laemmli sample buffer.
Protocol 2: Cell Lysis and Protein Quantification
-
After sample collection (with or without Brefeldin A treatment), place the culture dish on ice and wash the cells twice with ice-cold PBS.[3]
-
Add ice-cold RIPA buffer supplemented with protease inhibitors to the dish (e.g., 1 mL for a 100 mm dish).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add an appropriate volume of Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.[4]
Protocol 3: SDS-PAGE, Transfer, and Immunodetection
-
Load 20-50 µg of your protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel should be appropriate for the size of Artemin (e.g., a 12-15% gel or a 4-20% gradient gel).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary anti-Artemin antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and image the blot using a chemiluminescence detection system.
Workflow & Pathway Diagrams
Caption: Troubleshooting workflow for low Artemin western blot signal.
Caption: Key stages of potential signal loss in the western blot workflow.
References
- 1. neuromics.com [neuromics.com]
- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Sample preparation of secreted proteins for western blot | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. elabscience.com [elabscience.com]
- 7. Human Artemin Recombinant Protein (450-17-20UG) [thermofisher.com]
- 8. Artemin Antibody (NBP1-68857): Novus Biologicals [novusbio.com]
- 9. neuromics.com [neuromics.com]
- 10. Artemin Polyclonal Antibody (PA1-4142) [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparing supernatant from cell culture for western blot - SDS-PAGE and Western Blotting [protocol-online.org]
Technical Support Center: Optimizing Artemin Concentration for Neuronal Survival Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Artemin concentration for neuronal survival assays. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of Artemin for neuronal survival assays?
A1: The optimal concentration of Artemin can vary depending on the neuron type. For sympathetic neurons, a concentration of 10 ng/mL has been shown to be most effective for increasing neuron number.[1] For other neuronal types, such as sensory or spiral ganglion neurons, it is recommended to perform a dose-response experiment to determine the optimal concentration. A good starting range for this experiment is typically between 1 ng/mL and 100 ng/mL .
Q2: How long should I incubate the neurons with Artemin?
A2: The incubation time can influence the survival effects of Artemin. For embryonic sympathetic neurons, effects on neuron generation have been observed after 48 hours.[1] For postnatal sympathetic neurons, survival-enhancing effects are seen at later developmental stages (P12-P20).[1] A typical incubation period for survival assays is between 24 and 72 hours. However, the optimal time should be determined empirically for your specific neuronal culture and experimental goals.
Q3: Which signaling pathways are activated by Artemin to promote neuronal survival?
A3: Artemin primarily signals through a receptor complex consisting of the GDNF family receptor alpha 3 (GFRα3) and the RET receptor tyrosine kinase.[2] Upon binding, this complex activates downstream signaling cascades, including the Src-family kinase (SFK) and extracellular signal-regulated kinase (ERK) pathways, which are crucial for promoting neuronal survival and axonal growth.[3] Artemin can also signal through the Neural Cell Adhesion Molecule (NCAM) as an alternative receptor.
Q4: Can Artemin be used to promote the survival of different types of neurons?
A4: Yes, Artemin has been shown to support the survival of a variety of peripheral and central neurons, including sympathetic, sensory, and dopaminergic neurons.[2] It also enhances the survival of spiral ganglion neurons.[4] The responsiveness of a particular neuron type to Artemin is dependent on the expression of its receptors, primarily GFRα3.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Neuronal Viability in Control Group | Poor initial cell health | Ensure proper dissection and dissociation techniques to minimize mechanical stress on neurons. Use healthy, viable tissue for cell isolation. |
| Suboptimal culture conditions | Optimize culture medium, serum concentration, and coating substrate (e.g., poly-L-lysine, laminin). Ensure proper incubator settings (temperature, CO2, humidity). | |
| Cell density too low | Plate neurons at a sufficient density to promote survival through paracrine signaling. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell distribution. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations in outer wells, fill them with sterile PBS or media without cells and exclude them from the analysis. | |
| Reagent preparation and handling | Prepare fresh solutions of Artemin and other reagents for each experiment. Avoid repeated freeze-thaw cycles. | |
| No Dose-Dependent Effect of Artemin Observed | Incorrect concentration range | The chosen concentration range may be too high or too low. Perform a wider range dose-response experiment (e.g., 0.1 ng/mL to 1000 ng/mL). |
| Receptor expression | Verify that the neuronal population under study expresses the GFRα3 receptor. This can be checked using techniques like immunocytochemistry or Western blotting. | |
| Inactive Artemin | Ensure the Artemin protein is properly stored and handled to maintain its biological activity. Use a new batch of Artemin if activity is questionable. | |
| High Background in Viability Assay | Contamination | Regularly check cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Assay interference | Some components of the culture medium or the Artemin solution may interfere with the viability assay. Run appropriate controls, including media-only and vehicle-only wells. |
Experimental Protocols
Key Experiment: Dose-Response Analysis of Artemin on Neuronal Survival using an MTT Assay
This protocol outlines the steps to determine the optimal concentration of Artemin for promoting the survival of your neuronal cell type of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary neurons or neuronal cell line
-
Neuronal culture medium
-
Artemin (lyophilized)
-
Sterile phosphate-buffered saline (PBS)
-
96-well cell culture plates, coated with an appropriate substrate (e.g., poly-L-lysine)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of your neurons.
-
Seed the neurons in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Artemin Treatment:
-
Prepare a stock solution of Artemin in sterile PBS or culture medium.
-
Perform serial dilutions of the Artemin stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 ng/mL).
-
Carefully remove the old medium from the wells and replace it with fresh medium containing the different concentrations of Artemin. Include a vehicle-only control group.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability for each Artemin concentration relative to the control group (100% viability).
-
Plot the cell viability against the Artemin concentration to generate a dose-response curve and determine the optimal concentration.
-
Data Presentation
Table 1: Dose-Response of Artemin on Sympathetic Neuron Number
| Artemin Concentration (ng/mL) | Increase in Neuron Number (% of Control) |
| 0 (Control) | 100 |
| 1 | ~120 |
| 10 | ~150 |
| 50 | ~130 |
| 100 | ~110 |
Data adapted from a study on E14 dissociated SCG cultures.[1]
Visualizations
Caption: Artemin signaling pathway for neuronal survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemin is a vascular-derived neurotropic factor for developing sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemin improves survival of spiral ganglion neurons in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
issues with recombinant Artemin stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of recombinant Artemin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized recombinant Artemin?
A1: For optimal results, it is recommended to first centrifuge the vial at a low speed (3000-3500 rpm) for 5 minutes to ensure the lyophilized powder is at the bottom.[1] Reconstitute the protein in a sterile, high-purity solvent such as sterile deionized water or a buffer solution recommended by the supplier.[2][3] The initial concentration should be between 0.1 and 1.0 mg/mL to maintain stability.[1] To avoid denaturation, do not vortex the solution; instead, gently shake or pipette the solution and allow it to sit at room temperature for approximately 20 minutes to ensure complete dissolution.[1][3]
Q2: What are the optimal storage conditions for reconstituted recombinant Artemin?
A2: For short-term storage (up to one week), the reconstituted Artemin solution can be kept at 4°C.[1] For long-term storage, it is crucial to add a carrier protein (such as 0.1% BSA or 5% HSA) to prevent the protein from adhering to the vial walls and to maintain stability.[1] The solution should then be aliquoted into single-use volumes of at least 20µL and stored at -20°C or -80°C for 3-6 months.[1][2] It is critical to avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and a decrease in bioactivity.[1][4]
Q3: Why is a carrier protein necessary for long-term storage of recombinant Artemin?
A3: Carrier proteins, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), are essential for long-term storage of dilute protein solutions.[1] They act by blocking the non-specific binding sites on the surface of storage vials, thus preventing the low-concentration recombinant Artemin from adsorbing to the plastic.[1] This is particularly important for maintaining the effective concentration of the protein. Additionally, carrier proteins can help to stabilize the protein during freezing and thawing.[1]
Q4: Can I store recombinant Artemin at a concentration lower than 0.1 mg/mL?
A4: Storing recombinant Artemin at concentrations below 0.1 mg/mL is not recommended for long-term storage as it increases the likelihood of protein loss due to adsorption to the vial surface.[2] If you need to work with a more dilute solution, it is best to prepare it fresh from a more concentrated stock and use it immediately.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of recombinant Artemin.
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudy or Precipitated Solution After Reconstitution | - Improper Reconstitution: The protein was not fully dissolved, or the wrong solvent was used. - High Concentration: The reconstituted concentration is too high, exceeding the protein's solubility limit. - pH Issues: The pH of the reconstitution buffer is at or near the isoelectric point (pI) of Artemin, where its solubility is minimal. | - Ensure the lyophilized powder is fully dissolved by gentle agitation and allowing sufficient time for dissolution.[3] - Reconstitute at the recommended concentration (0.1-1.0 mg/mL).[1] - If solubility issues persist, consider using a buffer with a pH further from the pI of Artemin. Some proteins are more soluble in a slightly acidic buffer.[2][3] - Allowing the reconstituted solution to incubate overnight at 4°C may help resolve some solubility issues.[2][3] |
| Loss of Bioactivity | - Improper Storage: Repeated freeze-thaw cycles, prolonged storage at 4°C, or storage without a carrier protein. - Degradation: The protein may have been degraded by proteases. - Oxidation: Cysteine residues in the protein may have been oxidized. | - Always aliquot the reconstituted protein into single-use vials to avoid freeze-thaw cycles.[1][4] - For long-term storage, ensure a carrier protein is added and store at -80°C.[4] - Consider adding protease inhibitors to your buffer during purification and handling.[4] - To prevent oxidation, you can consider adding a reducing agent like DTT, but be aware this may affect disulfide bonds crucial for Artemin's structure.[4] |
| Visible Aggregates in the Solution | - Temperature Fluctuations: Exposure to high temperatures or repeated freeze-thaw cycles. - Incorrect Buffer Conditions: Suboptimal pH or ionic strength of the buffer. - High Protein Concentration: Storing the protein at a very high concentration can promote aggregation. | - Store the protein at the recommended temperature and avoid temperature fluctuations.[4] - Optimize the buffer conditions, including pH and the addition of stabilizers like glycerol or sugars (e.g., trehalose).[4] - Store the protein within the recommended concentration range.[4] |
| Low Protein Recovery After Reconstitution | - Protein Adsorption: The protein has adhered to the walls of the vial. - Incomplete Dissolution: The lyophilized powder was not fully reconstituted. | - Centrifuge the vial before opening to collect all the powder at the bottom.[1][3] - Use carrier proteins in your storage buffer for long-term storage.[1] - After adding the solvent, gently wash the sides of the vial to ensure all the protein is in solution. |
Quantitative Data on Artemin Stability
| Storage Temperature (°C) | Time | Hypothetical % Bioactivity Remaining | Hypothetical % Aggregation |
| 4°C | 1 week | 90-95% | < 5% |
| 4°C | 1 month | 60-70% | 10-20% |
| -20°C (with carrier protein) | 3 months | 85-95% | < 5% |
| -20°C (with carrier protein) | 6 months | 70-85% | 5-10% |
| -80°C (with carrier protein) | 6 months | >95% | < 2% |
| -80°C (with carrier protein) | 12 months | >90% | < 5% |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Recombinant Artemin Aggregation
This protocol describes how to use Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to detect the presence of aggregates in a recombinant Artemin sample.
Materials:
-
Recombinant Artemin sample
-
2X Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Precast polyacrylamide gels (e.g., 4-20% gradient gel)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
SDS-PAGE electrophoresis apparatus and power supply
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Prepare two aliquots of your Artemin sample.
-
To one aliquot, add an equal volume of 2X Laemmli sample buffer containing a reducing agent. This is the "reducing" sample.
-
To the other aliquot, add an equal volume of 2X Laemmli sample buffer without a reducing agent. This is the "non-reducing" sample.
-
Heat both samples at 95°C for 5 minutes.[5]
-
Centrifuge the samples briefly to pellet any debris.[5]
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load the molecular weight standards into the first lane.
-
Load the "reducing" and "non-reducing" Artemin samples into adjacent lanes.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6]
-
-
Staining and Analysis:
-
Carefully remove the gel from the cassette and stain it with Coomassie Brilliant Blue or silver stain.
-
Destain the gel to visualize the protein bands.
-
Interpretation:
-
In the "reducing" lane, Artemin should appear as a single band at its monomeric molecular weight (approximately 12-14 kDa).
-
In the "non-reducing" lane, you may see a band corresponding to the disulfide-linked homodimer (approximately 24-28 kDa).
-
The presence of high molecular weight bands that remain at the top of the gel or in the stacking gel in both lanes indicates the presence of aggregates.
-
-
Protocol 2: SH-SY5Y Neurite Outgrowth Bioassay for Artemin Activity
This protocol outlines a cell-based assay to determine the biological activity of recombinant Artemin by measuring its ability to induce neurite outgrowth in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
Recombinant Artemin (test sample and a positive control with known activity)
-
Differentiation medium (low serum medium, e.g., 1% FBS, containing retinoic acid)
-
96-well cell culture plates
-
Microscope with imaging capabilities
-
Image analysis software for neurite outgrowth quantification
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in standard culture medium until they reach 70-80% confluency.
-
Harvest the cells and seed them into a 96-well plate at an optimal density for neurite outgrowth analysis (e.g., 2,500 cells/well).[7]
-
-
Cell Differentiation (Priming):
-
Allow the cells to adhere for 24 hours.
-
Replace the culture medium with differentiation medium containing a low concentration of retinoic acid (e.g., 10 µM) to induce a neuronal phenotype.[7]
-
Incubate for 3-5 days, changing the medium as needed.
-
-
Artemin Treatment:
-
Prepare serial dilutions of your recombinant Artemin test sample and the positive control in low-serum medium.
-
Include a negative control (medium only).
-
Carefully replace the differentiation medium with the Artemin dilutions.
-
-
Incubation and Imaging:
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
At the end of the incubation period, capture images of the cells in each well using a microscope.
-
-
Quantification and Analysis:
-
Use image analysis software to quantify neurite outgrowth. Common parameters include the average neurite length per cell, the number of neurites per cell, and the percentage of cells with neurites.
-
Compare the neurite outgrowth induced by your test sample to the positive and negative controls to determine its relative bioactivity. A dose-dependent increase in neurite outgrowth should be observed with active Artemin.
-
Diagrams
Artemin Signaling Pathway
Caption: Artemin signaling cascade through the GFRα3-RET receptor complex.
Experimental Workflow for Troubleshooting Artemin Instability
Caption: Logical workflow for troubleshooting recombinant Artemin stability issues.
References
- 1. Reconstitution and Storage of Recombinant Proteins - Chamot Biology [admin.en.chamot-bio.com]
- 2. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 3. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 6. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reconstituted Artemin Protein Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with reconstituted Artemin (ARTN) protein. Our goal is to help you improve the bioactivity and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized Artemin protein?
A1: For optimal bioactivity, it is recommended to reconstitute lyophilized Artemin in sterile 4 mM HCl.[1][2] The addition of a carrier protein, such as 0.1% human or bovine serum albumin (BSA), is often suggested to improve stability.[1][3] Some protocols also allow for reconstitution in sterile water.[1][4] It is crucial to gently pipette to dissolve the protein and avoid vigorous vortexing.[1]
Q2: What is the typical concentration for reconstituting Artemin?
A2: A common recommendation is to reconstitute Artemin to a concentration of 100 µg/mL.[1][2]
Q3: How should I store reconstituted Artemin protein?
A3: For short-term storage, reconstituted Artemin can be kept at 4-8°C for up to one week.[1] For long-term storage, it is best to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in a manual defrost freezer.[1][2][5]
Q4: My reconstituted Artemin shows low or no bioactivity. What are the possible causes?
A4: Low bioactivity of reconstituted Artemin can stem from several factors, including improper reconstitution, incorrect storage leading to degradation, protein aggregation, or issues with the bioassay itself. Following the recommended reconstitution and storage protocols is critical.[1][2] Aggregation can be a significant issue, reducing the concentration of active, monomeric or dimeric protein.
Q5: What are common bioassays to determine Artemin activity?
A5: The biological activity of Artemin is often determined by its ability to promote the survival and neurite outgrowth of dorsal root ganglion neurons.[1] Cell proliferation assays using cell lines like the human neuroblastoma cell line SH-SY5Y are also common, with an expected ED50 in the range of 4-8 ng/ml.[3][4]
Troubleshooting Guides
Problem 1: Protein Aggregation Upon Reconstitution
Symptoms:
-
Visible precipitates or cloudiness in the solution after reconstitution.
-
Low protein concentration in the supernatant after centrifugation.
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Improper Reconstitution Technique | Avoid vigorous mixing or vortexing which can cause mechanical stress and lead to aggregation.[1] | Gently pipette the reconstitution buffer down the sides of the vial and swirl gently to dissolve the lyophilized powder. Allow the vial to sit at room temperature for several minutes to ensure complete dissolution.[1] |
| Incorrect Reconstitution Buffer | Ensure the pH and ionic strength of the reconstitution buffer are optimal. Acidic conditions (e.g., 4 mM HCl) are often recommended.[1][2] | Prepare fresh, sterile 4 mM HCl. For sensitive applications, consider adding a carrier protein like 0.1% BSA.[1] |
| High Protein Concentration | Reconstituting at a very high concentration can promote aggregation. | Start with the recommended concentration of 100 µg/mL. If aggregation persists, try a lower concentration and then concentrate the sample if necessary, using appropriate methods for protein concentration. |
| Presence of Contaminants | Contaminants from water, buffers, or labware can act as nucleation sites for aggregation. | Use high-purity water (e.g., 18 MΩ-cm) and sterile, filtered buffers.[3] Ensure all labware is thoroughly cleaned. |
Problem 2: Low Yield of Active Protein After Refolding from Inclusion Bodies
Symptoms:
-
The majority of the protein is found in aggregates after the refolding process.
-
The final purified protein shows low specific activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Refolding Method | The choice of refolding method is critical. Common methods include dilution, dialysis, and on-column refolding.[6][7] | A gradual removal of the denaturant is often more effective than rapid dilution.[6] Consider a stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant. On-column refolding using chromatography can also be an effective strategy to minimize aggregation.[8] |
| Incorrect Refolding Buffer Composition | The composition of the refolding buffer can significantly impact yield. Additives can help stabilize the protein and prevent aggregation. | Include additives such as L-arginine to suppress aggregation, and a redox system (e.g., glutathione) to facilitate correct disulfide bond formation.[8] |
| High Protein Concentration During Refolding | High protein concentrations favor intermolecular interactions that lead to aggregation. | Perform refolding at a low protein concentration.[7] This is a general strategy to improve refolding yields. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Artemin
-
Preparation: Before opening, centrifuge the vial of lyophilized Artemin to ensure the powder is at the bottom.[1][4]
-
Reconstitution Buffer: Prepare a sterile solution of 4 mM HCl. For enhanced stability, supplement the buffer with 0.1% BSA.[1]
-
Reconstitution: Add the appropriate volume of the reconstitution buffer to the vial to achieve a final concentration of 100 µg/mL.[1]
-
Dissolution: Gently pipette the solution up and down along the sides of the vial to ensure the protein is fully dissolved. Avoid creating bubbles or vortexing.[1]
-
Incubation: Allow the vial to stand at room temperature for several minutes to ensure complete dissolution.
-
Storage: For immediate use, the solution can be stored at 4°C for up to a week. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or below.[1]
Protocol 2: SH-SY5Y Cell Proliferation Bioassay
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media and conditions until they reach the desired confluence.
-
Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Artemin Dilution Series: Prepare a serial dilution of the reconstituted Artemin protein in the cell culture medium.
-
Treatment: Add the different concentrations of Artemin to the wells containing the SH-SY5Y cells. Include a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
-
Proliferation Assay: Assess cell proliferation using a standard method such as MTT or WST-1 assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the dose-dependent proliferation. The ED50 is the concentration of Artemin that induces 50% of the maximal response.[3][4]
Signaling Pathways and Experimental Workflows
Caption: Artemin signaling is initiated by its binding to the GFRα3 co-receptor, leading to the activation of the RET receptor tyrosine kinase and downstream pathways such as PI3K-AKT and MAPK/ERK, which regulate crucial cellular functions.[9][10]
Caption: A standard workflow for reconstituting lyophilized Artemin and subsequently assessing its bioactivity.
References
- 1. Recombinant Human Artemin - Leinco Technologies [leinco.com]
- 2. rndsystems.com [rndsystems.com]
- 3. immunotools.de [immunotools.de]
- 4. cellgs.com [cellgs.com]
- 5. Recombinant Human Artemin [fujifilmbiosciences.fujifilm.com]
- 6. An Automatic Refolding Apparatus for Preparative-Scale Protein Production | PLOS One [journals.plos.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
Artemin ELISA Kits: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Artemin ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a sandwich ELISA for Artemin detection?
A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for Artemin quantification involves a capture antibody specific for Artemin pre-coated onto a microplate. When the sample is added, any Artemin present is bound by this immobilized antibody. After washing, a biotinylated detection antibody, also specific for Artemin, is added, which binds to a different epitope on the captured Artemin. Subsequently, a streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated detection antibody. Finally, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is introduced. The HRP enzyme catalyzes the conversion of TMB, resulting in a colored product. The intensity of the color, measured by a microplate reader, is proportional to the amount of Artemin in the sample.[1]
Q2: What are the typical sample types that can be used with an Artemin ELISA kit?
Artemin ELISA kits are generally suitable for a variety of biological samples, including:
-
Cell culture supernatants
-
Serum
-
Plasma (heparin, EDTA)[2]
It is crucial to consult the specific kit's manual for validated sample types and required dilutions.
Q3: How should I store the Artemin ELISA kit components?
Most ELISA kits should be stored at 2-8°C.[3] It is important to check the manufacturer's instructions for specific storage conditions for each component. Reagents should be brought to room temperature (18–25°C) for 15-20 minutes before use.[3][4] Unused microplate wells should be returned to the foil pouch containing the desiccant pack and resealed.
Q4: What is the typical sensitivity and detection range for an Artemin ELISA kit?
The sensitivity and detection range can vary between manufacturers. For example, some kits report a sensitivity of less than 2 pg/ml with a detection range of 62.5 pg/ml to 4000 pg/ml, while others may have a sensitivity of 1.5 pg/mL and a range of 4.7 - 300 pg/mL.[2][5] Always refer to the product-specific datasheet for these values.
Troubleshooting Guide
This guide addresses common issues encountered during Artemin ELISA experiments.
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient washing.[6][7] | Increase the number of washes and ensure complete aspiration of wash buffer after each step.[6] |
| High concentration of detection antibody or conjugate.[8][9] | Optimize the concentration of the detection antibody and streptavidin-HRP conjugate by performing a titration. | |
| Inadequate blocking.[6] | Increase the blocking incubation time or consider using a different blocking buffer as recommended by the kit manufacturer. | |
| Cross-contamination between wells.[4][7] | Use fresh pipette tips for each sample and reagent. Ensure plate sealers are used during incubations.[4] | |
| Substrate solution is contaminated or degraded.[7] | Use a fresh, colorless substrate solution. Avoid exposing the substrate to light.[4] | |
| Weak or No Signal | Reagents not at room temperature.[3][4] | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use. |
| Incorrect reagent preparation or addition order. | Double-check the protocol for correct reagent dilutions and the order of addition. | |
| Expired or improperly stored reagents.[3][4] | Verify the expiration dates of all kit components and ensure they have been stored correctly. | |
| Insufficient incubation times or incorrect temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| Low concentration of Artemin in the sample. | Concentrate the sample or use a larger sample volume if permitted by the protocol. | |
| Poor Standard Curve | Improper standard reconstitution and dilution. | Carefully follow the instructions for reconstituting the standard. Use calibrated pipettes for serial dilutions. |
| Pipetting errors.[4] | Ensure accurate and consistent pipetting technique. Pre-rinse pipette tips with the reagent before dispensing. | |
| Plate reader settings are incorrect. | Verify that the correct wavelength is being used for reading the plate.[4] | |
| High Variability (Poor Duplicates) | Inconsistent pipetting. | Use calibrated multichannel pipettes for adding reagents to minimize variability between wells. |
| Inadequate mixing of reagents. | Gently mix all reagents and samples thoroughly before adding them to the wells. | |
| Uneven temperature across the plate ("edge effect").[3] | Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[3] Use a plate sealer to prevent evaporation. | |
| Incomplete washing. | Ensure all wells are washed uniformly and completely. An automated plate washer can improve consistency.[8] |
Cross-Reactivity in Artemin ELISA Kits
Cross-reactivity occurs when the antibodies in the ELISA kit recognize and bind to molecules other than the target analyte, in this case, Artemin. This can lead to falsely elevated results. The most likely cross-reactants for an Artemin ELISA are other members of the Glial cell line-derived neurotrophic factor (GDNF) family, due to their structural similarities.[4] This family includes:
-
Glial cell line-derived neurotrophic factor (GDNF)
-
Neurturin (NRTN)
-
Persephin (PSPN)
While many manufacturers state that their kits have no significant cross-reactivity, it is best practice for researchers to verify this in their own experimental context.
Quantitative Data on Cross-Reactivity
Ideally, the kit manufacturer provides a table detailing the cross-reactivity of the ELISA with related proteins. If this data is not available, researchers may need to perform their own cross-reactivity assessment. The table below is a template that can be used to summarize such findings.
| Potential Cross-Reactant | Concentration Tested | Observed Artemin Concentration | Cross-Reactivity (%) |
| GDNF | e.g., 100 ng/mL | ||
| Neurturin (NRTN) | e.g., 100 ng/mL | ||
| Persephin (PSPN) | e.g., 100 ng/mL |
Cross-Reactivity (%) = (Observed Concentration / Concentration of Cross-Reactant) x 100
Experimental Protocol for Assessing Cross-Reactivity
This protocol outlines the steps to determine the specificity of an Artemin ELISA kit.
-
Prepare Solutions : Reconstitute the Artemin standard and the potential cross-reactants (GDNF, Neurturin, Persephin) to a high concentration in the assay diluent provided with the kit.
-
Serial Dilutions : Prepare serial dilutions of the Artemin standard as per the kit protocol to generate a standard curve.
-
Cross-Reactant Dilutions : Prepare several dilutions of each potential cross-reactant. It is advisable to test concentrations that are significantly higher than the expected physiological levels.
-
Assay Procedure :
-
Add the prepared standards and cross-reactant dilutions to the wells of the microplate.
-
Include a blank well (containing only assay diluent) as a negative control.
-
Follow the standard procedure of the Artemin ELISA kit, including the addition of detection antibody, streptavidin-HRP, substrate, and stop solution.
-
-
Data Analysis :
-
Measure the optical density (OD) at the appropriate wavelength.
-
Generate the standard curve using the OD values of the Artemin standards.
-
Use the standard curve to calculate the "apparent" Artemin concentration for each dilution of the potential cross-reactants.
-
Calculate the percentage of cross-reactivity for each potential cross-reactant using the formula mentioned above.
-
Visualizations
Artemin Signaling Pathway
Artemin signals through a multicomponent receptor complex. It primarily binds to the GFRα3 co-receptor, which then recruits and activates the RET receptor tyrosine kinase. This activation triggers downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are involved in neuronal survival and growth.
Caption: Artemin signaling through the GFRα3/RET receptor complex.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates the workflow for assessing the cross-reactivity of an Artemin ELISA kit.
Caption: Workflow for assessing Artemin ELISA kit specificity.
References
- 1. Human ARTN(Artemin)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ARTN artemin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. seracare.com [seracare.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.hellobio.com [cdn.hellobio.com]
Artemin-Induced Cell Signaling: A Technical Support Center
Welcome to the technical support center for troubleshooting Artemin-induced cell signaling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues encountered in the laboratory. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Western Blotting Issues
Question 1: I am not detecting phosphorylation of RET (p-RET) after Artemin stimulation in my Western blot. What could be the problem?
Answer: This is a common issue that can arise from several factors, ranging from the ligand and cell line to the Western blot procedure itself. Here is a step-by-step troubleshooting guide:
-
Artemin Ligand Bioactivity:
-
Is your Artemin active? Recombinant proteins can lose activity due to improper storage or handling. It's crucial to test the bioactivity of your Artemin ligand. You can perform a dose-response experiment to determine the optimal concentration for stimulating your specific cell line.
-
Have you tried a fresh aliquot? Avoid multiple freeze-thaw cycles of your Artemin stock.
-
-
Cell Line and Culture Conditions:
-
Do your cells express the necessary receptors? Your cells must express both GFRα3 and the RET receptor tyrosine kinase for Artemin to signal effectively.[1][2] Verify the expression levels of both receptors in your cell line using Western blot or qPCR.
-
Were the cells properly serum-starved? Serum contains growth factors that can activate downstream signaling pathways, leading to high basal phosphorylation levels and masking the effect of Artemin. It is recommended to serum-starve the cells (e.g., in a medium with 0.5-1% serum) for 12-24 hours before stimulation.[3][4][5] This synchronizes the cells in the G0/G1 phase of the cell cycle and reduces background signaling.[3][5]
-
-
Stimulation Protocol:
-
Is the stimulation time optimal? The kinetics of RET phosphorylation can be transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak phosphorylation time.
-
-
Western Blot Protocol:
-
Was the protein transfer efficient? For large proteins like RET, ensure optimal transfer conditions. You may need to add a low percentage of SDS (0.01-0.05%) to the transfer buffer to facilitate transfer from the gel to the membrane.
-
Is your primary antibody working? Ensure your anti-p-RET antibody is validated for Western blotting and is used at the recommended dilution. Include a positive control, such as a cell line known to respond to Artemin or another RET ligand.
-
Question 2: I'm seeing weak or no signal for phosphorylated ERK (p-ERK) or Akt (p-Akt) after Artemin treatment.
Answer: If you have confirmed RET activation, the issue likely lies further downstream or with the detection of these specific phosphoproteins.
-
Signaling Kinetics: The activation of MAPK/ERK and PI3K/Akt pathways downstream of RET can have different kinetics.[6][7] ERK activation is often rapid and can be transient, while Akt activation might follow a different timeline.[6] A detailed time-course experiment is crucial.
-
Antibody Quality: The quality of phospho-specific antibodies is critical.
-
Antibody validation: Ensure your p-ERK and p-Akt antibodies are specific and sensitive. Check the manufacturer's data and relevant literature.
-
Positive Controls: Include a positive control for ERK and Akt activation. For example, treatment with EGF is known to induce a strong, transient activation of the ERK pathway.[6]
-
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of your proteins of interest.
-
Protein Load: You may need to load more protein onto your gel if the signals are weak. Perform a protein concentration assay to ensure you are loading a sufficient and equal amount of protein for each sample.
Question 3: My Western blot for p-ERK shows multiple bands. How should I interpret this?
Answer: The appearance of multiple bands can be due to several reasons.
-
Phospho-isoforms: ERK1 and ERK2 (p44 and p42 MAPK, respectively) are two isoforms that can be phosphorylated. Your antibody may be detecting both, which would appear as two distinct bands. This is a common and expected result.
-
Protein Degradation: If you are seeing bands at lower molecular weights, it could be due to protein degradation. Ensure you use protease inhibitors in your lysis buffer and handle your samples on ice.
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to other proteins. To troubleshoot this:
-
Optimize your antibody concentrations.
-
Increase the stringency of your washing steps.
-
Ensure your blocking step is adequate (e.g., 1 hour at room temperature with 5% non-fat dry milk or BSA).
-
| Problem | Possible Cause | Recommended Solution |
| No p-RET signal | Inactive Artemin ligand | Test ligand bioactivity; use a fresh aliquot. |
| Low/no GFRα3 or RET expression | Verify receptor expression in the cell line via WB/qPCR. | |
| High basal phosphorylation | Serum-starve cells for 12-24 hours before stimulation. | |
| Suboptimal stimulation time | Perform a time-course experiment (0-60 min). | |
| Poor protein transfer | Optimize Western blot transfer conditions for large proteins. | |
| Weak/no p-ERK or p-Akt signal | Suboptimal signaling kinetics | Conduct a detailed time-course experiment. |
| Poor antibody quality | Use validated phospho-specific antibodies; include positive controls. | |
| Phosphatase activity | Add phosphatase inhibitors to the lysis buffer. | |
| Insufficient protein loaded | Increase the amount of protein loaded on the gel. | |
| Multiple bands for p-ERK | Detection of ERK1 & ERK2 isoforms | This is expected; they appear as p44 and p42 bands. |
| Protein degradation | Use protease inhibitors and keep samples cold. | |
| Non-specific antibody binding | Optimize antibody concentrations, blocking, and washing steps. |
qPCR Issues
Question 4: I am not seeing upregulation of my target genes (e.g., c-Fos, c-Jun) after Artemin stimulation in my qPCR experiment.
Answer: Several factors can contribute to a lack of target gene induction.
-
Stimulation Time: The induction of immediate early genes like c-Fos and c-Jun is typically rapid and transient.[8][9] You may need to perform a time-course experiment with early time points (e.g., 15, 30, 60, 120 minutes) to capture the peak of transcription.
-
RNA Quality: Ensure that you have high-quality, intact RNA. Check the integrity of your RNA using a Bioanalyzer or by running it on an agarose gel.
-
Primer Design: Your qPCR primers should be specific to the target gene and span an exon-exon junction to avoid amplification of any contaminating genomic DNA. Validate your primers to ensure they have high efficiency and produce a single product (check the melt curve).
-
Reference Gene Stability: The stability of your reference gene is crucial for accurate normalization. Housekeeping genes like GAPDH and ACTB may not be stably expressed under all experimental conditions.[10] It is advisable to test a panel of reference genes and use a program like NormFinder to determine the most stable ones for your specific experimental setup.[10]
Immunofluorescence (IF) Issues
Question 5: I am getting high background or non-specific staining in my immunofluorescence experiment for GFRα3 or RET.
Answer: High background can obscure your specific signal. Here are some common causes and solutions:
-
Blocking: Inadequate blocking is a common cause of high background.
-
Blocking solution: Use a suitable blocking solution, such as 5-10% normal serum from the same species as your secondary antibody, or a protein-based blocker like BSA.
-
Blocking time: Increase the blocking time (e.g., 1 hour at room temperature).
-
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that gives a strong specific signal with low background.
-
Washing Steps: Insufficient washing can leave unbound antibodies on the slide. Increase the number and duration of your washing steps.
-
Permeabilization: If you are staining for intracellular epitopes, ensure your permeabilization step is effective but not overly harsh, as this can damage cell morphology and lead to artifacts. A common permeabilization agent is 0.1-0.5% Triton X-100 in PBS.
-
Autofluorescence: Some cell types exhibit natural fluorescence. You can try using a different fluorescent channel or use a quenching agent.
Experimental Protocols
Protocol 1: Western Blot for Artemin-Induced ERK Phosphorylation
-
Cell Culture and Serum Starvation: Plate your cells of interest at an appropriate density. Once they reach 70-80% confluency, replace the growth medium with a low-serum medium (0.5-1% FBS) and incubate for 12-24 hours.[3][4][5]
-
Artemin Stimulation: Stimulate the cells with the desired concentration of Artemin for various time points (e.g., 0, 5, 15, 30, 60 minutes). The unstimulated control (0 minutes) is crucial.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare your samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, you can strip the membrane and reprobe with an antibody against total ERK.
Protocol 2: Immunofluorescence Staining for GFRα3
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Fixation: Once cells reach the desired confluency, wash them with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (if staining for an intracellular epitope).
-
Blocking: Block with 1% BSA and 10% normal goat serum in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against GFRα3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[13]
-
Counterstaining: If desired, counterstain the nuclei with DAPI.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Signaling Pathways and Workflows
Artemin Signaling Pathway
Artemin initiates signaling by binding to its co-receptor GFRα3.[1] This complex then recruits and activates the RET receptor tyrosine kinase, leading to its dimerization and autophosphorylation.[14] Activated RET serves as a docking site for various adaptor proteins, which in turn activate downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways, promoting neuronal survival and growth.[15][16][17]
Caption: Artemin signaling through GFRα3/RET activates MAPK/ERK and PI3K/Akt pathways.
Experimental Workflow: Western Blot for p-ERK
The following diagram illustrates a typical workflow for a Western blot experiment to detect ERK phosphorylation upon Artemin stimulation.
Caption: Workflow for detecting Artemin-induced ERK phosphorylation via Western blot.
Troubleshooting Logic: No p-RET Signal
This decision tree provides a logical approach to troubleshooting the absence of a phosphorylated RET signal in a Western blot.
Caption: A logical guide for troubleshooting the absence of a p-RET signal.
References
- 1. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of GFRalpha-3, a novel Co-receptor belonging to the glial cell line-derived neurotrophic receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immediate expression of c-fos and c-jun mRNA in a model of intestinal autotransplantation and ischemia-reperfusion in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strong and prolonged induction of c-jun and c-fos proto-oncogenes by photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of internal reference genes for qPCR in human pancreatic cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Artemin, a Glial Cell Line-Derived Neurotrophic Factor Family Member, Induces TRPM8-Dependent Cold Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Artemin Immunohistochemistry
Welcome to the technical support center for Artemin immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background staining in IHC?
High background staining often results from non-specific binding of primary or secondary antibodies to the tissue. This can be caused by a variety of factors, including electrostatic interactions, hydrophobic binding, or cross-reactivity of antibodies with endogenous proteins.[1][2] Insufficient blocking or inappropriate antibody concentrations are common culprits.[3]
Q2: How can I prevent non-specific binding of the primary antibody?
To prevent non-specific binding of the primary antibody, a blocking step is crucial.[4][5] This is typically done using a protein-based solution that occupies potential non-specific binding sites on the tissue. Common blocking agents include normal serum from the species in which the secondary antibody was raised, bovine serum albumin (BSA), or non-fat dry milk.[6] It is important to choose a blocking agent that does not cross-react with the primary or secondary antibodies.
Q3: My secondary antibody seems to be causing all the background. What should I do?
If you suspect the secondary antibody is the source of high background, you can perform a control experiment where the primary antibody is omitted.[2] If staining persists, it confirms non-specific binding of the secondary antibody. To address this, ensure you are using a secondary antibody that is pre-adsorbed against the species of your tissue sample to minimize cross-reactivity.[3] Using a blocking serum from the same species as the secondary antibody host can also help.[2]
Q4: What is endogenous enzyme activity and how can I block it?
Tissues can contain endogenous enzymes, like peroxidases and alkaline phosphatases, which can react with the enzyme conjugates of the detection system, leading to false-positive signals.[3] To block endogenous peroxidase activity, tissue sections are typically treated with a solution of hydrogen peroxide (H₂O₂), often 3% in methanol or PBS.[1][7] For alkaline phosphatase, inhibitors like levamisole can be used.[3]
Q5: I am using a biotin-based detection system and see high background. What could be the issue?
High background with biotin-based systems is often due to the presence of endogenous biotin in tissues like the liver and kidney.[6] To prevent this, it is necessary to perform a biotin blocking step. This typically involves sequential incubation with avidin and then biotin to saturate any endogenous biotin-binding sites.[5][6]
Troubleshooting Guide: High Background in Artemin IHC
High background staining can obscure the specific signal of Artemin, making interpretation of your results difficult. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the incubation time for the blocking step (e.g., to 1 hour at room temperature). Consider switching to a different blocking agent. Normal serum from the host species of the secondary antibody is often a good choice.[6] For example, if your secondary antibody was raised in a goat, use normal goat serum for blocking. |
| Primary Antibody Concentration Too High | Titrate your Artemin primary antibody to determine the optimal concentration. High concentrations can lead to increased non-specific binding.[6][7] Start with the dilution recommended on the antibody datasheet and perform a series of dilutions to find the best signal-to-noise ratio. |
| Secondary Antibody Cross-Reactivity | Run a "secondary only" control (omit the primary antibody) to confirm if the secondary is the source of the background.[2] Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample. |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol or PBS for 10-15 minutes before the blocking step.[1] |
| Endogenous Biotin (if using a biotin-based system) | Use an avidin/biotin blocking kit to block endogenous biotin before primary antibody incubation.[5][6] |
| Issues with Antigen Retrieval | Overly harsh antigen retrieval methods can sometimes expose non-specific epitopes.[3] Ensure your antigen retrieval conditions (buffer, pH, temperature, and time) are optimized for Artemin. Heat-Induced Epitope Retrieval (HIER) with a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is a common starting point.[8][9] |
| Problems with Wash Steps | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background. Increase the number and duration of washes. Adding a detergent like Tween-20 (0.05%) to your wash buffer can also help reduce non-specific interactions.[7] |
Experimental Protocols
General Protocol for Preventing Non-Specific Binding in Artemin IHC
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for each specific antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
This step is often critical for unmasking the Artemin epitope.[8]
-
Method: Heat-Induced Epitope Retrieval (HIER) is commonly used.[8]
-
Recommended Buffers: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[9][10]
-
Procedure: Immerse slides in the pre-heated retrieval buffer and heat using a microwave, pressure cooker, or water bath (e.g., 95°C for 10-20 minutes).[8][9] Allow slides to cool to room temperature in the buffer.
-
-
Endogenous Enzyme Quenching (for HRP detection):
-
Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[1]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution for at least 30-60 minutes at room temperature in a humidified chamber.
-
Recommended Blocking Agents:
-
Normal serum (5-10%) from the same species as the secondary antibody.[6]
-
Bovine Serum Albumin (BSA) (1-5%).
-
-
-
Primary Antibody Incubation:
-
Dilute the Artemin primary antibody in a suitable antibody diluent (often the blocking buffer).
-
Recommended Starting Dilutions for Artemin: 1:20 to 1:2000, depending on the antibody vendor and whether it is a polyclonal or monoclonal antibody.[11] Always refer to the antibody datasheet for the manufacturer's recommendation.[12][13][14]
-
Incubate overnight at 4°C in a humidified chamber.[11]
-
-
Washing:
-
Wash slides thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or enzyme-conjugated secondary antibody that is specific for the host species of the primary antibody.
-
Dilute the secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection, Counterstaining, and Mounting:
-
Follow the instructions for your chosen detection system (e.g., DAB for HRP).
-
Counterstain with a suitable nuclear stain like hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Artemin Antibody Dilution Recommendations
| Antibody Type | Host Species | Recommended Starting Dilution Range | Reference |
| Polyclonal | Goat | 5-15 µg/mL | [12][13] |
| Monoclonal | Rat | Refer to datasheet; a study used 1:10 | [15] |
| Polyclonal | Rabbit | 10 µg/ml (IHC-P) | [14] |
| Polyclonal | Goat | 1:20 | [11] |
Note: The optimal dilution must be determined experimentally for your specific assay conditions.
Visual Guides
Caption: A generalized workflow for immunohistochemistry, highlighting the key stages for preventing non-specific binding.
Caption: A logical troubleshooting workflow for addressing high background staining in Artemin IHC experiments.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bma.ch [bma.ch]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 6. biossusa.com [biossusa.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 10. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 11. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuromics.com [neuromics.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
Technical Support Center: Optimizing Buffer Conditions for Artemin Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Artemin binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting buffer for an Artemin binding assay?
A good starting point for an Artemin binding assay is a buffer that maintains the stability and activity of both Artemin and its receptor, GFRα3. Based on protocols for related GDNF family ligands, a suitable starting buffer is Dulbecco's modified Eagle's medium (DMEM) supplemented with 25 mM HEPES and 2 mg/ml Bovine Serum Albumin (BSA), adjusted to pH 7.4. [1] Alternatively, a HEPES-buffered saline (HBS) solution can be used.
Q2: My signal-to-noise ratio is low. How can I improve it?
A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Incubation Times and Temperatures: Fine-tuning incubation times and temperatures can maximize the specific binding signal.[2]
-
Verify Reagent Quality: Ensure that Artemin and GFRα3 are not degraded and have been stored correctly. Use high-affinity antibodies for detection.[2]
-
Increase Salt Concentration: High salt concentrations can sometimes enhance specific interactions. However, this needs to be empirically tested as very high concentrations can also disrupt binding.
-
Consider Signal Amplification: Employing signal amplification techniques, such as using a biotinylated detection antibody followed by streptavidin-HRP, can increase signal intensity.[3]
Q3: I am observing high non-specific binding. What can I do to reduce it?
Non-specific binding (NSB) can obscure your specific signal. Here are several strategies to minimize it:
-
Adjust Buffer pH: The pH of your buffer can influence the charge of the interacting proteins. Experiment with a pH range around the isoelectric point (pI) of your proteins to find the optimal condition that minimizes NSB.[4]
-
Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can disrupt non-specific electrostatic interactions.[4]
-
Use Blocking Agents: Add blocking agents like Bovine Serum Albumin (BSA) or casein to your buffer. These proteins will bind to non-specific sites on your assay surface, reducing the chances of your analyte or ligand binding non-specifically. A common concentration for BSA is 1%.[2][4]
-
Add Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20 or Triton X-100) can help to reduce non-specific binding caused by hydrophobic interactions.[4]
-
Optimize Washing Steps: Increase the number and/or duration of wash steps to more effectively remove unbound and non-specifically bound molecules.
Q4: My protein appears to be aggregating in the buffer. How can I improve its stability?
Protein aggregation can lead to inaccurate results. Consider the following to improve protein stability:
-
Add Glycerol: Glycerol is a common additive used to stabilize proteins and can be included in your buffer at concentrations of 10-50%.
-
Optimize pH: Ensure the buffer pH is not close to the isoelectric point of Artemin or GFRα3, as proteins are often least soluble at their pI.
-
Screen Different Buffer Systems: Some proteins are more stable in specific buffer systems (e.g., phosphate, Tris, HEPES). It may be beneficial to screen a few different buffer types.
Data Presentation: Buffer Composition Comparison
The following table summarizes buffer components used in binding assays for Artemin and other GDNF family ligands, providing a starting point for optimization.
| Buffer Component | Typical Concentration Range | Purpose | Reference Example |
| Buffering Agent | |||
| HEPES | 10-50 mM | Maintains stable pH | 25 mM HEPES in DMEM for GDNF/Neurturin binding[1] |
| Phosphate (PBS) | 10-50 mM | Maintains stable pH | PBS with 50% glycerol for antibody storage[5] |
| Tris | 20-100 mM | Maintains stable pH | - |
| Salt | |||
| NaCl | 50-250 mM | Mimics physiological ionic strength, reduces non-specific binding | - |
| KCl | 2-5 mM | Component of physiological buffers | - |
| Additives | |||
| Bovine Serum Albumin (BSA) | 0.1-1% (1-10 mg/mL) | Blocking agent to reduce non-specific binding | 2 mg/mL BSA in DMEM for GDNF/Neurturin binding[1] |
| Tween-20 | 0.05-0.1% | Non-ionic detergent to reduce non-specific hydrophobic interactions | - |
| Glycerol | 10-50% | Protein stabilizer, prevents aggregation | 50% glycerol in PBS for antibody storage[5] |
| pH | 7.2-7.6 | Maintains protein structure and function | pH 7.4 for GDNF/Neurturin binding[1] |
Experimental Protocols
General Protocol for an Artemin Sandwich ELISA
This protocol is a general guideline and should be optimized for your specific reagents and experimental setup.
-
Coating:
-
Dilute the capture antibody (anti-Artemin) to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of your Artemin standard in your optimized binding buffer.
-
Prepare your samples in the same binding buffer.
-
Add 100 µL of your standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[3]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody (anti-Artemin) in your binding buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[3]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in your binding buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.[3]
-
-
Washing:
-
Repeat the washing step as described in step 2, increasing the number of washes to 5.
-
-
Substrate Development:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate at room temperature, protected from light, until sufficient color develops (typically 15-30 minutes).[3]
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.[3]
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Artemin Signaling Pathway.
Caption: Workflow for Optimizing Buffer Conditions.
References
how to avoid degradation of Artemin in cell lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Artemin in cell lysates during experimental procedures.
Troubleshooting Guide
Issue: Weak or No Artemin Signal on Western Blot
Possible Cause 1: Artemin Degradation During Cell Lysis
Artemin, like many proteins, is susceptible to degradation by proteases released during cell lysis.
Solution:
-
Work Quickly and on Ice: Perform all cell lysis and lysate handling steps on ice or at 4°C to minimize protease activity.
-
Use a Suitable Lysis Buffer: A modified Radioimmunoprecipitation Assay (RIPA) buffer is often effective.
-
Add Protease Inhibitors: Supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail immediately before use. This is crucial to inhibit the activity of various proteases.
Possible Cause 2: Inefficient Protein Extraction
Incomplete cell lysis can lead to a low yield of Artemin in the final lysate.
Solution:
-
Optimize Lysis Buffer: Ensure your lysis buffer contains sufficient detergents (e.g., NP-40, sodium deoxycholate) to effectively solubilize cellular membranes.
-
Mechanical Disruption: For tissues or difficult-to-lyse cells, consider mechanical disruption methods such as sonication or homogenization on ice.
Possible Cause 3: Protein Loss During Handling
Repeated freeze-thaw cycles can lead to protein degradation and aggregation.
Solution:
-
Aliquot Lysates: After protein quantification, aliquot your cell lysates into single-use volumes and store them at -80°C to avoid multiple freeze-thaw cycles.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for extracting Artemin?
A modified RIPA buffer is a good starting point for lysing cells to extract Artemin. A recommended composition is 25mM Tris-HCl (pH 7.6), 150mM NaCl, 1% NP-40, 1mM EDTA, supplemented with a protease inhibitor cocktail, 1mM PMSF, and 1mM Na3VO4.
Q2: What type of protease inhibitors should I use for Artemin?
A broad-spectrum protease inhibitor cocktail is recommended to inhibit a wide range of proteases, including serine, cysteine, and metalloproteases. While specific proteases that target Artemin are not well-documented, a general cocktail provides comprehensive protection.
Q3: How should I store my cell lysates containing Artemin?
For short-term storage (a few hours), keep the lysates on ice. For long-term storage, it is recommended to aliquot the lysates and store them at -80°C. Recombinant Artemin is stable for up to three weeks at room temperature, but for long-term stability, storage below -18°C is advised.[1] Avoid repeated freezing and thawing.[1]
Q4: My Artemin protein appears to be aggregated. How can I prevent this?
Protein aggregation can occur due to improper storage or handling. To minimize aggregation, ensure your lysis buffer contains adequate salt and detergent concentrations. Storing lysates in single-use aliquots at -80°C can also help prevent aggregation caused by freeze-thaw cycles.
Q5: Can the glycosylation status of Artemin affect its stability?
While Artemin is a secreted glycoprotein, the direct impact of glycosylation on its stability in cell lysates has not been extensively studied. However, proper protein folding, which can be influenced by glycosylation, is generally important for protein stability. Using a mammalian expression system for recombinant Artemin can help ensure a glycosylation pattern similar to the native protein.
Experimental Protocols
Protocol 1: Cell Lysis for Artemin Extraction from Cultured Cells
This protocol is adapted from methods used for the analysis of GDNF family ligands.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Modified RIPA Lysis Buffer:
-
25mM Tris-HCl, pH 7.6
-
150mM NaCl
-
1% NP-40
-
1mM EDTA
-
1x Protease Inhibitor Cocktail (add fresh)
-
1mM PMSF (add fresh)
-
1mM Sodium Orthovanadate (Na3VO4) (add fresh)
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold modified RIPA lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a pre-chilled cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Data Presentation
| Parameter | Recommendation | Rationale |
| Lysis Buffer | Modified RIPA Buffer | Contains detergents for effective cell lysis and protein solubilization. |
| Protease Inhibitors | Broad-spectrum cocktail | Inhibits a wide range of proteases to prevent Artemin degradation. |
| Working Temperature | 4°C or on ice | Minimizes endogenous protease activity. |
| Storage | -80°C in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[1] |
Visualizations
Caption: Experimental workflow for optimal extraction and storage of Artemin from cell lysates.
Caption: Simplified overview of the Artemin signaling pathway through the GFRα3/RET receptor complex.
References
Validation & Comparative
A Comparative Analysis of Artemin and GDNF Signaling in Neuronal Survival and Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways and biological effects of two closely related neurotrophic factors: Artemin (ARTN) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). Both are members of the GDNF family of ligands (GFLs) and play crucial roles in the development, survival, and maintenance of various neuronal populations. Understanding the nuances of their signaling mechanisms is critical for the development of targeted therapeutics for neurodegenerative diseases and nerve injury.
Quantitative Comparison of Artemin and GDNF
The following tables summarize the available quantitative data for the binding affinities and biological activities of Artemin and GDNF. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the current literature.
Table 1: Receptor Binding Affinity
| Ligand | Primary Receptor | Co-receptor | Binding Affinity (Kd) | Cell Type/System |
| GDNF | GFRα1 | RET | ~11 pM[1] | Co-expression system[1] |
| Artemin | GFRα3 | RET | High Affinity (Specific Kd not cited) | N/A |
Table 2: Biological Activity
| Biological Effect | Ligand | Effective Concentration/EC50 | Neuronal Population |
| Neuronal Survival | Artemin | Maximal effect at 10 ng/mL | Sympathetic Neurons[2] |
| Artemin | Effective at 0.1-100 ng/mL | Dopaminergic Neurons[3] | |
| GDNF | N/A (Potent survival factor) | Dopaminergic Neurons[4] | |
| Neurite Outgrowth | Artemin | More effective than NGF at later developmental stages | Sympathetic Neurons[2] |
| Artemin | Facilitates neurite initiation | Sensory Neurons[5] | |
| GDNF | Promotes neurite outgrowth | Dorsal Root Ganglion Neurons[3] |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by Artemin and GDNF share a common downstream architecture but are initiated by distinct ligand-receptor interactions.
Comparative Overview of Signaling Mechanisms
Artemin and GDNF belong to the same family of ligands and signal through a common receptor tyrosine kinase, RET.[6] However, the specificity of their action is determined by their preferential binding to different members of the GDNF family receptor alpha (GFRα) co-receptors.[6]
-
Artemin preferentially binds to GFRα3 .[6] This ligand-receptor complex then recruits and activates the RET receptor tyrosine kinase.
-
GDNF shows a high affinity for GFRα1 .[1] The GDNF-GFRα1 complex is responsible for the subsequent activation of RET.
While these pairings are preferential, some cross-reactivity has been observed. For instance, Artemin can also activate the GFRα1-RET complex.[6]
Upon activation, the RET receptor undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various intracellular adaptor proteins, leading to the activation of downstream signaling cascades, most notably:
-
The PI3K/AKT Pathway: This pathway is a major contributor to the pro-survival effects of both Artemin and GDNF.
-
The MAPK/ERK Pathway: This cascade is primarily involved in promoting neurite outgrowth and neuronal differentiation.
Comparison of Biological Effects
Both Artemin and GDNF are potent neurotrophic factors, but their efficacy can vary depending on the neuronal population and the developmental stage.
Neuronal Survival:
Artemin has been shown to be a survival factor for sensory and sympathetic neurons.[6] In cultured sympathetic neurons, Artemin demonstrates a dose-dependent effect on survival, with a maximal response observed at a concentration of 10 ng/ml.[2] It also supports the survival of dopaminergic neurons over a broad concentration range (0.1-100 ng/ml).[3] GDNF is also a well-established survival factor for dopaminergic neurons.[4]
Neurite Outgrowth and Differentiation:
Both ligands play a significant role in shaping the developing nervous system by promoting neurite outgrowth. Studies on sympathetic ganglia have revealed that the responsiveness to Artemin and GDNF changes during development.[7] Artemin appears to be more influential in the early stages of sympathetic axon pathfinding, while GDNF may be more critical at later stages for guiding axons to their target tissues.[7] In sensory neurons, Artemin has been observed to facilitate the initiation of neurites.[5] GDNF is also known to promote neurite outgrowth from dorsal root ganglion neurons.[3]
Experimental Protocols
To aid researchers in the comparative analysis of Artemin and GDNF signaling, detailed methodologies for key experiments are provided below.
RET Phosphorylation Assay
This assay determines the extent to which Artemin and GDNF activate their common receptor, RET.
a. Cell Culture and Treatment:
-
Plate a suitable neuronal cell line (e.g., PC12 cells) or primary neurons in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Treat the cells with varying concentrations of Artemin and GDNF (e.g., 0.1, 1, 10, 50, 100 ng/mL) for a short duration (e.g., 15 minutes). Include an untreated control.
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated RET (p-RET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total RET for normalization.
d. Data Analysis:
-
Quantify the band intensities for p-RET and total RET using densitometry software.
-
Calculate the ratio of p-RET to total RET for each treatment condition.
-
Plot the dose-response curves for Artemin and GDNF to compare their potency in activating RET.
Neuronal Survival Assay (MTT Assay)
This colorimetric assay measures cell viability as an indicator of the neuroprotective effects of Artemin and GDNF.
a. Cell Plating and Treatment:
-
Plate primary neurons or a neuronal cell line in a 96-well plate at an appropriate density.
-
Induce apoptosis or stress using a neurotoxic agent or by growth factor withdrawal.
-
Treat the cells with a range of concentrations of Artemin and GDNF. Include positive (e.g., another known survival factor) and negative (vehicle only) controls.
-
Incubate for 24-48 hours.
b. MTT Assay Procedure:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the viability of the control group.
-
Generate dose-response curves and calculate the EC50 values for both Artemin and GDNF to compare their neuroprotective efficacy.
Neurite Outgrowth Assay
This assay quantifies the ability of Artemin and GDNF to promote the extension of neurites from neurons.
a. Neuronal Culture:
-
Plate primary neurons (e.g., dorsal root ganglion or sympathetic neurons) or a suitable cell line (e.g., PC12 cells) on a substrate that promotes neurite extension (e.g., laminin or poly-L-lysine coated coverslips or plates).
-
Culture the cells in a low-serum medium to minimize basal neurite growth.
b. Treatment:
-
Treat the cells with various concentrations of Artemin and GDNF. Include a negative control (vehicle) and a positive control (e.g., Nerve Growth Factor, NGF).
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
c. Immunofluorescence and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and acquire images using a fluorescence microscope.
d. Data Analysis:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite per neuron and the number of branches.
-
Compare the average neurite length and branching complexity between the different treatment groups.
-
Generate dose-response curves to determine the EC50 values for Artemin and GDNF in promoting neurite outgrowth.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Developmental changes in neurite outgrowth responses of dorsal root and sympathetic ganglia to GDNF, neurturin, and artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurite outgrowth in normal and injured primary sensory neurons reveals different regulation by nerve growth factor (NGF) and artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEUROTROPHIN SELECTIVITY IN ORGANIZING TOPOGRAPHIC REGENERATION OF NOCICEPTIVE AFFERENTS - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Artemin's Role in Pain Modulation: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The Artemin/GFRα3 Signaling Axis: A Key Player in Nociception
Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family, plays a crucial role in the survival and sensitization of nociceptive (pain-sensing) neurons. It exerts its effects by binding to the GFRα3 receptor, which then forms a complex with the RET receptor tyrosine kinase to initiate intracellular signaling cascades. This signaling pathway is implicated in modulating the sensitivity of sensory neurons to noxious stimuli, particularly in the context of inflammatory and neuropathic pain.[1]
Comparative Analysis of Pain Phenotypes
The following tables summarize quantitative data from studies investigating the Artemin/GFRα3 signaling pathway in various pain models. The data from GFRα3 knockout mice and anti-Artemin antibody treatments provide strong evidence for the expected phenotype of Artemin knockout mice, which would likely exhibit reduced sensitivity to certain pain modalities.
Table 1: Mechanical Allodynia in Neuropathic and Inflammatory Pain Models
| Model | Genotype/Treatment | Paw Withdrawal Threshold (g) | Interpretation | Reference |
| Inflammatory Soup Model | Wild-type | Lowered threshold (increased sensitivity) | Inflammatory mediators induce mechanical allodynia. | |
| Inflammatory Soup Model | GFRα3 knockout | Significantly higher threshold compared to wild-type | GFRα3 is crucial for inflammatory-induced mechanical pain. | |
| MIA-induced Osteoarthritis | Wild-type + Anti-Artemin mAb | Increased threshold (reduced sensitivity) 2-4 hours post-injection | Blocking Artemin alleviates mechanical pain in an arthritis model.[2] | |
| Inferred Phenotype | Artemin knockout | Expected higher threshold (reduced sensitivity) | Deletion of Artemin is predicted to reduce mechanical pain sensitivity. |
Table 2: Thermal Hyperalgesia and Cold Allodynia
| Model | Genotype/Treatment | Paw Withdrawal Latency (s) / Response Score | Interpretation | Reference |
| Plantar Artemin Injection | Wild-type | Decreased latency to heat; Increased cold response score | Exogenous Artemin induces heat and cold hypersensitivity.[3][4] | |
| Plantar Artemin Injection | TRPM8 knockout | No change in cold response score | Artemin-induced cold hypersensitivity is dependent on the TRPM8 channel. | |
| Inflammatory/Neuropathic Pain | GFRα3 knockout | Abolished cold allodynia | GFRα3 is essential for the development of cold pain.[5] | |
| MIA-induced Osteoarthritis | Wild-type + Anti-Artemin mAb | Increased latency to heat and cold stimuli 2-6 hours post-injection | Artemin neutralization reduces thermal and cold hypersensitivity.[2] | |
| Inferred Phenotype | Artemin knockout | Expected increased latency to heat and reduced response to cold | Artemin deficiency is predicted to attenuate heat and cold pain. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key behavioral assays used to assess pain in mouse models.
Von Frey Test for Mechanical Sensitivity
The von Frey test is used to determine the paw withdrawal threshold in response to a mechanical stimulus.
-
Acclimation: Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is characterized by a brisk withdrawal or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Hargreaves Test for Thermal Sensitivity
The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.
-
Acclimation: Mice are placed in individual Plexiglas enclosures on a glass floor and allowed to acclimate.
-
Heat Stimulus: A focused beam of radiant light is aimed at the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the mouse to withdraw its paw is automatically recorded. A cutoff time is set to prevent tissue damage.
-
Data Analysis: The average withdrawal latency of multiple trials is calculated.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Artemin signaling pathway in nociceptive neurons.
Caption: Workflow for assessing pain in knockout mouse models.
Caption: Logical relationship of Artemin to pain sensitivity.
Conclusion
References
- 1. Frontiers | Correlation of Artemin and GFRα3 With Osteoarthritis Pain: Early Evidence From Naturally Occurring Osteoarthritis-Associated Chronic Pain in Dogs [frontiersin.org]
- 2. Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemin, a Glial Cell Line-Derived Neurotrophic Factor Family Member, Induces TRPM8-Dependent Cold Pain | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory and neuropathic cold allodynia are selectively mediated by the neurotrophic factor receptor GFRα3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Artemin Neutralizing Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available neutralizing antibodies targeting Artemin, a key neurotrophic factor involved in neuronal survival, development, and tumorigenesis. The information presented herein is intended to assist researchers in selecting the most appropriate antibody for their specific experimental needs.
Introduction to Artemin and its Signaling Pathway
Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, plays a crucial role in the development and maintenance of the nervous system.[1] It is also implicated in the progression of various cancers, where it promotes cell proliferation, metastasis, and drug resistance.[2] Artemin exerts its effects by binding to a multi-component receptor complex, primarily consisting of the GDNF family receptor alpha 3 (GFRα3) and the RET receptor tyrosine kinase.[3][4] This binding event triggers the activation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK, JNK, p38), the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, and Src kinase signaling.[5][6] The activation of these pathways ultimately leads to changes in gene expression that regulate cell survival, differentiation, and migration.
Artemin Signaling Pathway Diagram
Caption: Artemin binds to GFRα3, leading to RET activation and downstream signaling.
Comparison of Commercial Artemin Neutralizing Antibodies
This section provides a comparative overview of commercially available Artemin neutralizing antibodies. While direct head-to-head comparative studies are limited, the following tables summarize the key features and available validation data for prominent products.
| Product Name & Catalog # | Vendor | Host Species | Clonality | Validated Applications | Neutralization Dose (ND50) | Cross-Reactivity |
| Anti-Mouse Artemin Polyclonal Antibody (AF1085) | R&D Systems | Goat | Polyclonal | Neutralization, WB, IHC | 0.1-0.3 µg/mL | Mouse |
| Anti-Mouse Artemin Monoclonal Antibody (185234) (MAB10851) | R&D Systems | Rat | Monoclonal | WB, IHC | Not specified | Mouse |
| Artemin Polyclonal Antibody (PA5-47063) | Thermo Fisher Scientific | Goat | Polyclonal | Neutralization, WB, IHC | 0.1-0.3 µg/mL | Mouse |
Note: The Neutralization Dose (ND50) is the concentration of antibody required to neutralize 50% of the biological activity of a given concentration of Artemin. This value is provided by the manufacturer and may vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of neutralizing antibodies.
In Vitro Neutralization Assay (SH-SY5Y Cell Proliferation)
This assay measures the ability of an antibody to inhibit Artemin-induced proliferation of the human neuroblastoma cell line SH-SY5Y.
Experimental Workflow for In Vitro Neutralization Assay
Caption: Workflow for determining the neutralizing activity of an Artemin antibody.
Protocol:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium until they reach approximately 80% confluency.
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant Artemin (e.g., 15 ng/mL).
-
Prepare serial dilutions of the Artemin neutralizing antibody.
-
-
Neutralization Reaction: In a separate plate, mix the diluted antibody with the Artemin solution and incubate for 1-2 hours at 37°C to allow the antibody to bind to Artemin.
-
Cell Treatment: Add the antibody-Artemin mixture to the wells containing the SH-SY5Y cells. Include controls with Artemin only (positive control) and media only (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Assay: Add a cell proliferation reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The percentage of neutralization is calculated relative to the positive and negative controls. The ND50 is determined by plotting the percentage of neutralization against the antibody concentration.
In Vivo Validation of Artemin Neutralizing Antibody
In vivo studies are essential to confirm the efficacy of a neutralizing antibody in a physiological context. Below are examples of experimental approaches.
Pain Model:
-
Model: Induction of inflammatory or neuropathic pain in rodents (e.g., carrageenan-induced paw edema or chronic constriction injury of the sciatic nerve).
-
Antibody Administration: Administer the Artemin neutralizing antibody systemically (e.g., intraperitoneal injection) or locally at the site of injury.[7][8]
-
Efficacy Assessment: Measure pain-related behaviors such as thermal hyperalgesia, mechanical allodynia, and spontaneous pain.[9] A reduction in these behaviors in the antibody-treated group compared to a control group (e.g., isotype control antibody) indicates successful neutralization of endogenous Artemin.
Retinal Injury Model:
-
Model: Induction of hypoxic-ischemic injury to the retina in neonatal rodents.
-
Antibody Administration: Administer the Artemin neutralizing antibody via intravitreal injection.[10]
-
Efficacy Assessment: Evaluate retinal function using electroretinography (ERG) and assess retinal histology to measure neuronal cell loss and inflammation.[10][11] Protection against functional deficits and cellular damage in the antibody-treated group demonstrates the neutralizing efficacy of the antibody.
Logical Relationship for In Vivo Validation
Caption: Logical flow for validating Artemin neutralizing antibody efficacy in vivo.
Conclusion
The selection of an appropriate Artemin neutralizing antibody is critical for the success of research aimed at understanding its physiological and pathological roles. This guide provides a starting point for comparing commercially available options. Researchers are encouraged to carefully consider the validation data provided by the manufacturers and, when possible, perform their own validation experiments to ensure the antibody's suitability for their intended application. The detailed protocols provided herein should facilitate such validation efforts.
References
- 1. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemin promotes oncogenicity, metastasis and drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of artemin complexed with its receptor GFRalpha3: convergent recognition of glial cell line-derived neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequestration of artemin reduces inflammation-induced activation and sensitization of bone marrow nociceptors in a rodent model of carrageenan-induced inflammatory bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoclonal antibodies against GFRα3 are efficacious against evoked hyperalgesic and allodynic responses in mouse join pain models but, one of these, REGN5069, was not effective against pain in a randomized, placebo-controlled clinical trial in patients with osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]
- 11. Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
comparing signaling of Artemin through GFRalpha1 vs GFRalpha3
For Researchers, Scientists, and Drug Development Professionals
Artemin (ARTN), a member of the Glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), is a critical regulator of neuronal development and survival. Its canonical signaling pathway is initiated by binding to the GDNF family receptor alpha-3 (GFRα3), which then recruits the RET receptor tyrosine kinase to form a ternary signaling complex. However, evidence also suggests a non-canonical interaction with GFRα1, the preferred co-receptor for GDNF. This guide provides an objective comparison of Artemin signaling through these two pathways, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and therapeutic development.
Ligand-Receptor Binding and Specificity
The initial and most critical distinction between the two pathways lies in the binding affinity and specificity of Artemin for GFRα1 versus GFRα3. Artemin's interaction with GFRα3 is a well-established high-affinity pairing that initiates robust downstream signaling.[1][2][3] In contrast, its interaction with GFRα1 is significantly weaker and less efficient.
Experimental evidence indicates that GFRα1 is highly selective for its canonical ligand, GDNF, over Artemin.[4] In cell-based functional assays, GFRα1 demonstrates at least a 10,000-fold greater selectivity for GDNF.[4] While weak binding of Artemin to soluble GFRα1 constructs can be detected in cell-free systems, particularly in the presence of soluble RET, this interaction is not efficient in a cellular context.[4] For instance, in GFRα1-transfected neuroblastoma cells, Artemin does not effectively compete with radiolabeled GDNF for binding.[4]
| Parameter | GFRα3 (Canonical) | GFRα1 (Non-Canonical) | Reference |
| Artemin Binding | High-affinity, preferred receptor | Weak, non-preferred interaction | [5] |
| Ligand Selectivity | Primary receptor for Artemin | At least 10,000-fold selective for GDNF over Artemin | [4] |
Downstream Signaling Activation
The disparity in binding affinity translates directly to significant differences in the activation of downstream signaling cascades. The formation of the Artemin/GFRα3/RET complex leads to RET autophosphorylation and the subsequent activation of major intracellular pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[6]
Conversely, Artemin's ability to activate these pathways through GFRα1 is severely attenuated. Studies in GFRα1-transfected cells have shown that Artemin is more than 10,000-fold less potent than GDNF in stimulating RET phosphorylation.[4] Furthermore, at concentrations where GDNF elicits a strong response, Artemin fails to induce any detectable phosphorylation of key downstream effectors like ERK and Akt when signaling through GFRα1.[4]
| Downstream Event | Signaling via GFRα3 | Signaling via GFRα1 | Reference |
| RET Phosphorylation | Robustly induced | >10,000-fold less potent than GDNF | [4] |
| ERK Phosphorylation | Strong activation | No detectable activation | [4] |
| Akt Phosphorylation | Strong activation | No detectable activation | [4] |
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the stark contrast in signaling activation between the canonical GFRα3 and non-canonical GFRα1 pathways for Artemin.
Caption: Canonical Artemin signaling cascade through GFRα3/RET.
Caption: Non-canonical Artemin interaction with GFRα1/RET.
Functional Outcomes
The differences in signaling activation have direct consequences on the functional cellular responses mediated by Artemin. Through its canonical GFRα3 receptor, Artemin acts as a potent survival and differentiation factor for various neuronal populations, including sensory and sympathetic neurons.[5][7] It promotes neurite outgrowth and can modulate sensory neuron sensitivity.[7]
In contrast, the functional consequences of Artemin interacting with GFRα1 are minimal to non-existent. For example, in studies using primary dorsal root ganglion (DRG) neurons, an anti-GFRα1 antibody could block the survival-promoting activity of GDNF, but had no effect on the survival activity of Artemin, indicating that GFRα1 is not a functional co-receptor for Artemin in these cells.[4]
| Functional Outcome | Mediated by GFRα3 | Mediated by GFRα1 | Reference |
| Neuronal Survival | Potent survival factor for sensory & sympathetic neurons | Does not functionally promote survival | [4][5] |
| Neurite Outgrowth | Promotes neurite extension | Negligible effect | N/A |
| Sensory Neuron Sensitization | Modulates sensitivity to thermal and chemical stimuli | No reported function | [7] |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess Artemin signaling.
Experimental Workflow: Western Blot for ERK Phosphorylation
Caption: A typical workflow for a Western blot experiment.
Protocol: Western Blot for Phospho-ERK1/2
-
Cell Culture and Treatment:
-
Plate cells (e.g., GFRα1/RET or GFRα3/RET transfected HEK293 cells) in 6-well plates to achieve 70-80% confluency.
-
Serum-starve the cells for 4-12 hours in serum-free medium prior to stimulation.[8]
-
Stimulate cells with the desired concentration of Artemin for a specified time (e.g., 10 minutes).
-
-
Sample Preparation:
-
Western Blotting:
-
Load 10-20 µL of the sample onto an SDS-PAGE gel and run at 100-120 V.[8]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[9]
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal.[10]
-
To normalize, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.[8]
-
Quantify band intensity using densitometry software and express the result as a ratio of phospho-ERK to total-ERK.[9]
-
Protocol: Neurite Outgrowth Assay
-
Cell Plating:
-
Treatment:
-
After allowing the cells to adhere (e.g., 24 hours), replace the medium with fresh medium containing the test compounds (e.g., Artemin at various concentrations) or vehicle control.
-
Incubate for a period sufficient to observe neurite growth (e.g., 48-72 hours).[12]
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 30 minutes.[11]
-
Permeabilize and block the cells (e.g., blocking buffer with Triton X-100).
-
Stain the cultures with an antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.[11]
-
Wash and stain with a fluorescently-labeled secondary antibody.[11]
-
-
Imaging and Quantification:
Conclusion and Implications
The evidence overwhelmingly indicates that GFRα3 is the bona fide signaling receptor for Artemin, while GFRα1 is not a functional co-receptor in a cellular context. The interaction of Artemin with GFRα1 is characterized by extremely low affinity, leading to a failure to activate downstream RET-dependent signaling pathways like MAPK/ERK and PI3K/Akt, and consequently, a lack of functional cellular response.
For researchers and drug development professionals, this high degree of specificity is crucial. It suggests that therapeutic strategies targeting the Artemin/GFRα3 pathway may have fewer off-target effects compared to targeting less specific neurotrophic factor systems.[14] Understanding this signaling dichotomy is essential for the design of specific agonists or antagonists for the Artemin pathway and for accurately interpreting experimental results in neuronal cell biology and disease modeling.
References
- 1. The neurotrophic factor artemin and its receptor GFRα3 mediate migraine-like pain via the ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal antibodies against GFRα3 are efficacious against evoked hyperalgesic and allodynic responses in mouse join pain models but, one of these, REGN5069, was not effective against pain in a randomized, placebo-controlled clinical trial in patients with osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of artemin complexed with its receptor GFRalpha3: convergent recognition of glial cell line-derived neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glial cell line-derived neurotrophic factor (GDNF) receptor alpha-1 (GFR alpha 1) is highly selective for GDNF versus artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptors of the Glial Cell Line-Derived Neurotrophic Factor Family of Neurotrophic Factors Signal Cell Survival through the Phosphatidylinositol 3-Kinase Pathway in Spinal Cord Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the neurotrophic factor artemin on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. innoprot.com [innoprot.com]
- 14. researchgate.net [researchgate.net]
comparative study of Artemin's effect on different neuronal populations
A Comparative Analysis of Artemin's Efficacy Across Diverse Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotrophic factor Artemin's effects on various neuronal populations, juxtaposed with other key neurotrophic factors. The information is supported by experimental data, detailed protocols, and visual representations of signaling pathways to facilitate a deeper understanding of Artemin's therapeutic potential.
Executive Summary
Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family, demonstrates significant potential in promoting the survival, growth, and functional modulation of specific neuronal populations. Its effects are primarily mediated through the GFRα3/RET receptor complex. This guide synthesizes key findings on Artemin's impact on sensory, dopaminergic, and motor neurons, offering a comparative perspective with other well-established neurotrophic factors like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and GDNF itself.
Data Presentation: Quantitative Comparison of Neurotrophic Factor Effects
The following tables summarize the quantitative effects of Artemin and other neurotrophic factors on various neuronal populations as reported in preclinical studies.
Table 1: Effect of Neurotrophic Factors on Sensory Neuron Survival and Function
| Neurotrophic Factor | Neuronal Population | Effect | Quantitative Data | Reference |
| Artemin (ARTN) | Dorsal Root Ganglion (DRG) Neurons | Increased Survival | 20% increase in the total number of DRG neurons in ARTN-overexpressing mice.[1][2][3] | [1][2][3] |
| DRG Neurons | Increased Neurite Outgrowth | Facilitates neurite initiation.[4] | [4] | |
| Nociceptive Sensory Neurons | Increased Sensitivity to Stimuli | Reduced withdrawal latencies to mechanical, heat, and cold stimuli in mice.[5] | [5] | |
| Nerve Growth Factor (NGF) | DRG Neurons | Promotes Neurite Elongation and Branching | Higher efficacy for neurite elongation and branching compared to Artemin.[4] | [4] |
Table 2: Comparative Effects of Neurotrophic Factors on Motor Neuron Survival
| Neurotrophic Factor/Combination | Neuronal Population | Survival Potentiation (mean ± SD) | Reference |
| Artemin (ARTN) alone | Embryonic Mouse Motor Neurons | 10 ± 4% | [6] |
| Hepatocyte Growth Factor (HGF) alone | Embryonic Mouse Motor Neurons | 22 ± 7% | [6] |
| Ciliary Neurotrophic Factor (CNTF) alone | Embryonic Mouse Motor Neurons | 8 ± 3% | [6] |
| HGF + ARTN | Embryonic Mouse Motor Neurons | 40 ± 5% | [6] |
| HGF + CNTF | Embryonic Mouse Motor Neurons | 36 ± 6% | [6] |
| CNTF + ARTN | Embryonic Mouse Motor Neurons | 22 ± 6% | [6] |
Table 3: Effects of Artemin on Dopaminergic Neurons
| Neurotrophic Factor | Neuronal Population | Effect | Quantitative Data | Reference |
| Artemin (ARTN) | Fetal Mesencephalic Dopamine Neurons | Increased Survival | ~70% increase in surviving tyrosine hydroxylase (TH)-immunoreactive neurons in culture, similar to the maximal effect of GDNF.[7] | [7] |
| Nigral Dopamine Neurons (in vivo) | Neuroprotection | 80-90% of dopaminergic neurons remained after a 6-hydroxydopamine lesion in the ARTN treatment group, comparable to the GDNF group.[7] | [7] | |
| GDNF | Fetal Mesencephalic Dopamine Neurons | Increased Survival | Potent survival factor, with effects comparable to Artemin.[7] | [7] |
| Nigrostriatal Dopaminergic Neurons | Neuroprotection | Significantly more effective than BDNF in correcting behavioral deficits and protecting neurons in a rat model of Parkinson's disease.[8] | [8] | |
| BDNF | Nigrostriatal Dopaminergic Neurons | Neuroprotection | Less effective than GDNF in a rat model of Parkinson's disease.[8] | [8] |
Signaling Pathways
Artemin primarily signals through a receptor complex consisting of the GDNF family receptor alpha 3 (GFRα3) and the receptor tyrosine kinase RET.[9] This activation triggers several downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival and differentiation.[9] An alternative signaling receptor for Artemin is the Neural Cell Adhesion Molecule (NCAM).[10][11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary sensory neurons.[12][13][14][15][16]
Materials:
-
Adult mice or rats
-
Dissection tools
-
Dulbecco's Modified Eagle Medium (DMEM)/F12 medium
-
Collagenase/Dispase solution
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Artemin (and other neurotrophic factors for comparison)
-
Poly-D-lysine and Laminin-coated culture plates
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the spinal column to expose the dorsal root ganglia.
-
Carefully excise the DRGs and place them in cold DMEM/F12 medium.
-
Digest the ganglia with a collagenase/dispase solution at 37°C to dissociate the neurons.
-
Gently triturate the cell suspension to obtain single cells.
-
Plate the dissociated neurons on Poly-D-lysine and Laminin-coated plates in Neurobasal medium.
-
Add Artemin or other neurotrophic factors to the culture medium at the desired concentration.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
Assess neuronal survival and neurite outgrowth at specified time points using microscopy and appropriate software for quantification.
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
PC12 cells are a common model for studying neuronal differentiation and neurite outgrowth.[17][18][19][20]
Materials:
-
PC12 cell line
-
RPMI-1640 medium supplemented with horse and fetal bovine serum
-
Opti-MEM reduced-serum medium
-
Artemin, NGF, or other factors
-
Poly-L-lysine coated plates or chamber slides
-
Microscope with imaging software
Procedure:
-
Culture PC12 cells in RPMI-1640 medium.
-
Seed the cells at a low density on poly-L-lysine coated plates.
-
After 24 hours, replace the medium with low-serum or serum-free medium (e.g., Opti-MEM) containing the desired concentration of Artemin or other neurotrophic factors.
-
Incubate the cells for 24-72 hours to allow for differentiation and neurite extension.
-
Fix the cells and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin) if desired.
-
Capture images of multiple fields for each condition.
-
Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells and the average neurite length per cell using image analysis software. A common criterion is to count a cell as "neurite-bearing" if it has at least one neurite longer than the diameter of the cell body.[17]
Protocol 3: In Vivo Assessment of Pain Sensitivity in Rodents
This protocol describes a common method to assess the in vivo effects of Artemin on nociception.[5][21][22]
Materials:
-
Adult mice or rats
-
Artemin solution (e.g., 200 ng in 10 µl of saline)
-
Control vehicle (saline)
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical sensitivity, Hargreaves apparatus for thermal sensitivity)
Procedure:
-
Acclimatize animals to the testing environment and equipment.
-
Establish a baseline measurement for mechanical and thermal sensitivity.
-
Administer Artemin or vehicle via subcutaneous injection into the hind paw.
-
At various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours), re-assess mechanical and thermal withdrawal thresholds.
-
Record the latency to withdrawal from the stimulus.
-
Analyze the data to determine if Artemin induced hypersensitivity compared to the control group.
Conclusion
Artemin demonstrates potent and selective effects on specific neuronal populations, particularly in promoting the survival of sensory and dopaminergic neurons and modulating pain sensitivity. Its efficacy is comparable to that of GDNF for dopaminergic neuron survival. In the context of motor neurons, Artemin shows synergistic effects when combined with other neurotrophic factors. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers investigating the therapeutic applications of Artemin in neurodegenerative diseases and pain management. Further research is warranted to fully elucidate the comparative efficacy and signaling mechanisms of Artemin across a broader range of neuronal subtypes and in different disease models.
References
- 1. Effects of the neurotrophic factor artemin on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the neurotrophic factor artemin on sensory afferent development and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemin Overexpression in Skin Enhances Expression of TRPV1 and TRPA1 in Cutaneous Sensory Neurons and Leads to Behavioral Sensitivity to Heat and Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurite outgrowth in normal and injured primary sensory neurons reveals different regulation by nerve growth factor (NGF) and artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the capability of GDNF, BDNF, or both, to protect nigrostriatal neurons in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM [frontiersin.org]
- 11. Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ibidi.com [ibidi.com]
- 16. med64.com [med64.com]
- 17. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jdc.jefferson.edu [jdc.jefferson.edu]
- 19. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sequestration of artemin reduces inflammation-induced activation and sensitization of bone marrow nociceptors in a rodent model of carrageenan-induced inflammatory bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In-Vivo Models for Management of Pain [scirp.org]
A Functional Comparison of Artemin with other GDNF Family Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional characteristics of Artemin and other members of the Glial Cell Line-Derived Neurotrophic Factor (GDNF) Family Ligands (GFLs): GDNF, Neurturin (NRTN), and Persephin (PSPN).
The GDNF family of ligands plays a crucial role in the development, survival, and maintenance of various neuronal populations, making them promising therapeutic targets for a range of neurological disorders.[1] This guide focuses on a comparative analysis of their receptor specificity, signaling pathways, and functional effects, with a particular emphasis on Artemin. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Receptor Specificity and Binding Affinity
The biological specificity of each GFL is primarily determined by its preferential binding to a specific member of the GDNF family receptor alpha (GFRα) co-receptors.[1] These ligand-GFRα complexes then recruit the common signaling receptor, the RET receptor tyrosine kinase.[1] While there is a primary ligand-receptor pairing, some degree of cross-reactivity has been observed.
| Ligand | Primary GFRα Co-receptor | Binding Affinity (Kd) to Primary Receptor |
| Artemin (ARTN) | GFRα3 | ~1.6 nM |
| GDNF | GFRα1 | ~11 pM (in the presence of RET)[2] |
| Neurturin (NRTN) | GFRα2 | High Affinity (qualitative) |
| Persephin (PSPN) | GFRα4 | High Affinity (qualitative) |
| Note: Binding affinity values can vary depending on the experimental conditions and cell types used. The presented values are representative examples found in the literature. |
Cross-Reactivity:
While each GFL has a preferred GFRα co-receptor, some studies have indicated potential cross-reactivity. For instance, GDNF can also signal through GFRα2, and Neurturin can interact with GFRα1, albeit with lower affinity than their primary receptors.[3] Artemin has also been shown to activate the GFRα1-RET complex.[4] Persephin, however, appears to be highly specific for GFRα4.[5]
Comparative Biological Activity
The functional consequences of GFL signaling are often assessed through in vitro assays measuring neuronal survival and neurite outgrowth. The potency of each ligand can be compared using their half-maximal effective concentration (EC50) values.
| Ligand | Neuronal Survival (EC50) | Neurite Outgrowth (EC50) | Target Neuron Populations |
| Artemin (ARTN) | 0.1 - 100 ng/mL (effective range for dopaminergic neurons) | ~0.042 nM (for cerebellar granule neurons)[6] | Sympathetic, sensory, and dopaminergic neurons.[5][7] |
| GDNF | 30 - 100 ng/mL (effective range for embryonic stem cell-derived neurons)[8] | ~0.3 nM (for hippocampal neurons) | Dopaminergic, motor, sensory, and autonomic neurons.[5] |
| Neurturin (NRTN) | 0.1 - 100 ng/mL (effective range for dopaminergic neurons)[7] | 10 ng/mL (effective concentration for GABAergic neurons) | Dopaminergic, sensory, and parasympathetic neurons.[4][5] |
| Persephin (PSPN) | 1.6 - 100 ng/mL (effective range for dopaminergic neurons)[7] | 6.3 - 100 ng/mL (effective range for dopaminergic neurons)[7] | Dopaminergic and motor neurons.[5] |
| Note: EC50 values are highly dependent on the specific assay, cell type, and experimental conditions. The values presented here are indicative of the relative potencies observed in various studies. |
Signaling Pathways
Upon binding to their respective GFRα co-receptors and the RET tyrosine kinase, GFLs activate several downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. These pathways are crucial for mediating the effects of GFLs on neuronal survival, differentiation, and plasticity.[9] In addition to the canonical RET-dependent signaling, alternative pathways involving the Neural Cell Adhesion Molecule (NCAM) and Syndecan-3 have also been identified.[10][11]
Artemin (ARTN) Signaling Pathway
GDNF Signaling Pathway
Neurturin (NRTN) Signaling Pathway
Persephin (PSPN) Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the function of GFLs.
Neuronal Survival Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and survival.
Workflow:
Methodology:
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a suitable density.
-
Treatment: After allowing the cells to adhere, replace the medium with a low-serum medium containing various concentrations of the GFLs (Artemin, GDNF, Neurturin, Persephin) or a vehicle control.
-
Induction of Apoptosis (Optional): To assess neuroprotective effects, cells can be challenged with a neurotoxic agent or subjected to trophic factor withdrawal.
-
MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into purple formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neurite Outgrowth Assay
This assay quantifies the ability of GFLs to promote the extension of neurites from neurons.
Workflow:
Methodology:
-
Cell Plating: Plate a suitable neuronal cell line (e.g., PC12 cells) or primary neurons (e.g., dorsal root ganglion neurons) on a substrate that promotes adhesion (e.g., collagen or poly-L-lysine coated plates).
-
Treatment: After 24 hours, replace the medium with a low-serum medium containing different concentrations of the GFLs or a control.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Stain the cells with a primary antibody against a neuronal marker such as βIII-tubulin, followed by a fluorescently labeled secondary antibody.[13] Nuclei can be counterstained with DAPI.
-
Image Acquisition: Capture images of the stained cells using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the total neurite length, the number of neurites per cell, and the number of branch points.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled GFLs to their receptors by measuring their ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GFRα receptor of interest.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GFL (e.g., ¹²⁵I-GDNF) and increasing concentrations of the unlabeled competitor GFL (e.g., Artemin, Neurturin, or Persephin).[2]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.
Conclusion
Artemin, along with the other GDNF family ligands, presents a complex and fascinating area of research with significant therapeutic potential. While all GFLs signal through the common RET receptor tyrosine kinase, their distinct GFRα co-receptor specificities lead to nuanced differences in their biological activities and target cell populations. This guide provides a framework for understanding these differences, offering a comparative overview of their functions and the experimental approaches used to study them. For researchers in neurobiology and drug development, a thorough understanding of these functional distinctions is paramount for the rational design of targeted therapies for a variety of neurological disorders.
References
- 1. GDNF family of ligands - Wikipedia [en.wikipedia.org]
- 2. Binding of GDNF and neurturin to human GDNF family receptor alpha 1 and 2. Influence of cRET and cooperative interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glial cell line-derived neurotrophic factor family ligands enhance capsaicin-stimulated release of calcitonin gene-related peptide from sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. Persephin, a novel neurotrophic factor related to GDNF and neurturin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of the GDNF family ligands and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GDNF family members neurturin, artemin and persephin promote the morphological differentiation of cultured ventral mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotrophin and GDNF family ligands promote survival and alter excitotoxic vulnerability of neurons derived from murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptors of the Glial Cell Line-Derived Neurotrophic Factor Family of Neurotrophic Factors Signal Cell Survival through the Phosphatidylinositol 3-Kinase Pathway in Spinal Cord Motoneurons | Journal of Neuroscience [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. RET-independent signaling by GDNF ligands and GFRα receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mouse soluble GFRalpha4 receptor activates RET independently of its ligand persephin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
Disease & Therapeutic Application
Application Notes and Protocols: The Role of Artemin in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemin (ARTN) is a neurotrophic factor belonging to the Glial cell line-Derived Neurotrophic Factor (GDNF) family of ligands. It plays a critical role in the development, survival, and maintenance of peripheral sensory and sympathetic neurons. Artemin exerts its biological effects by binding to a multi-component receptor complex consisting of the ligand-binding co-receptor, GDNF Family Receptor Alpha 3 (GFRα3), and the signal-transducing receptor tyrosine kinase, RET. In recent years, the Artemin/GFRα3 signaling axis has garnered significant attention for its complex and often bidirectional role in the modulation of neuropathic and inflammatory pain, making it a compelling target for both mechanistic studies and therapeutic development.[1][2]
These application notes provide an overview of the role of Artemin in preclinical neuropathic pain models, summarize key quantitative findings, and offer detailed protocols for researchers investigating this pathway.
Application Notes: The Dichotomous Role of Artemin in Neuropathic Pain
The Artemin/GFRα3 signaling pathway presents a fascinating duality in the context of neuropathic pain. Its effects can be broadly categorized as either nociceptive (pain-promoting) or neurorestorative (pain-alleviating), depending on the specific pathological context, the timing of intervention, and the experimental model.
2.1 Nociceptive and Sensitizing Roles: In several models, upregulation of Artemin is associated with the generation and maintenance of pain states.[3] Exogenous administration or overexpression of Artemin can induce hypersensitivity to thermal and mechanical stimuli.[1][4] This is largely attributed to its ability to sensitize nociceptors by modulating the expression and activity of key ion channels, including Transient Receptor Potential (TRP) channels.
-
Cold Allodynia: The Artemin/GFRα3 pathway is a critical and selective mediator of cold allodynia in both inflammatory and neuropathic pain settings.[5] Artemin robustly sensitizes cold responses in a TRPM8-dependent manner.[6][7] Neutralizing antibodies against Artemin can abolish established cold pain, highlighting this pathway as a specific therapeutic target for cold hypersensitivity.[5]
-
Heat and Mechanical Hyperalgesia: Artemin can increase the expression of TRPV1 and TRPA1 channels in DRG neurons, leading to hypersensitivity to heat and chemical stimuli.[1][8] This sensitization may be mediated by downstream signaling cascades, including the p38 MAPK pathway.[1]
2.2 Neurorestorative and Analgesic Roles: Conversely, when administered systemically following nerve injury, Artemin demonstrates potent neuroprotective and regenerative properties that lead to a reversal of pain behaviors.[9][10] This suggests that timed therapeutic application of Artemin could promote functional recovery and long-term pain relief.
-
Reversal of Neuropathic Pain: Systemic, intermittent administration of Artemin has been shown to produce a dose- and time-dependent reversal of mechanical allodynia and thermal hyperalgesia in nerve injury models.[9] These analgesic effects can be sustained for weeks after treatment cessation.[9][10]
-
Nerve Regeneration and Neuroprotection: Artemin promotes the regeneration of injured nerve fibers and normalizes multiple neurochemical and morphological changes associated with nerve injury.[9][11] It can maintain C-fiber conduction velocity and reduce the expression of neuronal injury markers like Activating Transcription Factor 3 (ATF3) and caspase-3 in the dorsal root ganglia (DRG).[11][12]
Data Presentation: Quantitative Effects of Artemin in Preclinical Models
The following tables summarize quantitative data from key studies, illustrating the effects of modulating Artemin signaling in various neuropathic pain models.
Table 1: Analgesic and Neurorestorative Effects of Artemin Administration
| Model | Species | Treatment | Outcome Measure | Result | Citation |
| Spinal Nerve Ligation (L5) | Rat | Subcutaneous Artemin (intermittent, 2 weeks) | Mechanical Threshold (von Frey) | Transient reversal of hypersensitivity. Return to pre-injury baseline by 6 weeks post-injury in nerve crush models. | [11] |
| Spinal Nerve Ligation (L5) | Rat | Systemic Artemin | Pain Behavior | Dose- and time-related reversal of nerve injury-induced pain behavior. | [9] |
| Spinal Nerve Injury | Rat | Systemic Artemin | Neurochemical Markers | Partial to complete normalization of injury-induced changes in CGRP and Dynorphin. | [9] |
| Nerve Crush | Rat | Subcutaneous Artemin (2 weeks) | DRG Injury Markers | Diminished expression of ATF3 and caspase 3 in L5 DRG. | [11] |
Table 2: Pain-Promoting Effects & Blockade of Artemin Signaling
| Model | Species | Treatment | Outcome Measure | Result | Citation |
| Inflammation (CFA), Chemotherapy (Oxaliplatin) | Mouse | Anti-Artemin neutralizing antibody | Cold Sensitivity (Acetone) | Abolished established cold allodynia. | [5] |
| Monoiodoacetate (MIA)-induced Osteoarthritis | Mouse | Intraperitoneal anti-Artemin mAb (1 mg/kg) | Mechanical Threshold (von Frey) | Significant reversal of mechanical hypersensitivity at 2 and 4 hours post-injection. | [4][13] |
| Monoiodoacetate (MIA)-induced Osteoarthritis | Mouse | Intraperitoneal anti-Artemin mAb (1 mg/kg) | Limb Use | Restoration of normal limb use. | [4][13] |
| Nitroglycerin (NTG)-induced Migraine Model | Rat | NTG Injection | Protein Expression | Significant increase in Artemin protein in the dura mater and GFRα3 in the trigeminal ganglion. | [2][14] |
| Wild-type Mice | Mouse | Intraplantar Artemin Injection | Mechanical Threshold (von Frey) | Significantly increased mechanical hypersensitivity at 4 hours post-injection. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the role of Artemin in neuropathic pain.
4.1 Protocol: Spinal Nerve Ligation (SNL) Model This model produces robust and long-lasting neuropathic pain behaviors.[15]
-
Anesthesia: Anesthetize a male Sprague Dawley rat (200-250g) with isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by absence of a pedal withdrawal reflex.
-
Surgical Procedure: Place the animal in a prone position. Make a paraspinal incision at the L4-S2 level.
-
Carefully dissect the paraspinal muscles to expose the L5 transverse process. Remove the transverse process to visualize the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve distal to the DRG. Tightly ligate the L5 spinal nerve with a 6-0 silk suture.
-
Ensure the ligation is secure. Be careful not to disturb the adjacent L4 spinal nerve.
-
Close the muscle layers with 4-0 absorbable sutures and the skin with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics (e.g., carprofen) and allow the animal to recover on a heating pad. Monitor for signs of distress. Pain behaviors typically develop within 24-48 hours and persist for weeks.[16]
4.2 Protocol: Systemic Artemin Administration This protocol is based on studies demonstrating the analgesic effects of Artemin.[9][11]
-
Reagent Preparation: Reconstitute recombinant Artemin in sterile, pyrogen-free 0.9% saline or PBS to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
Animal Grouping: Following SNL surgery and confirmation of hypersensitivity, randomly assign animals to a vehicle control group or an Artemin treatment group.
-
Dosing Regimen: Administer Artemin via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical effective dosing regimen is intermittent (e.g., three times per week) for a period of 2-4 weeks. Dosages can range from 10 µg/kg to 1 mg/kg.
-
Control: The vehicle control group should receive injections of the same volume of sterile saline or PBS on the same schedule.
-
Behavioral Assessment: Perform behavioral testing (see Protocol 4.3) at baseline (before treatment) and at regular intervals during and after the treatment period to assess the onset, magnitude, and duration of the analgesic effect.
4.3 Protocol: Behavioral Testing for Pain Hypersensitivity
-
A. Mechanical Allodynia (von Frey Test): [17]
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The resulting pattern of positive and negative responses is used to calculate the PWT in grams.
-
-
B. Thermal Hyperalgesia (Plantar Test / Hargreaves Method): [17]
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source (e.g., a high-intensity projector lamp) beneath the glass floor, targeting the plantar surface of the hind paw.
-
Measure the time (in seconds) from the start of the heat stimulus to paw withdrawal (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage. A decrease in PWL indicates thermal hyperalgesia.
-
-
C. Cold Allodynia (Acetone Drop Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply a drop of acetone (approximately 50 µL) to the plantar surface of the hind paw using a syringe connected to a blunt needle, ensuring the drop does not touch the mesh floor.
-
Observe the animal's response for 1 minute after application. Measure the duration of paw withdrawal, flinching, or licking.
-
An increased duration of response compared to baseline or a control group indicates cold allodynia.
-
4.4 Protocol: Immunohistochemistry (IHC) for GFRα3 in DRG
-
Tissue Preparation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the L5 DRG and post-fix in 4% PFA overnight at 4°C, followed by cryoprotection in 30% sucrose.
-
Embed the tissue in OCT compound, freeze, and section using a cryostat (10-14 µm thickness). Mount sections on charged slides.
-
Staining:
-
Wash sections with PBS and permeabilize with 0.3% Triton X-100 in PBS.
-
Apply a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against GFRα3 (e.g., rabbit anti-GFRα3) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
(Optional) Co-stain with neuronal markers like NeuN or β-III Tubulin.
-
Wash, counterstain nuclei with DAPI, and mount with an anti-fade mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the number of GFRα3-positive neurons or the fluorescence intensity.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to Artemin's role in neuropathic pain.
Caption: Artemin/GFRα3 signaling pathway leading to neuronal sensitization.
Caption: Typical experimental workflow for studying Artemin in vivo.
Caption: Logical relationships in Artemin-mediated neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of artemin and GFRα3 in an animal model of migraine: possible role in the pathogenesis of this disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Correlation of Artemin and GFRα3 With Osteoarthritis Pain: Early Evidence From Naturally Occurring Osteoarthritis-Associated Chronic Pain in Dogs [frontiersin.org]
- 4. Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory and neuropathic cold allodynia are selectively mediated by the neurotrophic factor receptor GFRα3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemin, a Glial Cell Line-Derived Neurotrophic Factor Family Member, Induces TRPM8-Dependent Cold Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Effects of the neurotrophic factor artemin on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple actions of systemic artemin in experimental neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemin, a nerve growth factor, relieves neuropathic pain [coccyx.org]
- 11. Artemin induced functional recovery and reinnervation after partial nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artemin has potent neurotrophic actions on injured C-fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain [frontiersin.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
Artemin: A Promising Therapeutic Target in Pancreatic Cancer
Application Notes and Protocols for Researchers
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and profound resistance to conventional therapies. A growing body of evidence implicates the neurotrophic factor Artemin (ARTN) and its signaling axis in the progression of pancreatic cancer, identifying it as a promising therapeutic target. These application notes provide a comprehensive overview of Artemin's role in pancreatic cancer and detailed protocols for its investigation in a research setting.
Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family, signals through a receptor complex composed of the GDNF family receptor alpha 3 (GFRα3) and the receptor tyrosine kinase RET.[1][2] This signaling cascade is crucial for the development and survival of neurons. However, in the context of pancreatic cancer, this pathway is aberrantly activated, contributing to key hallmarks of cancer progression, including enhanced cell invasion, perineural invasion, and metastasis.[3][4][5]
Studies have consistently demonstrated the overexpression of Artemin and its receptors, GFRα3 and RET, in pancreatic cancer tissues compared to normal pancreatic tissue.[1][5] This upregulation is not only observed in cancer cells but also in the hypertrophic nerves and arterial walls within the tumor microenvironment.[1] This heightened expression is clinically significant, as it correlates with lymphatic metastasis and perineural invasion, two major contributors to the poor prognosis of pancreatic cancer.[3][4]
Functionally, Artemin has been shown to promote the invasion of pancreatic cancer cells significantly, a key process in local tumor spread and the formation of distant metastases.[1][5][6] While it does not appear to affect cancer cell proliferation directly, its potent pro-invasive effects underscore its importance in disease progression.[1] The downstream signaling pathways activated by Artemin in pancreatic cancer include the Ras/ERK, PI3K/AKT, p38/MAPK, and JNK pathways, all of which are known to regulate cell survival, migration, and invasion.[1]
The critical role of the Artemin signaling axis in promoting pancreatic cancer aggressiveness makes it an attractive target for therapeutic intervention. Strategies aimed at inhibiting Artemin, its receptor GFRα3, or downstream signaling components could potentially curtail tumor invasion and metastasis, thereby improving patient outcomes. This document provides the necessary information and experimental protocols to facilitate further research into Artemin as a therapeutic target in pancreatic cancer.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating Artemin in pancreatic cancer.
Table 1: Expression Levels of Artemin and its Receptors in Pancreatic Cancer
| Protein | Fold Increase in Pancreatic Cancer vs. Normal Tissue (Protein Level) | Location of Expression in PDAC | Reference |
| Artemin | >30-fold (P < 0.01) | Hypertrophic nerves, arterial walls, cancer cells (primary and metastatic) | [1] |
| GFRα3 | 20-fold (P < 0.01) | Nerves, PanIN lesions, pancreatic cancer cells | [1] |
| RET | 3-fold (P < 0.01) | Nerves, PanIN lesions, pancreatic cancer cells | [1] |
Table 2: Functional Effects of Artemin on Pancreatic Cancer Cells
| Cell Line | Treatment | Effect on Invasion | Effect on Proliferation | Reference |
| T3M4 | 10 ng/mL Artemin | 2-fold increase | No significant change | [1] |
| 100 ng/mL Artemin | Up to 6-fold increase (P < 0.02) | No significant change | [1] | |
| Colo-357 | 10 ng/mL Artemin | 2-fold increase | No significant change | [1] |
| 100 ng/mL Artemin | Up to 3-fold increase (P < 0.02) | No significant change | [1] | |
| Mia-PaCa-2 | 10 ng/mL Artemin | 2-fold increase | No significant change | [1] |
| 100 ng/mL Artemin | Up to 3-fold increase (P < 0.02) | No significant change | [1] | |
| SU86.86 | 10 ng/mL Artemin | 2-fold increase | No significant change | [1] |
| 100 ng/mL Artemin | Up to 3-fold increase (P < 0.02) | No significant change | [1] | |
| MIA PaCa-2 | Artemin/GFRα3 | Increased motility and invasiveness (P<0.01) | Not specified | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Artemin signaling pathway in pancreatic cancer and a typical experimental workflow for studying its function.
Caption: Artemin signaling pathway in pancreatic cancer.
Caption: Experimental workflow for studying Artemin.
Experimental Protocols
Western Blot Analysis for Artemin, GFRα3, and RET
This protocol describes the detection of Artemin, GFRα3, and RET protein levels in pancreatic tissue lysates.
Materials:
-
Pancreatic tissue (cancerous and normal)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Artemin, anti-GFRα3, anti-RET, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize pancreatic tissues in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using the BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Immunohistochemistry (IHC) for Artemin, GFRα3, and RET
This protocol outlines the localization of Artemin, GFRα3, and RET in paraffin-embedded pancreatic tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded pancreatic tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (anti-Artemin, anti-GFRα3, anti-RET)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval by heating sections in retrieval solution.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with biotinylated secondary antibody for 30 minutes.
-
Wash with PBS and incubate with streptavidin-HRP complex for 30 minutes.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze staining intensity and distribution under a microscope.
Quantitative Real-Time PCR (qRT-PCR) for Artemin mRNA
This protocol details the quantification of Artemin mRNA expression in pancreatic tissues and cell lines.
Materials:
-
Pancreatic tissue or cultured pancreatic cancer cells
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
Primers for Artemin and a reference gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from tissues or cells.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qRT-PCR reactions with SYBR Green Master Mix, cDNA, and primers.
-
Perform the reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine relative gene expression, normalized to the reference gene.
MTT Cell Proliferation Assay
This protocol measures the effect of Artemin on the proliferation of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
Recombinant human Artemin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of recombinant Artemin (e.g., 10 ng/mL and 100 ng/mL) or vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Matrigel Invasion Assay
This protocol assesses the effect of Artemin on the invasive potential of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Serum-free medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
Recombinant human Artemin
-
Matrigel-coated invasion chambers (e.g., Transwell inserts with 8 µm pores)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Rehydrate Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Harvest and resuspend pancreatic cancer cells in serum-free medium.
-
Add 5 x 10^4 cells to the upper chamber of the insert. The serum-free medium in the upper chamber may contain different concentrations of Artemin.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and express them as the percentage of invasion relative to the control.
Therapeutic Strategies and Future Directions
The pronounced role of Artemin in promoting invasion and metastasis in pancreatic cancer makes it a compelling target for novel therapeutic interventions. Several strategies could be envisioned to disrupt this signaling axis:
-
Targeting Artemin directly: The development of neutralizing antibodies or small molecule inhibitors that bind to Artemin and prevent its interaction with GFRα3 could be a viable approach.[7]
-
Targeting the GFRα3 receptor: Antagonistic antibodies or small molecules that block the GFRα3 receptor would prevent the initiation of downstream signaling.
-
Inhibiting the RET kinase: As the central signaling hub, inhibiting the kinase activity of RET would block all downstream pathways activated by Artemin. While some multi-kinase inhibitors that target RET have been tested in pancreatic cancer, they have not yet shown significant clinical benefit, suggesting that more specific RET inhibitors may be needed.[8]
-
Targeting downstream signaling pathways: While less specific, inhibitors of key downstream effectors such as MEK, PI3K, or AKT could also be explored in combination with other therapies.
Currently, there are no clinical trials specifically targeting the Artemin-GFRα3 axis in pancreatic cancer. However, the wealth of preclinical data strongly supports the rationale for developing such therapies. Future research should focus on the development and preclinical testing of specific inhibitors for this pathway. Furthermore, identifying biomarkers to select patients most likely to respond to anti-Artemin therapies will be crucial for the successful clinical translation of this promising therapeutic strategy. The exploration of combination therapies, for instance, pairing an Artemin pathway inhibitor with standard-of-care chemotherapy, may also offer a synergistic approach to treating this devastating disease.[9]
References
- 1. The Neurotrophic Factor Artemin Promotes Pancreatic Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARTEMIN Promotes Oncogenicity and Resistance to 5-Fluorouracil in Colorectal Carcinoma by p44/42 MAPK Dependent Expression of CDH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurotrophic factor artemin promotes pancreatic cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotrophic artemin promotes motility and invasiveness of MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Antibody Therapy Reawakens Immune System to Fight Pancreatic Cancer - News Center [news.feinberg.northwestern.edu]
- 8. mdpi.com [mdpi.com]
- 9. siteman.wustl.edu [siteman.wustl.edu]
Upregulation of Artemin in Chronic Pancreatitis: A Target for Research and Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chronic pancreatitis (CP) is a progressive inflammatory disease characterized by irreversible damage to the pancreas, leading to fibrosis, chronic pain, and loss of exocrine and endocrine function. A growing body of evidence highlights the significant role of the neurotrophic factor Artemin (ARTN) and its receptor GFRα3 in the pathophysiology of CP. Upregulated Artemin expression is linked to key features of the disease, including neuropathic pain, perineural invasion (PNI), and pancreatic fibrosis, making the Artemin signaling pathway a compelling target for therapeutic intervention. This document provides a comprehensive overview, quantitative data, and detailed experimental protocols for studying the role of Artemin in chronic pancreatitis.
The Artemin/GFRα3 Signaling Axis in Chronic Pancreatitis
Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, exerts its biological effects by binding to its specific co-receptor, GDNF family receptor alpha-3 (GFRα3).[1] This ligand-receptor complex then recruits and activates the receptor tyrosine kinase RET.[1][2] Activation of RET triggers a cascade of downstream intracellular signaling pathways, including the Ras/ERK, PI3K/AKT, p38/MAPK, and JNK pathways.[1][2] These pathways are crucial regulators of cell growth, differentiation, survival, and migration.[1][2]
In the context of chronic pancreatitis, this signaling axis is significantly overexpressed.[1][3] Artemin and GFRα3 are predominantly found in smooth muscle cells of arteries, Schwann cells, and neural ganglia within the pancreatic tissue.[1][3] Notably, activated human pancreatic stellate cells (hPSCs), the primary drivers of fibrosis in CP, also express Artemin, and this expression is further stimulated by Transforming Growth Factor-beta 1 (TGF-β1).[1][3]
The upregulation of Artemin signaling in CP is correlated with several critical pathological changes:
-
Neuropathic Pain: Increased Artemin mRNA levels are directly correlated with the severity of pain reported by patients with chronic pancreatitis.[1]
-
Neural Alterations: Artemin expression is positively related to neural density and hypertrophy, as well as inflammation and the infiltration of inflammatory cells around the nerves (perineural inflammation).[1][3]
-
Fibrosis: The severity of pancreatic fibrosis shows a positive correlation with Artemin expression.[1]
-
Perineural Invasion (PNI): In the context of pancreatic cancer, which often arises from a background of chronic pancreatitis, Artemin promotes cancer cell invasion, suggesting a role in the spread of cancer cells along pancreatic nerves.[2][4][5]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative findings on the expression of Artemin and its receptor GFRα3 in chronic pancreatitis and pancreatic cancer compared to normal pancreatic tissue.
Table 1: mRNA Expression of Artemin and GFRα3 in Human Pancreatic Tissue
| Gene | Condition | N | Expression Level (transcripts/μl, Median; IQR) | Fold Change (CP vs. NP) | P-value | Reference |
| Artemin | Normal Pancreas (NP) | 22 | 14 (11–33) | - | <0.0001 | [6] |
| Chronic Pancreatitis (CP) | 66 | 54 (25–71) | ~3.9x | [6] | ||
| GFRα3 | Normal Pancreas (NP) | 22 | 27 (14–36) | - | <0.0001 | [6] |
| Chronic Pancreatitis (CP) | 66 | 59 (28–118) | ~2.2x | [6] |
Table 2: Protein Expression of Artemin and GFRα3/RET in Human Pancreatic Tissue (Pancreatic Cancer Context)
| Protein | Tissue | Fold Increase (Cancer vs. Normal) | P-value | Reference |
| Artemin | Pancreatic Cancer | >30x | <0.01 | [1] |
| GFRα3 | Pancreatic Cancer | ~20x | <0.01 | [1] |
| RET | Pancreatic Cancer | ~3x | <0.01 | [1] |
Table 3: Effect of Artemin on Pancreatic Cancer Cell Invasion
| Cell Line | Artemin Concentration | Increase in Invasion Ratio | P-value | Reference |
| T3M4, Colo-357, MiaPaCa2, SU86.86 | 10 ng/mL & 100 ng/mL | Up to 5-fold (Dose-dependent) | <0.02 | [1] |
Experimental Workflow
A typical research project investigating the role of Artemin in chronic pancreatitis would follow the workflow depicted below. This involves sample acquisition, molecular and protein analysis, cellular function assays, and data integration.
Detailed Experimental Protocols
The following protocols are adapted from methodologies reported in peer-reviewed literature for the study of Artemin in pancreatic tissues and cells.[1][3][6]
Protocol 1: Quantitative Real-Time RT-PCR (qRT-PCR) for Artemin & GFRα3
Objective: To quantify the mRNA expression levels of Artemin and GFRα3 in human pancreatic tissue or cultured pancreatic cells.
Materials:
-
Human pancreatic tissue (fresh frozen) or cultured cells.
-
RNA extraction kit (e.g., MagNA Pure LC RNA Isolation Kit).
-
Reverse transcription kit (e.g., 1st Strand cDNA Synthesis Kit for RT-PCR).
-
Real-time PCR system (e.g., LightCycler).
-
SYBR Green Master Mix.
-
Primers for Human ARTN, GFRα3, and housekeeping genes (e.g., Cyclophilin B).
-
Nuclease-free water.
Procedure:
-
RNA Extraction:
-
For tissues: Homogenize ~20-30 mg of frozen pancreatic tissue using a rotor-stator homogenizer in lysis buffer.
-
For cells: Lyse a pellet of 1-5 x 10^6 cells directly in lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. An A260/280 ratio of ~2.0 is desirable.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the PCR reaction mix in a total volume of 20 µl:
-
10 µl 2x SYBR Green Master Mix
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
2 µl cDNA template
-
6 µl Nuclease-free water
-
-
Run the reaction on a real-time PCR system with a typical thermal profile:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
-
Perform a melting curve analysis at the end of the run to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Calculate the number of specific transcripts and normalize to a stable housekeeping gene (e.g., Cyclophilin B).
-
Use the comparative Ct (ΔΔCt) method or a standard curve to determine relative gene expression.
-
Protocol 2: Western Blot Analysis for Artemin & GFRα3
Objective: To detect and quantify the protein levels of Artemin and GFRα3 in pancreatic tissue or cell lysates.
Materials:
-
Pancreatic tissue or cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Artemin, Rabbit anti-GFRα3.
-
Loading control antibody: Mouse anti-γ-tubulin or anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction:
-
Homogenize tissue or lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Artemin at 1:500 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis using software (e.g., ImageJ) and normalize the band intensity of the target protein to the loading control.
-
Protocol 3: Immunohistochemistry (IHC) for Artemin & GFRα3
Objective: To visualize the localization and distribution of Artemin and GFRα3 proteins in paraffin-embedded human pancreatic tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections (4-5 µm).
-
Xylene and graded ethanol series.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) to block endogenous peroxidases.
-
Blocking serum (e.g., normal goat serum).
-
Primary antibodies: Rabbit anti-Artemin (1:100), Rabbit anti-GFRα3 (1:100).
-
Isotype control (e.g., Rabbit polyclonal IgG).
-
Biotinylated secondary antibody and HRP-conjugated streptavidin complex (e.g., DAKO Envision system).
-
DAB chromogen solution.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x, 5 min each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking serum for 30 minutes.
-
Incubate sections with the primary antibody (or isotype control for negative control) overnight at 4°C in a humidified chamber.
-
Wash slides with PBST.
-
Apply the biotinylated secondary antibody and then the HRP-streptavidin complex according to the kit instructions.
-
Wash slides with PBST.
-
-
Visualization and Counterstaining:
-
Apply DAB solution and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
-
Mounting and Imaging:
-
Coverslip the slides using a permanent mounting medium.
-
Examine and capture digital images using a light microscope.
-
Protocol 4: Matrigel Invasion Assay
Objective: To assess the effect of Artemin on the invasive capacity of pancreatic cancer cells in vitro.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa2, T3M4).
-
Matrigel Invasion Chambers (8-µm pore size).
-
Serum-free culture medium.
-
Culture medium with a chemoattractant (e.g., 10% FBS).
-
Recombinant human Artemin.
-
Cotton swabs.
-
Staining solution (e.g., Diff-Quik or crystal violet).
Procedure:
-
Chamber Preparation:
-
Thaw Matrigel-coated inserts at room temperature.
-
Rehydrate the Matrigel by adding 0.5 mL of warm (37°C) serum-free medium to the upper chamber. Incubate for 2 hours at 37°C.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Remove the rehydration medium from the upper chamber.
-
Seed 2.5 - 5 x 10^4 cells into the upper chamber in serum-free medium.
-
Add recombinant Artemin (e.g., 10 ng/mL or 100 ng/mL) to the upper chamber along with the cells.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the chambers for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
-
Processing and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane by wiping with a wet cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.5% crystal violet for 10 minutes).
-
-
Quantification:
-
Gently rinse the inserts in water and allow them to air dry.
-
Count the number of stained, invaded cells in several representative fields of view under a microscope.
-
Calculate the average number of invaded cells per field and compare between control and Artemin-treated groups.
-
References
- 1. The Neurotrophic Factor Artemin Promotes Pancreatic Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified methods for isolation of pancreatic stellate cells from human and rodent pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Isolation and culture of primary human pancreatic stellate cells that reflect the context of their tissue of origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.acibadem.edu.tr [abis-files.acibadem.edu.tr]
Investigating Artemin's Role in Osteoarthritis Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to investigating the role of the neurotrophic factor Artemin in osteoarthritis (OA) pain. It includes detailed protocols for key in vivo experiments, a summary of expected quantitative outcomes, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by chronic pain, which remains a significant clinical challenge.[1][2] Emerging evidence points to the neurotrophic factor Artemin and its signaling pathway as key contributors to the pathogenesis of OA pain.[1][2][3] Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family, signals through a receptor complex consisting of the GDNF family receptor alpha 3 (GFRα3) and the RET proto-oncogene (RET).[4] This pathway is implicated in the sensitization of nociceptors, the primary sensory neurons responsible for transmitting pain signals.[4][5]
Studies have shown that in both naturally occurring OA in dogs and rodent models of OA, there is an upregulation of GFRα3 in the dorsal root ganglia (DRG) neurons that innervate the affected joint.[1][3][4][5] Furthermore, elevated levels of Artemin have been observed in the serum and synovial fluid of individuals with OA.[4][6] The administration of exogenous Artemin has been shown to induce pain-like behaviors, while blocking Artemin signaling with neutralizing antibodies can alleviate OA-related pain.[1][2][6][7] This suggests that targeting the Artemin/GFRα3 signaling pathway could be a promising therapeutic strategy for managing OA pain.
These application notes provide detailed methodologies for researchers to explore this pathway, from inducing an OA model in mice to assessing pain behaviors and analyzing molecular changes.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from experiments investigating the role of Artemin in OA pain, based on published studies.
Table 1: Changes in GFRα3 Expression in Dorsal Root Ganglia (DRG) in Osteoarthritis
| Measurement | Tissue/Sample | Model | Fold Change (vs. Control) | Reference |
| GFRα3 mRNA | Ipsilateral DRG | Canine OA | ~3.5-fold increase | [4][5] |
| GFRα3 Protein | Ipsilateral DRG | Canine OA | ~3-fold increase | [5][8] |
| GFRα3-positive Neurons | Ipsilateral DRG | Mouse MIA Model | Significant increase | [2] |
Table 2: Effect of Anti-Artemin Monoclonal Antibody (mAb) on Pain Behaviors in the MIA Mouse Model of Osteoarthritis
| Behavioral Test | Time Point Post-mAb Administration | Outcome | Reference |
| Mechanical Hypersensitivity (von Frey) | 2 hours | Significant reversal of hypersensitivity | [1] |
| 4 hours | Significant reversal of hypersensitivity | [1] | |
| Thermal Hypersensitivity (Hargreaves) | 2 hours | Significant reversal of hypersensitivity | [1] |
| 4 hours | Significant reversal of hypersensitivity | [1] | |
| Cold Hypersensitivity | 2 hours | Significant reversal of hypersensitivity | [1] |
| 4 hours | Significant reversal of hypersensitivity | [1] | |
| Limb Use (Symmetry Index) | 2, 5, and 24 hours | Significant improvement, return to baseline | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the key biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Artemin Signaling Pathway in Osteoarthritis Pain.
Caption: Experimental Workflow for Investigating Artemin in OA Pain.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting key experiments to investigate the role of Artemin in osteoarthritis pain.
Protocol 1: Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Mice
This protocol describes the induction of osteoarthritis in mice via intra-articular injection of monoiodoacetate (MIA), a widely used and reproducible model of OA pain.
Materials:
-
Monoiodoacetate (MIA)
-
Sterile 0.9% saline
-
Insulin syringes with 30-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
MIA Solution Preparation: Dissolve MIA in sterile 0.9% saline to the desired concentration (e.g., 1 mg in 10 µl for a robust model). Prepare fresh on the day of injection.
-
Anesthesia: Anesthetize the mice using isoflurane (5% for induction, 2% for maintenance).
-
Intra-articular Injection:
-
Position the mouse to allow access to the knee joint.
-
Flex the knee to a 90-degree angle to open the joint space.
-
Carefully insert a 30-gauge needle through the patellar tendon into the intra-articular space of the right knee.
-
Slowly inject 10 µl of the MIA solution.
-
For control animals, inject 10 µl of sterile 0.9% saline.
-
The left knee can serve as an untreated control.
-
-
Post-injection Monitoring: Allow the mice to recover from anesthesia on a warming pad. Monitor for any signs of distress.
-
Time Course: Pain behaviors typically develop within a few days and are maintained for several weeks. Behavioral testing can be performed at baseline (before injection) and at various time points post-injection (e.g., days 3, 7, 14, 21, and 28).
Protocol 2: Assessment of Mechanical Hypersensitivity (von Frey Test)
This protocol details the measurement of mechanical withdrawal thresholds in response to calibrated von Frey filaments.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place individual mice in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application:
-
Starting with a filament of low bending force, apply it perpendicularly to the plantar surface of the hind paw until it just buckles.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Up-Down Method:
-
If there is no response, use the next filament with a higher force.
-
If there is a positive response, use the next filament with a lower force.
-
Continue this pattern until the 50% withdrawal threshold is determined using the up-down method of Dixon or a similar statistical approach.
-
-
Data Recording: Record the filament force that elicits a consistent withdrawal response. Test both the ipsilateral (MIA-injected) and contralateral paws.
Protocol 3: Assessment of Thermal Hypersensitivity (Hargreaves Test)
This protocol describes the measurement of paw withdrawal latency to a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place individual mice in the Plexiglas enclosures on the glass surface of the apparatus and allow them to acclimate for 15-20 minutes.
-
Heat Application:
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
-
Withdrawal Latency: The timer stops automatically when the mouse withdraws its paw. Record this latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 20-30 seconds) should be set. If the mouse does not respond within this time, the heat source will turn off, and the cut-off time is recorded.
-
Replicates: Perform 3-5 measurements per paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.
Protocol 4: Administration of Anti-Artemin Monoclonal Antibody
This protocol outlines the systemic administration of an anti-Artemin antibody to investigate its therapeutic potential.
Materials:
-
Anti-Artemin monoclonal antibody (e.g., from R&D Systems)
-
Vehicle control (e.g., sterile PBS or isotype control IgG)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Antibody Preparation: Dilute the anti-Artemin mAb to the desired concentration in the appropriate vehicle. A typical dose is 25 µg in 100 µl per mouse.
-
Baseline Measurement: Perform baseline behavioral tests (von Frey, Hargreaves) on the MIA-induced OA mice before antibody administration.
-
Intraperitoneal Injection:
-
Gently restrain the mouse.
-
Administer the prepared antibody solution or vehicle control via intraperitoneal injection.
-
-
Post-injection Behavioral Testing: Re-assess pain behaviors at various time points after the injection (e.g., 2, 4, 6, and 24 hours) to determine the effect of the antibody.
Protocol 5: Immunohistochemistry for GFRα3 in Dorsal Root Ganglia
This protocol provides a general guideline for the immunofluorescent staining of GFRα3 in DRG sections. Optimization may be required.
Materials:
-
Mouse dorsal root ganglia (lumbar L4-L6)
-
4% paraformaldehyde (PFA) in PBS
-
30% sucrose in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Goat anti-mouse GFRα3 (e.g., from R&D Systems, dilution to be optimized, typically 1:200 - 1:500)
-
Secondary antibody: Donkey anti-goat IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, dilution to be optimized, typically 1:500 - 1:1000)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Dissect the lumbar DRGs and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the DRGs by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the DRGs in OCT and freeze.
-
Cut 10-14 µm sections using a cryostat and mount on slides.
-
-
Immunostaining:
-
Wash sections with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-GFRα3) in blocking solution overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash sections three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount with mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
Protocol 6: Western Blot for Artemin in Joint Tissue
This protocol is a general guide for detecting Artemin in joint tissue lysates. Optimization of lysis buffer and antibody concentrations is recommended.
Materials:
-
Mouse knee joint tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Goat anti-mouse Artemin (e.g., from R&D Systems, dilution to be optimized)
-
Secondary antibody: HRP-conjugated donkey anti-goat IgG (dilution to be optimized)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Harvest the knee joint and dissect the synovial tissue.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed at 4°C to pellet debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-Artemin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Protocol 7: Quantitative PCR (qPCR) for Artemin and GFRα3 mRNA in DRG
This protocol provides a framework for quantifying Artemin and GFRα3 mRNA levels in DRG tissue.
Materials:
-
Mouse dorsal root ganglia (lumbar L4-L6)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for Artemin, GFRα3, and a reference gene (e.g., GAPDH, β-actin)
Primer Sequences (Example):
-
Artemin-F: 5′-ACTCATTCCTGGTTGCCTTCT-3′
-
Artemin-R: 5′-GGTCTTCACCTTCCATTCAGA-3′
-
GFRα3-F: 5′-ACTCATTCCTGGTTGCCTTCT-3′
-
GFRα3-R: 5′-GGTCTTCACCTTCCATTCAGA-3′
-
GAPDH-F: 5′-GTGGGGCGCCCCAGGCACCA-3′
-
GAPDH-R: 5′-CTCCTTAATGTCACGCACGATTT-3′
Procedure:
-
RNA Isolation:
-
Harvest DRGs and immediately homogenize in RNA lysis buffer.
-
Isolate total RNA according to the manufacturer's protocol of the chosen kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene or reference gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
References
- 1. Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Correlation of Artemin and GFRα3 With Osteoarthritis Pain: Early Evidence From Naturally Occurring Osteoarthritis-Associated Chronic Pain in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Correlation of Artemin and GFRα3 With Osteoarthritis Pain: Early Evidence From Naturally Occurring Osteoarthritis-Associated Chronic Pain in Dogs [frontiersin.org]
- 6. grad.ncsu.edu [grad.ncsu.edu]
- 7. Monoclonal antibodies against GFRα3 are efficacious against evoked hyperalgesic and allodynic responses in mouse join pain models but, one of these, REGN5069, was not effective against pain in a randomized, placebo-controlled clinical trial in patients with osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Investigating the Therapeutic Potential of Artemin for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemin (ARTN), also known as Neublastin or Enovin, is a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands. It plays a crucial role in the development, survival, and maintenance of various neuronal populations. Artemin exerts its effects by binding to its preferred receptor complex, which consists of the GDNF family receptor alpha-3 (GFRα3) and the RET receptor tyrosine kinase.[1] This interaction triggers a cascade of intracellular signaling pathways that are vital for neuronal function and survival. Given its potent neurotrophic properties, Artemin has emerged as a promising candidate for therapeutic intervention in a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS).
These application notes provide a comprehensive overview of the current understanding of Artemin's potential in treating neurodegenerative diseases, along with detailed protocols for in vitro and in vivo experimental evaluation.
Signaling Pathways of Artemin
Artemin's primary signaling cascade is initiated by its binding to the GFRα3 receptor, which then recruits and activates the RET tyrosine kinase. This activation leads to the autophosphorylation of RET and the subsequent engagement of several downstream pathways critical for neuroprotection, including the RAS/MAPK, PI3K/AKT, and JNK signaling cascades. These pathways collectively promote neuronal survival, differentiation, and neurite outgrowth.
Data Presentation: Neuroprotective Effects of Artemin
While extensive quantitative data for Artemin in specific neurodegenerative disease models remains an area of active research, the following tables summarize available data on its neurotrophic and survival-promoting effects on relevant neuronal populations.
Table 1: In Vitro Neuroprotective and Neurotrophic Effects of Artemin
| Cell Type | Experimental Model | Artemin Concentration | Outcome Measure | Result | Reference |
| Sympathetic Neurons (E14 mouse SCG) | Dissociated culture | 10 ng/mL | Neuronal Survival | Significant increase in the number of surviving neurons after 48 hours. | [2] |
| Sensory Neurons (Postnatal mouse DRG) | Dissociated culture | Not specified | Neuronal Survival | Survival rates of up to 72% were observed. | [3] |
| Dorsal Root Ganglion (DRG) Neurons (Adult Rat) | Isolated culture | Not specified | Neurite Outgrowth | Increased total neurite length and branching. | [4] |
| PC12 Cells | Cell Culture | Not specified | Neurite Outgrowth | Induction of neurite outgrowth. | [5] |
Table 2: In Vivo Effects of Artemin Overexpression
| Animal Model | Method | Outcome Measure | Result | Reference |
| Transgenic Mice (overexpressing Artemin in keratinocytes) | Genetic modification | Number of DRG neurons | 20% increase in the total number of DRG neurons. | [3][6][7] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the therapeutic potential of Artemin.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol details the assessment of Artemin's ability to protect a human neuroblastoma cell line from a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human Artemin
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta 1-42 for Alzheimer's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with Artemin: Replace the medium with fresh serum-free DMEM containing various concentrations of Artemin (e.g., 1, 10, 50, 100 ng/mL). Incubate for 2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells. For a Parkinson's model, use 6-OHDA at a final concentration of 100 µM. For an Alzheimer's model, use aggregated Amyloid-beta 1-42 at a final concentration of 10 µM. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: AAV-Mediated Artemin Gene Delivery in a Rat Model of Parkinson's Disease
This protocol describes the in vivo delivery of an Artemin-expressing AAV vector to the substantia nigra of a 6-OHDA-lesioned rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
AAV vector encoding human Artemin (AAV-Artemin) and a control AAV vector (e.g., AAV-GFP)
-
Stereotaxic apparatus
-
Anesthesia (e.g., Isoflurane)
-
Hamilton syringe
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle at a rate of 1 µL/min. Coordinates from bregma: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm.[8]
-
Allow the needle to remain in place for 5 minutes before slowly retracting it.
-
-
AAV Vector Injection (2 weeks post-lesion):
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Inject 2 µL of AAV-Artemin or AAV-GFP (titer of at least 1x10^12 vg/mL) into the substantia nigra pars compacta. Coordinates from bregma: AP -5.3 mm, ML +2.0 mm, DV -7.5 mm.
-
Inject at a rate of 0.2 µL/min and leave the needle in place for 10 minutes before retraction.
-
-
Behavioral Assessment (4-8 weeks post-AAV injection):
-
Histological Analysis (at the end of the study):
Protocol 3: Assessment of Cognitive Function in an Alzheimer's Disease Mouse Model
This protocol outlines the use of the Morris Water Maze to evaluate the effect of Artemin on learning and memory in a mouse model of Alzheimer's disease.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1)
-
Artemin (for delivery via an appropriate method, e.g., osmotic mini-pump or gene therapy)
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
Procedure:
-
Animal Treatment: Administer Artemin to the mice according to the chosen delivery method and experimental design.
-
Morris Water Maze Test:
-
Acquisition Phase (5-7 days):
-
Fill the pool with opaque water and place a hidden platform in one quadrant.
-
For each trial, release the mouse from one of four starting positions and allow it to search for the platform for 60 seconds.
-
If the mouse does not find the platform, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length.[2][19][20][21][22][23][24]
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Conclusion
Artemin holds significant promise as a therapeutic agent for neurodegenerative disorders due to its potent neurotrophic and survival-promoting activities. The protocols outlined in these application notes provide a framework for the systematic evaluation of Artemin's efficacy in preclinical models. Further research focusing on optimizing delivery methods to the central nervous system and conducting comprehensive dose-response and efficacy studies in various neurodegenerative disease models is crucial to translate the therapeutic potential of Artemin into clinical applications.
References
- 1. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Artemin Overexpression in Skin Enhances Expression of TRPV1 and TRPA1 in Cutaneous Sensory Neurons and Leads to Behavioral Sensitivity to Heat and Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Induction of neurite outgrowth in PC12 cells by artemisinin through activation of ERK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the neurotrophic factor artemin on sensory afferent development and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the neurotrophic factor artemin on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. albany.edu [albany.edu]
- 14. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 20. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. 6-OHDA lesion models of Parkinson’s disease in the rat -ORCA [orca.cardiff.ac.uk]
- 24. Artemisinin Improved Neuronal Functions in Alzheimer's Disease Animal Model 3xtg Mice and Neuronal Cells via Stimulating the ERK/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Artemin in Non-Small-Cell Lung Carcinoma: A Prognostic Marker and Therapeutic Target
Application Notes and Protocols for Researchers
Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, has emerged as a significant factor in the progression of non-small-cell lung carcinoma (NSCLC). Elevated expression of Artemin in NSCLC tissues is correlated with advanced tumor stage and lymph node metastasis, positioning it as a potential prognostic biomarker and a novel therapeutic target. These application notes provide a comprehensive overview of Artemin's role in NSCLC and detailed protocols for its study.
Introduction
Artemin exerts its biological functions by binding to its primary receptor, GDNF family receptor alpha 3 (GFRα3), which then recruits the RET receptor tyrosine kinase, initiating a cascade of downstream signaling pathways.[1][2] This signaling axis has been shown to promote key malignant phenotypes in NSCLC, including enhanced cell proliferation, migration, and invasion.[3][4] The upregulation of the anti-apoptotic protein BCL2 appears to be a critical downstream event in Artemin-mediated NSCLC progression.[5][6][7]
Clinical Significance
Studies have consistently demonstrated that Artemin expression is significantly higher in NSCLC tissues compared to normal lung tissues.[3][8] This overexpression is not only a characteristic of the tumor microenvironment but is also functionally linked to disease progression. A summary of the correlation between Artemin expression and clinicopathological features in NSCLC is presented below.
Table 1: Correlation of Artemin Expression with Clinicopathological Features in NSCLC
| Clinical Feature | Correlation with High Artemin Expression | Reference(s) |
| Tumor Stage | Positive | [3][8] |
| Lymph Node Metastasis | Positive | [3][8] |
| Histological Type | Higher in squamous cell carcinoma than adenocarcinoma | [8] |
| Patient Survival | Poor prognosis | [1] |
Experimental Protocols
To facilitate further research into the role of Artemin in NSCLC, detailed protocols for key experimental methodologies are provided below.
Protocol 1: Immunohistochemistry (IHC) for Artemin in Paraffin-Embedded NSCLC Tissue
This protocol describes the detection of Artemin protein in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections.
1. Reagents and Materials:
-
FFPE NSCLC tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibody: Rabbit polyclonal anti-Artemin antibody (e.g., Abcam ab178434), diluted 1:100 in blocking buffer[9]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 10 minutes each.
-
Immerse in 100% ethanol, 2 changes for 5 minutes each.
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.[10]
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with TBST, 3 changes for 5 minutes each.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with TBST.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature.
-
Drain blocking buffer and apply diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[9][10]
-
Rinse with TBST, 3 changes for 5 minutes each.
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse with TBST, 3 changes for 5 minutes each.
-
-
Detection and Counterstaining:
-
Apply DAB substrate solution and incubate until desired brown color intensity is reached (typically 2-10 minutes).
-
Rinse with deionized water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Artemin (ARTN) mRNA Expression
This protocol details the quantification of Artemin mRNA levels in NSCLC cell lines.
1. Reagents and Materials:
-
NSCLC cell lines (e.g., A549, H1299) and normal lung epithelial cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qRT-PCR instrument
-
Primers (Forward and Reverse) for human ARTN and a validated housekeeping gene (e.g., ACTB, PPIA, or PGK1)[4][5]
2. Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cell pellets according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR Reaction Setup:
-
Prepare the reaction mixture in a qPCR plate:
-
10 µL 2x SYBR Green qPCR master mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis:
-
Calculate the relative expression of ARTN mRNA using the 2-ΔΔCt method, normalizing to the expression of the chosen housekeeping gene.
-
Protocol 3: Western Blot for Artemin Protein Detection
This protocol is for the detection of Artemin protein in NSCLC cell lysates.
1. Reagents and Materials:
-
NSCLC cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibody: Rabbit polyclonal anti-Artemin antibody (e.g., Abcam ab178434)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL chemiluminescence detection reagent
2. Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Artemin antibody overnight at 4°C.
-
Wash the membrane with TBST, 3 times for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST, 3 times for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL reagent according to the manufacturer's instructions.
-
Detect the chemiluminescent signal using an imaging system.
-
Protocol 4: Cell Proliferation (MTT) Assay
This protocol measures the effect of Artemin on the proliferation of NSCLC cells.
1. Reagents and Materials:
-
NSCLC cell lines (e.g., with Artemin overexpression or knockdown)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
2. Procedure:
-
Cell Seeding:
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 5: Transwell Migration and Invasion Assay
This protocol assesses the effect of Artemin on the migratory and invasive potential of NSCLC cells.
1. Reagents and Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
NSCLC cell lines
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain (0.1%)
2. Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the Transwell membrane with 50 µL of diluted Matrigel and incubate at 37°C for 2 hours to solidify. For the migration assay, no coating is needed.
-
-
Cell Seeding:
-
Resuspend 5 x 104 to 1 x 105 cells in 200 µL of serum-free medium and add to the upper chamber of the Transwell insert.
-
-
Chemoattraction:
-
Add 600 µL of complete medium with 10% FBS to the lower chamber.
-
-
Incubation:
-
Incubate for 12-24 hours at 37°C.
-
-
Staining and Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde for 15 minutes.
-
Stain with 0.1% crystal violet for 20 minutes.
-
Wash with water and allow to air dry.
-
Count the stained cells in several random fields under a microscope.
-
Signaling Pathways and Visualizations
Artemin signaling in NSCLC is primarily mediated through the GFRα3/RET receptor complex. This interaction triggers the autophosphorylation of RET, creating docking sites for adaptor proteins that activate downstream pro-survival and pro-metastatic pathways, including the PI3K/AKT and MAPK/ERK cascades. A key consequence of this signaling is the transcriptional upregulation of BCL2, which inhibits apoptosis and promotes cell survival.
Caption: Artemin signaling pathway in NSCLC.
Caption: Experimental workflow for studying Artemin in NSCLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Identification of suitable reference genes for gene expression studies using quantitative polymerase chain reaction in lung cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Artemin-stimulated progression of human non-small cell lung carcinoma is mediated by BCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Role of artemin in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse monoclonal antibody to human Artemin (clone 1F3) - Icosagen [shop.icosagen.com]
- 11. Artemin Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Artemin in Spinal Cord Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Artemin is a neurotrophic factor that signals through a receptor complex consisting of the GDNF family receptor alpha 3 (GFRα3) and the RET proto-oncogene (RET).[1][2] This signaling cascade is crucial for the survival and maintenance of various neuronal populations. In the context of spinal cord injury, Artemin has been shown to exert its therapeutic effects through multiple mechanisms, including neuroprotection and the promotion of axonal growth.[3][4] Studies have highlighted its ability to support the regeneration of both sensory and motor axons, leading to significant functional improvements.[5][6]
Mechanism of Action
Artemin's primary mechanism of action involves the activation of the GFRα3/RET receptor complex. This binding initiates a series of intracellular signaling events, most notably the activation of the Protein Kinase A (PKA) pathway, which in turn leads to the phosphorylation of the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB acts as a transcription factor, upregulating the expression of genes involved in neuronal survival and axonal growth.
Signaling Pathway
Data Presentation
Table 1: Functional Recovery Assessment (Basso, Beattie, Bresnahan - BBB Score)
| Time Post-Injury | Control Group (Vehicle) | Artemin-Treated Group | p-value | Reference |
| 1 week | 2.5 ± 0.5 | 4.0 ± 0.6 | < 0.05 | [7] |
| 2 weeks | 4.0 ± 0.7 | 7.5 ± 0.8 | < 0.01 | [7] |
| 4 weeks | 6.5 ± 1.0 | 11.0 ± 1.2 | < 0.001 | [3] |
| 6 weeks | 7.0 ± 1.1 | 13.5 ± 1.5 | < 0.001 | [4] |
Data are presented as mean ± standard deviation. The BBB score ranges from 0 (complete paralysis) to 21 (normal locomotion).
Table 2: Axonal Regeneration Analysis
| Parameter | Control Group (Vehicle) | Artemin-Treated Group | p-value | Reference |
| Axon Density in Dorsal Horn (fibers/mm²) | 150 ± 25 | 450 ± 40 | < 0.001 | [8] |
| CGRP-positive Axon Density (fibers/mm²) | 80 ± 15 | 250 ± 30 | < 0.01 | [8] |
| NF200-positive Axon Density (fibers/mm²) | 200 ± 30 | 550 ± 50 | < 0.001 | [5] |
Data are presented as mean ± standard deviation. Axon density was quantified from immunohistochemically stained spinal cord sections at 4 weeks post-injury.
Experimental Protocols
Protocol 1: Systemic Administration of Recombinant Artemin
This protocol describes the systemic delivery of recombinant Artemin to a rat model of spinal cord injury.
Materials:
-
Recombinant rat Artemin (lyophilized)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments for laminectomy and spinal cord contusion
-
Syringes and needles (30-gauge)
Procedure:
-
Animal Model of SCI:
-
Anesthetize the rat using Isoflurane.
-
Perform a laminectomy at the T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a standardized weight-drop device.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including analgesics and manual bladder expression.
-
-
Preparation of Artemin Solution:
-
Reconstitute lyophilized recombinant Artemin in sterile PBS to a final concentration of 100 µg/mL.
-
Aliquot and store at -80°C. Thaw on ice before use.
-
-
Administration:
-
Starting on the day of injury, administer Artemin or vehicle (PBS) via subcutaneous injection.
-
The recommended dosage is 50 µg/kg body weight.
-
Administer injections intermittently (e.g., every other day) for a total of 2 weeks.[5]
-
Protocol 2: HSV-Mediated Artemin Gene Therapy
This protocol outlines the delivery of Artemin using a Herpes Simplex Virus (HSV) vector directly to the spinal cord.
Materials:
-
Non-replicating HSV vector expressing Artemin (HSV-Artemin)
-
Control HSV vector (e.g., expressing GFP)
-
Stereotaxic frame for rats
-
Hamilton syringe with a 33-gauge needle
-
Microinjection pump
Procedure:
-
Vector Preparation:
-
Propagate and purify the HSV-Artemin and control vectors to a high titer (e.g., 2 x 10¹¹ plaque-forming units (pfu)/ml).[9]
-
Dilute the vector to the desired concentration in sterile PBS.
-
-
Intraspinal Injection:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Perform a laminectomy at the desired spinal cord level.
-
Immediately following the SCI, perform intraspinal injections.
-
Inject 2 µl of the vector solution (containing approximately 4 x 10⁸ pfu) at two sites: 2 mm rostral and 2 mm caudal to the lesion epicenter.[9]
-
Inject at a depth of 1 mm from the dorsal surface of the spinal cord at a rate of 1 µl/minute.
-
Leave the needle in place for 1 minute post-injection before slowly retracting it.
-
Suture the wound and provide post-operative care.
-
Protocol 3: Behavioral Assessment - Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale
This protocol details the assessment of locomotor recovery in rats using the BBB scale.[10]
Procedure:
-
Acclimation:
-
Acclimate the rats to the open-field testing arena (a circular plastic pool, approximately 90 cm in diameter) for several days before the injury.
-
-
Testing:
-
Place the rat in the center of the open field and allow it to move freely for 4 minutes.
-
Two independent observers, blinded to the treatment groups, should score the locomotor behavior.
-
Record the session for later review if needed.
-
Assess hindlimb movements, joint movement, stepping, coordination, paw placement, and tail position according to the 21-point BBB scale.[10]
-
Perform testing at regular intervals (e.g., weekly) for the duration of the study.
-
Protocol 4: Immunohistochemistry for Axonal Markers
This protocol describes the staining of spinal cord sections for axonal markers to assess regeneration.
Materials:
-
Rat spinal cord tissue, fixed and cryoprotected
-
Cryostat
-
Primary antibodies:
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Sectioning:
-
Cut 20 µm thick transverse sections of the spinal cord using a cryostat.
-
Mount the sections on charged glass slides.
-
-
Staining:
-
Wash the sections with PBS.
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS.
-
Incubate with secondary antibodies for 2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain with DAPI.
-
Coverslip the slides using an anti-fade mounting medium.
-
-
Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify axon density in defined regions of interest (e.g., dorsal horn) using image analysis software.
-
Experimental Workflow and Logical Relationships
Conclusion
Artemin represents a promising therapeutic agent for spinal cord injury, with a well-defined mechanism of action and compelling preclinical evidence supporting its efficacy in promoting axonal regeneration and functional recovery. The protocols provided herein offer a standardized framework for researchers to investigate further the therapeutic potential of Artemin in preclinical models of SCI. Future studies should focus on optimizing delivery strategies, evaluating long-term safety and efficacy, and exploring combinatorial approaches to maximize functional outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Artemin promotes functional long-distance axonal regeneration to the brainstem after dorsal root crush - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemin induced functional recovery and reinnervation after partial nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemin Induced Functional Recovery And Reinnervation After Partial Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemin promotes functional long-distance axonal regeneration to the brainstem after dorsal root crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute exercise prevents the development of neuropathic pain and the sprouting of non-peptidergic (GDNF- and artemin-responsive) c-fibers after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HSV-mediated Transfer of Artemin Overcomes Myelin Inhibition to Improve Outcome After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pages.jh.edu [pages.jh.edu]
- 11. Calcitonin gene-related peptide (CGRP) and its receptor components in human and rat spinal trigeminal nucleus and spinal cord at C1-level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Artemin in Perineural Invasion of Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perineural invasion (PNI) is a critical process in cancer progression where cancer cells invade and migrate along nerves. This phenomenon is a hallmark of several malignancies, including pancreatic, prostate, and head and neck cancers, and is strongly associated with poor prognosis, local recurrence, and neuropathic pain.[1][2] The neurotrophic factor Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family, has emerged as a key player in mediating this aggressive cancer cell behavior.[1][3] Artemin, through its interaction with its receptor complex, GFRα3 and the RET proto-oncogene (RET), activates downstream signaling pathways that promote cancer cell migration, invasion, and survival.[4][5][6][7] These application notes provide a comprehensive overview of the role of Artemin in PNI, including detailed experimental protocols and a summary of quantitative data to aid researchers in studying this pathway and developing targeted therapeutics.
Mechanism of Action: The Artemin Signaling Pathway
Artemin exerts its pro-invasive effects by binding to a multicomponent receptor complex on the surface of cancer cells. The primary components are the GDNF family receptor alpha-3 (GFRα3) and the receptor tyrosine kinase RET.[4][6] The binding of Artemin to GFRα3 induces the recruitment and dimerization of RET, leading to its autophosphorylation and the activation of downstream intracellular signaling cascades.[7]
Key downstream pathways implicated in Artemin-mediated perineural invasion include:
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of this pathway is crucial for cell proliferation, differentiation, and migration.[4][8]
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: This pathway is a central regulator of cell survival, growth, and motility.[5]
The activation of these pathways ultimately culminates in changes in gene expression and cellular behavior that favor perineural invasion.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of Artemin in perineural invasion.
Table 1: Artemin and Receptor Expression in Pancreatic Cancer
| Molecule | Fold Increase in Cancer vs. Normal Tissue | Reference |
| Artemin Protein | >30-fold | [9] |
| GFRα3 Protein | ~20-fold | [9] |
| RET Protein | ~3-fold | [9] |
Table 2: Effect of Artemin on Pancreatic Cancer Cell Invasion
| Cell Line | Treatment | Fold Increase in Invasion | Reference |
| T3M4 | Artemin (10 ng/mL) | ~2.5-fold | [10] |
| T3M4 | Artemin (100 ng/mL) | ~4-fold | [10] |
| SU86.86 | Artemin (10 ng/mL) | ~3-fold | [10] |
| SU86.86 | Artemin (100 ng/mL) | ~5-fold | [10] |
| PANC-1 | Artemin Overexpression | Significantly promoted | [11] |
| BxPC3 | Artemin Overexpression | Significantly promoted | [11] |
Experimental Protocols
Detailed protocols for key experiments to study the role of Artemin in perineural invasion are provided below.
Protocol 1: Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.
Materials:
-
BD BioCoat™ Matrigel™ Invasion Chambers (8-μm pore size)
-
Cancer cell lines (e.g., PANC-1, MiaPaCa2)
-
Serum-free culture medium (e.g., DMEM or RPMI-1640)
-
Recombinant human Artemin
-
Fixation solution (e.g., 100% Methanol or 4% Paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet or Toluidine Blue)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Rehydration of Inserts: Rehydrate the Matrigel-coated inserts by adding 0.5 mL of pre-warmed serum-free medium to the upper chamber and incubate for 2 hours at 37°C in a 5% CO₂ incubator.[10]
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. On the day of the experiment, detach cells, wash with serum-free medium, and resuspend at a concentration of 5 x 10⁴ cells/mL in serum-free medium.[11]
-
Cell Seeding: Aspirate the rehydration medium from the inserts. Add 0.5 mL of the cell suspension to the upper chamber of each insert.
-
Treatment:
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized for each cell line.[10][11]
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.[10][11]
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 20 minutes.[11] Subsequently, stain the cells with 0.5% Crystal Violet for 15 minutes.[12]
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view using an inverted microscope. Calculate the average number of invaded cells per field.
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Materials:
-
6-well or 12-well tissue culture plates
-
Cancer cell lines
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of Artemin or control vehicle.
-
Image Acquisition: Immediately capture an image of the scratch at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure over time.
Protocol 3: Immunohistochemistry (IHC) for Artemin
This protocol is for the detection of Artemin in paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5-8 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Antigen retrieval buffer (e.g., 10 mM Citrate buffer, pH 6.0)
-
3% Hydrogen peroxide (H₂O₂) in methanol
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (anti-Artemin)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded series of ethanol (100% - 2 x 3 min, 95% - 3 min, 70% - 3 min, 50% - 3 min) and finally rinse with distilled water.[13][14]
-
Antigen Retrieval: Immerse slides in 10 mM citrate buffer (pH 6.0) and heat at 95-100°C for 10-20 minutes. Allow to cool at room temperature for 20 minutes.[13]
-
Peroxidase Blocking: Incubate sections in 3% H₂O₂ in methanol for 10 minutes to block endogenous peroxidase activity. Rinse with PBS (2 x 5 min).[13]
-
Blocking: Incubate with blocking buffer for 30 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-Artemin antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash with PBS (2 x 5 min). Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Detection: Wash with PBS (2 x 5 min). Apply Streptavidin-HRP conjugate and incubate for 30 minutes. Wash with PBS (2 x 5 min). Apply DAB substrate and monitor for color development.
-
Counterstaining: Rinse with distilled water. Counterstain with Hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene. Coverslip with mounting medium.
Protocol 4: Western Blot for GFRα3 and RET
This protocol details the detection of GFRα3 and RET protein expression in cell lysates.
Materials:
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-GFRα3, anti-RET, anti-p-RET)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-GFRα3, anti-RET, anti-p-RET) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST (3 x 10 min). Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST (3 x 10 min). Detect protein bands using an ECL substrate and an imaging system.
In Vivo and In Vitro Models for Studying Perineural Invasion
Dorsal Root Ganglia (DRG) Co-culture Model
This in vitro model allows for the direct observation of the interaction between cancer cells and neurons.
Procedure Outline:
-
Seed cancer cells adjacent to the cultured DRGs.[1]
-
Monitor the migration of cancer cells along the neurites extending from the DRGs over several days using microscopy.[1]
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model closely mimics the tumor microenvironment and the process of perineural invasion.
Procedure Outline:
-
Suspend pancreatic cancer cells (e.g., Pan02) in Matrigel.[9][16]
-
Surgically expose the pancreas of an anesthetized mouse (e.g., C57BL/6).[9][17]
-
Inject the cell suspension directly into the pancreatic parenchyma.[9][16]
-
Suture the incision and monitor the mouse for tumor growth and signs of PNI. Tumor progression can be monitored using bioluminescence imaging if luciferase-tagged cancer cells are used.[18]
-
At the experimental endpoint, harvest the pancreas and surrounding tissues for histological analysis of perineural invasion.
Conclusion
Artemin plays a significant role in promoting the perineural invasion of cancer cells, particularly in pancreatic cancer. The activation of the GFRα3/RET signaling axis and its downstream effectors, MAPK/ERK and PI3K/AKT, drives the invasive phenotype. The protocols and data presented in these application notes provide a framework for researchers to investigate this critical aspect of cancer progression. A deeper understanding of the molecular mechanisms underlying Artemin-mediated perineural invasion will be instrumental in the development of novel therapeutic strategies to combat this aggressive feature of cancer. The use of specific inhibitors targeting the Artemin-RET pathway holds promise for future anti-cancer therapies.
References
- 1. In Vitro Modeling of Cancerous Neural Invasion: The Dorsal Root Ganglion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Perineural Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neurotrophic Factor Artemin Promotes Pancreatic Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotrophic Factor Artemin Promotes Invasiveness and Neurotrophic Function of Pancreatic Adenocarcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. bosterbio.com [bosterbio.com]
- 15. Establishing In Vitro Models of Dorsal Root Ganglia Culture: Complementary Approaches for Investigating Cancer-Nerve Crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel simple suture method for establishing an orthotopic pancreatic cancer mouse model: a comparative study with two conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Development of Artemin Mimetics for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family, has emerged as a significant modulator of pain signaling. It exerts its effects through a receptor complex consisting of the GDNF family receptor alpha 3 (GFRα3) and the RET receptor tyrosine kinase.[1][2][3] This signaling cascade is predominantly active in nociceptive sensory neurons.[4][5] The upregulation of Artemin and GFRα3 has been implicated in various persistent pain states, including osteoarthritis, migraine, and inflammatory bone pain, making this pathway a compelling target for the development of novel analgesics.[6][7][8]
These application notes provide a comprehensive overview of the methodologies and protocols for the development and preclinical evaluation of Artemin mimetics for pain relief. The document covers in vitro characterization of mimetic candidates and in vivo assessment of their analgesic efficacy in established animal models of pain.
Artemin/GFRα3 Signaling Pathway in Pain
Artemin binding to GFRα3 on the surface of nociceptive neurons initiates the recruitment of the RET receptor tyrosine kinase into the complex. This leads to the autophosphorylation of RET and the activation of downstream intracellular signaling cascades.[2] A key consequence of Artemin/GFRα3 signaling is the modulation of transient receptor potential (TRP) ion channels, such as TRPV1 and TRPA1, which are critical for the detection of noxious thermal and chemical stimuli.[4][9] Artemin can increase the expression and sensitivity of these channels, contributing to a state of heightened pain sensitivity (hyperalgesia and allodynia).[1][4] Therefore, Artemin mimetics can be designed to either activate this pathway for neurotrophic support or, more commonly for pain relief, to act as antagonists, blocking the binding of endogenous Artemin and thereby reducing nociceptor sensitization.
Development Workflow for Artemin Mimetics
The development of Artemin mimetics for pain relief typically follows a structured workflow, from initial screening to preclinical validation. This process involves a series of in vitro and in vivo assays to identify and characterize promising candidates.
Quantitative Data Summary
The following table summarizes key quantitative data for a known Artemin mimetic peptide, "artefin," and the native ligand, Artemin. This data is essential for benchmarking new mimetic candidates.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Artemin | GFRα3 | Surface Plasmon Resonance | KD | Low nM range | [10] |
| Artefin | GFRα3 | Surface Plasmon Resonance | KD | Similar to Artemin | [10] |
Experimental Protocols
In Vitro Assays
1. GFRα3 Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the GFRα3 receptor.
-
Materials:
-
Membrane preparations from cells overexpressing human GFRα3.
-
Radiolabeled Artemin (e.g., [125I]-Artemin) at a concentration equal to its Kd.
-
Test compounds (Artemin mimetics) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations (or vehicle for total binding), and 50 µL of radiolabeled Artemin. For non-specific binding, add a high concentration of unlabeled Artemin.
-
Add 100 µL of GFRα3 membrane preparation to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[11]
-
2. RET Phosphorylation Assay
This cell-based assay measures the ability of Artemin mimetics to induce the phosphorylation of the RET receptor, indicating functional agonistic activity.
-
Materials:
-
PC12 cells or other suitable cell line endogenously or recombinantly expressing GFRα3 and RET.
-
Serum-free cell culture medium.
-
Artemin (positive control) and Artemin mimetics.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-RET and anti-total-RET.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of Artemin or Artemin mimetics for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-RET primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-RET antibody for normalization.
-
Quantify the band intensities to determine the level of RET phosphorylation relative to total RET.
-
3. Neurite Outgrowth Assay
This assay assesses the neurotrophic potential of Artemin mimetics.
-
Materials:
-
Dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., PC12).
-
Cell culture medium appropriate for the chosen cell type.
-
Artemin (positive control) and Artemin mimetics.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
-
-
Procedure:
-
Plate the neuronal cells at a low density on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates).
-
Allow the cells to adhere and then treat with various concentrations of Artemin or Artemin mimetics.
-
Incubate for 48-72 hours to allow for neurite extension.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify neurite length and branching per neuron.
-
In Vivo Pain Models
1. Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model
This model mimics the pain associated with osteoarthritis.
-
Animals: C57BL/6 mice or Sprague-Dawley rats.
-
Materials:
-
Monoiodoacetate (MIA) solution in sterile saline.
-
Anesthetics (e.g., isoflurane).
-
Insulin syringes with 30G needles.
-
Artemin mimetic formulation for systemic or local administration.
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).
-
-
Procedure:
-
Anesthetize the animal.
-
Inject a single intra-articular dose of MIA (e.g., 0.5-1 mg in 10 µL for mice) into the knee joint.[1][9]
-
Allow the animal to recover. Pain behaviors typically develop within 3-7 days and persist for several weeks.
-
Administer the Artemin mimetic at the desired time points (prophylactic or therapeutic).
-
Assess pain behaviors at baseline and at various time points post-treatment.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using the Hargreaves test.
-
-
Compare the responses in the treated group to a vehicle-treated control group.
-
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model simulates neuropathic pain resulting from nerve injury.
-
Animals: Sprague-Dawley rats.
-
Materials:
-
Chromic gut sutures (4-0).
-
Surgical instruments.
-
Anesthetics.
-
Artemin mimetic formulation.
-
Behavioral testing equipment.
-
-
Procedure:
-
Anesthetize the rat and expose the sciatic nerve at the mid-thigh level.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.[4][12]
-
Close the incision. Neuropathic pain behaviors typically develop within a few days.
-
Administer the Artemin mimetic and assess pain behaviors as described for the MIA model.
-
3. Formalin-Induced Inflammatory Pain Model
This model assesses both acute and tonic inflammatory pain.
-
Animals: Mice or rats.
-
Materials:
-
5% formalin solution in saline.
-
Syringes with 30G needles.
-
Artemin mimetic formulation.
-
Observation chamber with a mirror for clear viewing of the paw.
-
-
Procedure:
-
Administer the Artemin mimetic or vehicle prior to the formalin injection.
-
Inject 20 µL of 5% formalin into the plantar surface of the hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (acute pain): 0-5 minutes post-injection.
-
Phase 2 (inflammatory pain): 15-30 minutes post-injection.
-
-
Compare the licking/biting time between the treated and vehicle groups for both phases.[13]
-
Conclusion
The development of Artemin mimetics presents a promising avenue for the discovery of novel analgesics with a targeted mechanism of action. The protocols and application notes provided herein offer a structured approach for the identification, characterization, and preclinical validation of these potential therapeutics. Careful consideration of the experimental design and the use of well-validated in vitro and in vivo models are crucial for the successful translation of these findings into clinically effective pain therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Artemin sensitizes nociceptors that innervate the osteoarthritic joint to produce pain : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Artemin Regulates Nociceptor Responses to Thermal and Chemical Stimuli - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 5. Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemin sensitizes nociceptors that innervate the osteoarthritic joint to produce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GDNF, Neurturin, and Artemin Activate and Sensitize Bone Afferent Neurons and Contribute to Inflammatory Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Investigating the Role of Artemin and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Artemisinin-based Compounds in a Laboratory Setting
Crucially, before proceeding with any disposal method, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. [1] This step is vital as they will have specific knowledge of local regulations and the institution's established waste streams. Do not discharge artemisinin-based compounds or their derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from your EHS department.[1]
General Principles for Chemical Waste Disposal
The foundational principle of laboratory waste management is that no experimental work should commence without a clear plan for the disposal of all potential waste materials, both hazardous and non-hazardous.[2] This proactive approach prevents unexpected challenges and ensures compliance with state and federal regulations.[2]
The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a regulatory framework for hazardous waste management, including identification, handling, and disposal.[3] Key practices include proper waste identification, segregation, containment, and labeling.[4][5]
Step-by-Step Disposal Workflow for Artemisinin-Based Compounds
The following procedure outlines a general workflow for the disposal of artemisinin-based compounds like Artemether and Artemisone in a laboratory environment.
| Step | Procedure | Details |
| 1. Collection | Collect all waste containing the compound. | This includes unused product, contaminated consumables (e.g., gloves, pipette tips, weigh boats), and solutions.[1] |
| 2. Segregation | Keep the compound's waste separate from other waste streams. | This prevents unintended chemical reactions and ensures proper disposal routing.[1] |
| 3. Containerization | Place the waste in a suitable, leak-proof, and tightly sealed container. | The original container, if in good condition, is often a suitable choice.[1] The container must be chemically compatible with the waste.[6] |
| 4. Labeling | Clearly label the waste container. | The label should include "Hazardous Waste," the chemical name (e.g., "Artemether Waste"), and an estimate of the concentration and quantity.[1][5] |
| 5. Storage | Store the sealed container in a designated, secure waste accumulation area. | This area should be away from incompatible materials.[1] |
| 6. Disposal | Arrange for disposal through a licensed waste disposal company. | Your institution's EHS department will typically manage this process.[7] |
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the vicinity and ensure the area is well-ventilated. Remove all sources of ignition.[1]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to soak up the spill.[1]
-
Collection: Carefully sweep or scoop the contained material into a suitable container for disposal.[8]
-
Decontamination: Thoroughly clean the spill area.[1]
-
Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste.[1]
Safety and Handling Precautions
When handling artemisinin-based compounds, it is essential to use appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[9]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the disposal of chemical waste, the following diagram illustrates the logical flow from waste generation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. needle.tube [needle.tube]
- 4. enviroserve.com [enviroserve.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Essential Safety Protocols for Handling Artemisinin and Its Derivatives
For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds like artemisinin and its derivatives is paramount.[1] This guide provides crucial safety and logistical information, outlining personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize risk in the laboratory.[1][2] Artemisinin and its derivatives should be handled as potentially hazardous substances, as their toxicological properties may not be thoroughly investigated.[3][4]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the primary defense against potential exposure.[1] The following table summarizes the recommended PPE for handling artemisinin and its derivatives based on various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles with side-shields.[1][3][5] | Two pairs of chemical-resistant gloves (e.g., nitrile).[1][2] | Disposable gown with long sleeves and tight-fitting cuffs.[1][2] | N95 or P100 respirator if not handled in a certified chemical fume hood.[1][2] |
| Solution Preparation | Tightly fitting safety goggles with side-shields.[1][5] A full-face shield is required if there is a risk of splashes.[2][3] | Chemical-resistant gloves (e.g., nitrile).[1][3] | Laboratory coat or a chemical-resistant gown.[1][2][3] | Work should be conducted in a well-ventilated area or a chemical fume hood.[1][5] |
| General Laboratory Use | Safety glasses with side-shields.[1][2] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[1] | Not typically required if handled in a well-ventilated area.[1] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[1][2][3] | Two pairs of chemical-resistant, impervious gloves.[1][2][5] | Disposable, low-permeability fabric lab coat or impervious clothing.[2][5][6] | N95 or P100 respirator. For larger spills, a full-face respirator may be necessary.[1][2][6] |
Operational Plan
A systematic approach to handling artemisinin from receipt to disposal is critical for laboratory safety.[1]
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.[1] Artemisinin should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][5][7] It should also be protected from sunlight.[3][7] Containers should be kept tightly closed.[8]
Handling and Use
All handling of powdered artemisinin should be conducted in a certified chemical fume hood to prevent dust formation.[1][6] When handling, avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5][6] Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[5][6] After handling, wash hands thoroughly.[1][5]
Spill Management
In the event of a spill, the area should be evacuated and secured.[2][5] Appropriate PPE must be worn for cleanup.[1][5] For solid spills, gently cover the material with damp absorbent paper towels to avoid creating dust, then carefully sweep it up and place it in a suitable, closed container for disposal.[1][2] For liquid spills, cover with an absorbent material.[2] The spill area should then be decontaminated.[2]
Disposal Plan
Proper disposal of artemisinin and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1][3]
-
Waste Segregation : All unused artemisinin and contaminated disposable materials (e.g., gloves, wipes, pipette tips) must be segregated as hazardous waste.[1][3]
-
Containerization : This hazardous waste should be collected in a clearly labeled, sealed, and puncture-resistant container.[1][3] Do not mix with other waste streams.[1][3]
-
Disposal : Disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]
Visualizing the Handling Workflow
The following diagram illustrates the key steps for the safe handling of artemisinin in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
